B600295 3-Dehydrotrametenolic acid CAS No. 29220-16-4

3-Dehydrotrametenolic acid

Numéro de catalogue: B600295
Numéro CAS: 29220-16-4
Poids moléculaire: 454.695
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Dehydrotrametenolic acid is a useful research compound. Molecular weight is 454.695. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPLAAZRZNKRRY-GIICLEHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Fungal Treasure: A Technical Guide to 3-Dehydrotrametenolic Acid's Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 3-dehydrotrametenolic acid, a promising lanostane-type triterpenoid with a range of biological activities. The primary focus is on its natural sources, with a detailed examination of the experimental protocols for its isolation and purification. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a secondary metabolite primarily found in fungi. The most significant and well-documented natural source is the sclerotium of the fungus Poria cocos (syn. Wolfiporia cocos), a widely used traditional medicine in East Asia.[1][2][3] The sclerotium, a hardened mass of fungal mycelium, is the part of the fungus where this and other bioactive triterpenoids are concentrated.[4] While Poria cocos stands out as the principal source, other fungi from the Polyporaceae family, to which Poria belongs, are also known to produce a variety of triterpenoids and could be potential, though less studied, sources.

Quantitative Analysis of this compound in Poria cocos

The concentration of this compound in Poria cocos can vary depending on factors such as the growth period and the specific part of the sclerotium. Quantitative studies utilizing Ultra-Performance Liquid Chromatography (UPLC) have provided precise measurements of its content.

Natural SourcePartMethod of AnalysisConcentration (mg/g of dry weight)Reference
Poria cocos (Schw.) WolfSclerotiumUPLC0.084 ± 0.086 to 0.555 ± 0.267[1]

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural source, primarily Poria cocos, involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocols are based on established methodologies for the isolation of triterpenoid acids from this fungus.

Extraction of Crude Triterpenoids

Objective: To extract a crude mixture of triterpenoids, including this compound, from the dried sclerotium of Poria cocos.

Methodology:

  • Preparation of Fungal Material: The dried sclerotium of Poria cocos is pulverized into a fine powder to increase the surface area for efficient solvent extraction.

  • Solvent Extraction: The powdered fungal material is subjected to reflux extraction with 75% ethanol.[5] A typical solid-to-solvent ratio is 1:10 (w/v). The extraction is repeated three times, with each cycle lasting for approximately 2-3 hours to ensure exhaustive extraction of the triterpenoids.[5]

  • Concentration: The ethanolic extracts from all cycles are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Chromatographic Purification

Objective: To isolate and purify this compound from the crude triterpenoid extract.

Methodology:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude extract is adsorbed onto a small amount of silica gel (70-230 mesh) and loaded onto a silica gel column.[5]

    • The column is eluted with a gradient of increasingly polar solvent mixtures. A common solvent system is dichloromethane-methanol (CH₂Cl₂-MeOH).[5]

    • The elution can start with 100% CH₂Cl₂ and gradually increase the proportion of MeOH (e.g., 97:3, 96:4, 90:10, and finally 100% MeOH).[5]

    • Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • High-Performance Liquid Chromatography (HPLC) for Final Purification:

    • Fractions enriched with this compound are further purified using preparative or semi-preparative HPLC.

    • A reversed-phase C18 column is typically employed.

    • The mobile phase often consists of a mixture of acetonitrile and water containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape.[4][6]

    • A gradient elution program is used to achieve optimal separation. For instance, a gradient of acetonitrile in 0.1% formic acid in water can be programmed as follows: 60-80% acetonitrile over 12 minutes, then 80-90% over 2 minutes.[4]

    • The eluent is monitored with a UV detector, and the peak corresponding to this compound is collected.

    • The purity of the isolated compound is confirmed by analytical HPLC and its structure is elucidated using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7]

Visualizing the Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for the isolation of this compound.

Isolation_Workflow cluster_extraction Crude Extraction cluster_purification Purification Poria Dried Poria cocos Sclerotium Powder Pulverized Powder Poria->Powder Reflux Reflux with 75% Ethanol Powder->Reflux CrudeExtract Crude Triterpenoid Extract Reflux->CrudeExtract SilicaGel Silica Gel Column Chromatography (CH2Cl2-MeOH gradient) CrudeExtract->SilicaGel Fractions Enriched Fractions SilicaGel->Fractions HPLC Preparative HPLC (C18 column, Acetonitrile/Water gradient) Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Caption: General workflow for the isolation of this compound.

This guide provides a comprehensive overview of the natural sources and a detailed methodology for the isolation of this compound. The provided protocols and data are intended to facilitate further research and development of this promising natural compound.

References

The Biosynthetic Pathway of 3-Dehydrotrametenolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the medicinal fungus Poria cocos, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the biosynthetic route to this compound, detailing the precursor molecules, key enzymatic steps, and relevant genetic information. It includes a summary of available quantitative data, detailed experimental protocols for pathway elucidation, and visualizations of the metabolic and experimental workflows.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, 2,3-oxidosqualene. In fungi, the biosynthesis of triterpenoids predominantly follows the mevalonate (MVA) pathway. This compound is a characteristic lanostane-type triterpenoid found in Poria cocos, a fungus widely used in traditional medicine. Its structure features a lanosterol backbone with specific modifications, including a ketone group at the C-3 position and a conjugated diene system at C-7 and C-9(11). This guide delineates the currently understood biosynthetic pathway leading to this important bioactive molecule.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into two major stages: the formation of the lanosterol backbone via the mevalonate pathway and the subsequent modifications of the lanosterol core.

Stage 1: The Mevalonate Pathway and Lanosterol Synthesis

The initial steps of the pathway occur in the cytoplasm and involve the conversion of acetyl-CoA to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all isoprenoids. These precursors are then sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally squalene. Squalene is then epoxidized to 2,3-oxidosqualene.

The crucial cyclization of 2,3-oxidosqualene is catalyzed by lanosterol synthase (LSS) , which directs the folding of the linear substrate to form the characteristic tetracyclic lanostane skeleton of lanosterol.[1][2] In Poria cocos, a gene cluster containing the lanosterol synthase gene has been identified, suggesting a coordinated regulation of triterpenoid biosynthesis.

Stage 2: Post-Lanosterol Modifications

Following the synthesis of lanosterol, a series of oxidative and dehydrogenation reactions occur to yield this compound. While the exact sequence and specific enzymes in Poria cocos are still under investigation, evidence from related fungal pathways and gene expression studies in Poria cocos allows for a proposed pathway.

The key modifications are:

  • Dehydrogenation at C-3: The hydroxyl group at the C-3 position of lanosterol is oxidized to a ketone. This reaction is likely catalyzed by a short-chain dehydrogenase/reductase (SDR) . In a related fungus, Antrodia camphorata, an SDR enzyme (AcSDR6) has been shown to catalyze the dehydrogenation of the 3β-hydroxyl group to produce 3-keto triterpenoids.[2]

  • Formation of the Δ7,9(11) diene system: This conjugated diene is a characteristic feature of this compound. This transformation is likely catalyzed by a cytochrome P450 monooxygenase (CYP) . Studies on Wolfiporia cocos have identified several CYP genes (e.g., WcCYP64-1, WcCYP52, and WcCYP_FUM15) that are co-expressed with lanosterol synthase and whose manipulation affects the production of various triterpenoids, suggesting their role in modifying the lanosterol scaffold.[1] In Antrodia camphorata, a P450 enzyme, AcCYP4, has been identified to generate a Δ7,9(11) diene structure in the triterpenoid skeleton.[2]

  • Oxidation at C-21: The terminal methyl group of the lanosterol side chain is oxidized to a carboxylic acid. This is also likely mediated by one or more cytochrome P450 enzymes .

The precise order of these modifications is not yet definitively established and may involve intermediate compounds such as trametenolic acid.

Quantitative Data

Quantitative data on the enzymatic kinetics of the this compound biosynthetic pathway are limited. However, several studies have quantified the content of this compound and other triterpenoids in Poria cocos. This information is valuable for understanding the metabolic output of the pathway under different conditions.

CompoundConcentration Range (mg/g dry weight)Source MaterialAnalytical MethodReference
Dehydrotrametenolic acid0.1 - 1.5Sclerotium of Poria cocosUHPLC-QqQ-MS/MS[3]
Pachymic acid0.5 - 5.0Sclerotium of Poria cocosUHPLC-QqQ-MS/MS[3]
Dehydroeburicoic acid0.2 - 2.0Sclerotium of Poria cocosUHPLC-QqQ-MS/MS[3]
Eburicoic acid0.1 - 1.0Sclerotium of Poria cocosUHPLC-QqQ-MS/MS[3]

Table 1: Quantitative analysis of major triterpenoid acids in Poria cocos.

Experimental Protocols

Elucidating the biosynthetic pathway of this compound involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification and Functional Characterization of Biosynthetic Genes

Objective: To identify and verify the function of candidate genes (LSS, CYPs, SDRs) involved in the biosynthesis of this compound.

Methodology: Heterologous Expression in Saccharomyces cerevisiae

  • Gene Identification: Candidate genes are identified from the genome or transcriptome of Poria cocos based on homology to known triterpenoid biosynthetic genes.

  • Vector Construction: The open reading frames (ORFs) of the candidate genes are amplified by PCR and cloned into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain. A strain deficient in lanosterol synthase (e.g., ERG7 knockout) can be used to reduce background lanosterol levels.

  • Expression and Culture: Transformed yeast cells are grown in a selective medium. Gene expression is induced by adding galactose to the medium. The culture is incubated for 48-72 hours.

  • Metabolite Extraction: Yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic KOH to release intracellular triterpenoids. The non-saponifiable fraction is extracted with an organic solvent (e.g., n-hexane or ethyl acetate).

  • Metabolite Analysis: The extracted metabolites are analyzed by GC-MS or LC-MS to identify the enzymatic products. Comparison with authentic standards is used for confirmation.

Quantitative Analysis of Triterpenoids

Objective: To quantify the concentration of this compound and other triterpenoids in Poria cocos or in heterologous expression systems.

Methodology: Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q/TOF-MS) [4]

  • Sample Preparation: A dried and powdered sample of Poria cocos (or yeast cell pellet) is extracted with a suitable solvent (e.g., methanol or ethanol) using ultrasonication. The extract is filtered and diluted for analysis.

  • Chromatographic Separation: The extract is injected into a UPLC system equipped with a C18 column. A gradient elution program with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile is used to separate the triterpenoids.

  • Mass Spectrometric Detection: The eluent from the UPLC is introduced into a Q/TOF mass spectrometer operating in negative ion mode. Data is acquired in full scan mode to obtain accurate mass information for metabolite identification.

  • Quantification: For targeted quantification, a triple quadrupole mass spectrometer (QqQ-MS/MS) is used in multiple reaction monitoring (MRM) mode. Standard curves are generated using authentic standards of the target triterpenoids to determine their concentrations in the samples.

Visualizations

Biosynthetic Pathway of this compound

Biosynthetic_Pathway cluster_MVA Mevalonate Pathway cluster_Triterpenoid Triterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps FPP FPP IPP_DMAPP->FPP FPPS Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (LSS) 3-Keto-lanosterol_intermediate 3-Keto-lanosterol intermediate Lanosterol->3-Keto-lanosterol_intermediate Dehydrogenase (SDR) 3-Dehydrotrametenolic_acid_precursor Intermediate with Δ7,9(11) diene 3-Keto-lanosterol_intermediate->3-Dehydrotrametenolic_acid_precursor Cytochrome P450 (CYP) 3-Dehydrotrametenolic_acid This compound 3-Dehydrotrametenolic_acid_precursor->3-Dehydrotrametenolic_acid Cytochrome P450 (CYP)

Caption: Proposed biosynthetic pathway of this compound from Acetyl-CoA.

Experimental Workflow for Gene Function Analysis

Experimental_Workflow cluster_invitro In Vitro / In Vivo Analysis cluster_analysis Data Analysis Gene_Identification Candidate Gene Identification (from Poria cocos genome/transcriptome) Vector_Construction Cloning into Yeast Expression Vector Gene_Identification->Vector_Construction Yeast_Transformation Transformation into S. cerevisiae Vector_Construction->Yeast_Transformation Expression_Culture Induction of Gene Expression and Yeast Culture Yeast_Transformation->Expression_Culture Metabolite_Extraction Extraction of Triterpenoids Expression_Culture->Metabolite_Extraction Metabolite_Analysis LC-MS / GC-MS Analysis of Products Metabolite_Extraction->Metabolite_Analysis Data_Processing Data Processing and Metabolite Identification Metabolite_Analysis->Data_Processing Functional_Annotation Functional Annotation of Gene Data_Processing->Functional_Annotation

Caption: Workflow for the functional characterization of biosynthetic genes.

Conclusion

The biosynthetic pathway of this compound in Poria cocos is a complex process that begins with the mevalonate pathway to produce the central intermediate, lanosterol. Subsequent modifications, including dehydrogenation and oxidations catalyzed by short-chain dehydrogenases and cytochrome P450 enzymes, lead to the final product. While the key enzymatic steps have been proposed based on studies of Poria cocos and related fungi, further research is needed to fully characterize the specific enzymes and their precise sequence of action. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and biotechnological production of this valuable natural product.

References

A Technical Guide to the Insulin-Sensitizing Properties of 3-Dehydrotrametenolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos[1][2][3][4], has emerged as a promising natural compound with significant insulin-sensitizing properties. In vivo and in vitro studies have demonstrated its ability to promote adipocyte differentiation and reduce hyperglycemia, positioning it as a potential candidate for the development of novel therapeutics for type 2 diabetes and metabolic syndrome.[2][4] This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative efficacy, and key experimental protocols related to the insulin-sensitizing effects of this compound.

Core Mechanism of Action: PPARγ Agonism

The primary mechanism through which this compound enhances insulin sensitivity is by acting as a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist.[2] PPARγ is a nuclear receptor that plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[5][6][7]

Activation of PPARγ by ligands like this compound initiates a cascade of events that ultimately improve insulin action. Upon binding, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7]

The biological activities of this compound are analogous to those of the thiazolidinedione (TZD) class of antidiabetic drugs, such as Ciglitazone, despite being structurally unrelated.[2][4] Both induce the differentiation of preadipocytes into mature adipocytes.[2] This process is crucial for improving insulin sensitivity as it promotes the storage of fatty acids in adipose tissue, thereby reducing the circulating levels of free fatty acids that can contribute to insulin resistance in other tissues like muscle and liver.[8][9]

Signaling Pathway of this compound```dot

DTA_Pathway DTA DTA PPARg PPARg DTA->PPARg Binds & Activates RXR RXR PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGenes TargetGenes PPRE->TargetGenes Activates Transcription Adipogenesis Adipogenesis TargetGenes->Adipogenesis GlucoseUptake GlucoseUptake Adipogenesis->GlucoseUptake InsulinSensitivity InsulinSensitivity GlucoseUptake->InsulinSensitivity

Caption: A typical workflow for a cell-based glucose uptake assay.

Western Blotting for Insulin Signaling Proteins

This technique is used to detect and quantify key proteins in the insulin signaling cascade, particularly their phosphorylation status, which indicates pathway activation.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IRS1, anti-IRS1)

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells or tissues as required, then lyse in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. 6[10]. Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C. 7[11]. Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. 9[10][11]. Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total protein (e.g., anti-Akt) to normalize the phosphoprotein signal.

Associated Insulin Signaling Pathways

The insulin-sensitizing effects of this compound are integrated with several key metabolic signaling pathways. While its primary confirmed action is through PPARγ, its effects may also be influenced by or converge with other pathways critical to insulin action, such as those involving PTP1B and AMPK.

  • Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor (IR) and insulin receptor substrate (IRS) proteins. I[12][13][14]nhibition of PTP1B is a validated strategy for enhancing insulin sensitivity. Many natural products exert their antidiabetic effects through PTP1B inhibition. *[12] AMP-activated Protein Kinase (AMPK): AMPK is a cellular energy sensor that, when activated, promotes ATP-producing pathways like glucose uptake and fatty acid oxidation, while inhibiting ATP-consuming processes. A[15][16][17]MPK activation in muscle and liver improves insulin sensitivity and glucose metabolism.

[17][18]#### Integrated Insulin Signaling Overview

Insulin_Signaling cluster_outside Extracellular cluster_inside Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR binds IRS IRS IR->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt PI3K->Akt activates GLUT4 GLUT4 Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates AMPK AMPK AMPK->GLUT4 promotes PPARg PPARγ (Activated by 3-DTA) PPARg->GLUT4 increases expression

Caption: Key nodes in the insulin signaling pathway and points of regulation.

Conclusion and Future Directions

This compound demonstrates significant potential as an insulin-sensitizing agent, primarily through its action as a PPARγ agonist. I[2]ts ability to reduce hyperglycemia and improve glucose tolerance in preclinical models underscores its therapeutic promise. F[2][4]uture research should focus on elucidating a more detailed dose-response relationship, investigating its potential interactions with other signaling nodes like AMPK and PTP1B, and evaluating its long-term efficacy and safety profile in more advanced preclinical models. Such studies will be critical for translating this promising natural product into a viable clinical candidate for the management of insulin resistance and type 2 diabetes.

References

Unveiling the Anti-inflammatory Potential of 3-Dehydrotrametenolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction:

3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid, has emerged as a compound of significant interest in the field of inflammation research. This technical guide provides a comprehensive overview of the anti-inflammatory effects of DTA, with a focus on its mechanisms of action involving key signaling pathways. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of the molecular pathways implicated in DTA's anti-inflammatory activity. While direct quantitative data for this compound is emerging, this guide establishes a framework for its investigation based on established methodologies for analogous anti-inflammatory compounds.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of a compound is quantified by its ability to inhibit the production of pro-inflammatory mediators. The following tables summarize key quantitative parameters typically evaluated to assess the anti-inflammatory potential of a test compound like this compound. Note: The data presented here are illustrative and based on typical results for potent anti-inflammatory natural products. Specific experimental values for this compound need to be determined empirically.

Table 1: In Vitro Inhibition of Inflammatory Mediators

MediatorCell LineStimulantIC50 (µM)Max Inhibition (%)Assay
Nitric Oxide (NO)RAW 264.7LPS (1 µg/mL)ValueValueGriess Assay
Prostaglandin E2 (PGE2)RAW 264.7LPS (1 µg/mL)ValueValueELISA
TNF-αRAW 264.7LPS (1 µg/mL)ValueValueELISA
IL-6RAW 264.7LPS (1 µg/mL)ValueValueELISA
IL-1βJ774A.1LPS+ATPValueValueELISA

Table 2: In Vivo Anti-inflammatory Activity

Animal ModelParameterDosing (mg/kg)Inhibition (%)
Carrageenan-induced Paw Edema (Rat)Paw Volume IncreaseValueValue
Croton Oil-induced Ear Edema (Mouse)Ear Weight IncreaseValueValue

Core Signaling Pathways in Inflammation

This compound is understood to exert its anti-inflammatory effects by modulating key signaling cascades that are central to the inflammatory response. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

NF_kB_Pathway NF-κB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_p->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates DTA_cyto This compound DTA_cyto->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription mRNA Pro-inflammatory mRNA Transcription->mRNA

NF-κB Signaling Pathway and DTA Intervention.
MAPK Signaling Pathway

The MAPK pathway comprises a cascade of protein kinases that regulate a wide array of cellular processes, including inflammation. The three major MAPK subfamilies are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors such as AP-1, which in turn promotes the expression of inflammatory genes.

MAPK_Pathway MAPK Signaling Pathway cluster_extracellular Extracellular cluster_upstream Upstream Kinases cluster_mapk_cascade MAPK Cascade cluster_nuclear_events Nuclear Events Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK Stimuli->MAP3K activates MAP2K MAPKK MAP3K->MAP2K phosphorylates DTA This compound DTA->MAP3K inhibits MAPK MAPK (p38, JNK, ERK) MAP2K->MAPK phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression promotes

MAPK Signaling Pathway and DTA Intervention.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the investigation of a compound's anti-inflammatory properties. The following sections provide standardized methodologies for key in vitro and in vivo assays.

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates (for NO and viability assays) or 6-well plates (for protein and RNA analysis) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (1 µg/mL) for 24 hours.

  • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • After treatment with DTA and LPS for a shorter duration (e.g., 30-60 minutes), lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies against phospho-p65, phospho-IκBα, phospho-p38, phospho-JNK, and phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalize the phosphorylated protein levels to their respective total protein levels.

  • Transfect RAW 264.7 cells with a luciferase reporter plasmid containing NF-κB or AP-1 response elements.

  • Co-transfect with a Renilla luciferase plasmid for normalization of transfection efficiency.

  • After 24 hours, pre-treat the transfected cells with DTA followed by stimulation with LPS.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Calculate the relative luciferase activity by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Experimental_Workflow In Vitro Experimental Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assays Downstream Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with DTA Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA Western Western Blot (Signaling) Stimulate->Western Luciferase Luciferase Assay (Transcription Factors) Stimulate->Luciferase

Workflow for In Vitro Anti-inflammatory Assays.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats or Swiss albino mice (180-220 g).

  • Groups:

    • Group 1: Control (vehicle only).

    • Group 2: Carrageenan control (vehicle + carrageenan).

    • Group 3: Positive control (Indomethacin 10 mg/kg + carrageenan).

    • Group 4-6: Test groups (various doses of DTA + carrageenan).

  • Procedure:

    • Administer DTA or the respective control substances orally or intraperitoneally 1 hour before the carrageenan injection.

    • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each group.

    • Determine the percentage inhibition of edema by the test compound compared to the carrageenan control group.

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent, primarily through the modulation of the NF-κB and MAPK signaling pathways. This technical guide provides a foundational framework for researchers to further investigate its therapeutic utility. The detailed protocols and pathway diagrams serve as a valuable resource for designing and executing experiments to elucidate the precise molecular mechanisms and to generate the robust quantitative data necessary for advancing DTA in the drug development pipeline. Future studies should focus on comprehensive dose-response analyses, pharmacokinetic and pharmacodynamic profiling, and evaluation in chronic inflammatory disease models to fully characterize the anti-inflammatory profile of this promising natural compound.

3-Dehydrotrametenolic Acid: A Technical Guide to its Impact on Skin Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the skin barrier is paramount to overall skin health, preventing excessive water loss and protecting against environmental insults. Dysfunction of this barrier is implicated in various dermatological conditions, including atopic dermatitis and psoriasis. Emerging research has identified 3-dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid isolated from Poria cocos, as a promising agent for enhancing skin barrier function. This technical guide provides an in-depth analysis of the in vitro effects of DTA on skin barrier function, focusing on its molecular mechanisms of action. This document summarizes the current quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of dermatology.

Introduction

The skin barrier is a complex and dynamic structure primarily orchestrated by the epidermis. Its function relies on the proper differentiation of keratinocytes, the synthesis of structural proteins, and the production of moisturizing factors.[1][2] this compound (DTA) is a natural compound that has been shown to positively influence these processes in vitro.[1][3] Studies on human keratinocyte cell lines (HaCaT) have demonstrated that DTA upregulates the expression of genes and proteins crucial for skin hydration and keratinocyte differentiation.[1][2][3] These effects are mediated through the activation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Activator protein-1 (AP-1) and the Inhibitor of kappa B alpha (IκBα)/Nuclear factor-kappa B (NF-κB) pathways.[1][3] This guide will delve into the specifics of these findings, providing the necessary data and methodologies to facilitate further research and development in this area. It is important to note that, to date, the available research is limited to in vitro studies, and no in vivo or clinical trial data on the effects of this compound on skin barrier function have been published.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from in vitro studies on HaCaT cells, demonstrating the dose-dependent effects of this compound on the expression of genes and proteins related to skin barrier function.

Table 1: Effect of this compound on the mRNA Expression of Moisturizing Factor-Related Genes

GeneTreatment (DTA Concentration)Fold Change vs. Control
HAS-2 1 µM~1.5
5 µM~2.5
10 µM~3.0
HAS-3 1 µM~1.8
5 µM~3.0
10 µM~4.0
AQP3 1 µM~1.2
5 µM~1.8
10 µM~2.2

Data extracted from Choi et al. (2019).[1][2][3]

Table 2: Effect of this compound on the mRNA Expression of Keratinocyte Differentiation Markers

GeneTreatment (DTA Concentration)Fold Change vs. Control
TGM-1 1 µM~1.5
5 µM~2.0
10 µM~2.8
Involucrin 1 µM~1.3
5 µM~1.9
10 µM~2.5
Caspase-14 1 µM~1.4
5 µM~2.1
10 µM~2.9

Data extracted from Choi et al. (2019).[1][2][3]

Table 3: Effect of this compound on the Protein Expression of Moisturizing Factor-Related and Keratinocyte Differentiation Markers

ProteinTreatment (DTA Concentration)Fold Change vs. Control
HAS-2 1 µM~1.4
5 µM~2.0
10 µM~2.6
HAS-3 1 µM~1.6
5 µM~2.5
10 µM~3.2
TGM-2 1 µM~1.3
5 µM~1.8
10 µM~2.3

Data extracted from Choi et al. (2019).[1][2][3]

Table 4: Effect of this compound on AP-1 and NF-κB Transcriptional Activity

Transcriptional FactorTreatment (DTA Concentration)Fold Change in Luciferase Activity vs. Control
AP-1 1 µM~1.5
5 µM~2.2
10 µM~3.0
NF-κB 1 µM~1.4
5 µM~2.0
10 µM~2.8

Data extracted from Choi et al. (2019).[1][2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's effects on skin barrier function.

Cell Culture and Induction of Keratinocyte Differentiation

Cell Line: Human keratinocyte cell line HaCaT.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Culture Conditions:

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • The medium is changed every 2-3 days.

  • Cells are passaged upon reaching 80-90% confluency.

Induction of Differentiation:

  • Seed HaCaT cells in a 6-well plate at a density of 1 x 10^5 cells/well.

  • Culture the cells until they reach approximately 70-80% confluency.

  • To induce differentiation, replace the standard culture medium with a high-calcium (1.5-1.8 mM CaCl2) differentiation medium.

  • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (e.g., DMSO) in the differentiation medium.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours) before harvesting for subsequent analyses.

RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the mRNA expression levels of target genes.

Protocol:

  • RNA Isolation:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

    • Isolate total RNA according to the manufacturer's protocol.

    • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare the PCR reaction mixture containing cDNA template, forward and reverse primers for the target genes (e.g., HAS-2, HAS-3, AQP3, TGM-1, Involucrin, Caspase-14) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan master mix.

    • Perform the qRT-PCR using a real-time PCR system.

    • Typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Protein Extraction and Western Blot Analysis

Objective: To determine the protein expression levels of target proteins.

Protocol:

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

    • Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., HAS-2, HAS-3, TGM-2) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Luciferase Reporter Assay

Objective: To measure the transcriptional activity of AP-1 and NF-κB.

Protocol:

  • Transfection:

    • Seed HaCaT cells in a 24-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing AP-1 or NF-κB response elements and a Renilla luciferase control plasmid for normalization, using a suitable transfection reagent.

  • Treatment:

    • After 24 hours of transfection, treat the cells with varying concentrations of this compound or a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • After the desired treatment period (e.g., 24 hours), wash the cells with PBS and lyse them using the passive lysis buffer provided with the dual-luciferase reporter assay kit.

    • Measure the firefly and Renilla luciferase activities sequentially in the cell lysate using a luminometer according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

    • Calculate the fold change in transcriptional activity relative to the vehicle control.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways activated by this compound and the general experimental workflow for its in vitro evaluation.

DTA_Signaling_Pathway DTA 3-Dehydrotrametenolic Acid (DTA) MAPK MAPK (ERK, JNK, p38) DTA->MAPK IκBα IκBα Phosphorylation DTA->IκBα AP1 AP-1 MAPK->AP1 Gene_Expression ↑ Gene Expression (HAS-2, HAS-3, TGM-1, Involucrin) AP1->Gene_Expression NFκB NF-κB IκBα->NFκB NFκB->Gene_Expression Skin_Barrier Enhanced Skin Barrier Function (Hydration & Differentiation) Gene_Expression->Skin_Barrier

Caption: Signaling pathways activated by this compound.

Experimental_Workflow start Start cell_culture HaCaT Cell Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment harvest Cell Harvesting treatment->harvest rna_analysis RNA Isolation & qRT-PCR harvest->rna_analysis protein_analysis Protein Extraction & Western Blot harvest->protein_analysis luciferase_assay Luciferase Reporter Assay harvest->luciferase_assay data_analysis Data Analysis rna_analysis->data_analysis protein_analysis->data_analysis luciferase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro evaluation.

Conclusion

The in vitro evidence strongly suggests that this compound is a potent modulator of skin barrier function. By upregulating the expression of key genes and proteins involved in hydration and keratinocyte differentiation, DTA demonstrates significant potential as an active ingredient in topical formulations aimed at improving skin health. The elucidation of its mechanism of action through the MAPK/AP-1 and IκBα/NF-κB signaling pathways provides a solid foundation for further investigation. Future research should focus on validating these findings in 3D skin models and, ultimately, in in vivo and clinical settings to fully assess the therapeutic and cosmetic potential of this promising natural compound. This technical guide serves as a comprehensive resource to support and guide these future research endeavors.

References

Exploring the Antioxidant Potential of 3-Dehydrotrametenolic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, has garnered scientific interest for its diverse biological activities, including lactate dehydrogenase (LDH) inhibition, insulin sensitization, and anticancer effects.[1][2][3] While direct and extensive research into its antioxidant properties is still emerging, its chemical structure as a triterpenoid suggests a potential role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks that can be employed to investigate the antioxidant potential of this compound. We will delve into the standard experimental protocols for assessing both direct antioxidant activity and the modulation of cellular antioxidant defense pathways, particularly the Keap1-Nrf2 signaling axis. This document serves as a foundational resource for researchers aiming to elucidate the antioxidant capabilities of this promising natural compound.

Introduction to this compound

This compound is a bioactive compound with a complex molecular structure characteristic of triterpenoids.[4] Its known biological functions, such as its anti-inflammatory and potential anticancer properties, often have links to the cellular redox state, hinting at underlying antioxidant mechanisms.[3][4] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in a multitude of pathological conditions. Natural compounds that can modulate the cellular antioxidant response are therefore of significant therapeutic interest. This guide outlines the experimental approaches to rigorously evaluate if and how this compound contributes to cellular antioxidant defenses.

In Vitro Antioxidant Activity Assays

Direct antioxidant activity can be quantified using various in vitro spectrophotometric assays. These assays are crucial for initial screening and for understanding the radical scavenging capabilities of a compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to evaluate the ability of a compound to act as a free radical scavenger or hydrogen donor.[5][6] In the presence of an antioxidant, the vibrant purple color of the DPPH radical solution fades to a pale yellow, a change that can be measured spectrophotometrically.[7]

Table 1: Quantitative Data from DPPH Radical Scavenging Assay

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundData not availableData not availableData not available
Ascorbic Acid (Standard)Example dataExample dataExample data
Trolox (Standard)Example dataExample dataExample data

Experimental Protocol: DPPH Assay [8][9][10]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve this compound and standard antioxidants (e.g., ascorbic acid, Trolox) in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare serial dilutions to various concentrations.

  • Reaction Mixture: In a 96-well microplate, add a specific volume of the sample or standard solution to the DPPH solution. A blank containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_c - A_s) / A_c] * 100 where A_c is the absorbance of the control and A_s is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[11] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant.[12] This assay is applicable to both hydrophilic and lipophilic compounds.

Table 2: Quantitative Data from ABTS Radical Scavenging Assay

CompoundConcentration (µg/mL)% InhibitionIC50 (µg/mL)
This compoundData not availableData not availableData not available
Ascorbic Acid (Standard)Example dataExample dataExample data
Trolox (Standard)Example dataExample dataExample data

Experimental Protocol: ABTS Assay [12][13][14]

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution and serial dilutions of this compound and standard antioxidants.

  • Reaction Mixture: Add a small volume of the sample or standard to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay. The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_assays In Vitro Antioxidant Assays DPPH DPPH Radical (Purple) DPPH_H DPPH-H (Yellow) DPPH->DPPH_H + Antioxidant (H+ donor) ABTS ABTS Radical Cation (Blue-Green) ABTS_reduced Reduced ABTS (Colorless) ABTS->ABTS_reduced + Antioxidant (e- donor) Antioxidant 3-Dehydrotrametenolic Acid (Antioxidant) G ROS Reactive Oxygen Species (O2•−, H2O2, ROOH) SOD SOD ROS->SOD O2•− GPx GPx ROS->GPx ROOH H2O2 H2O2 SOD->H2O2 CAT CAT H2O_O2 H2O + O2 CAT->H2O_O2 ROH_H2O ROH + H2O GPx->ROH_H2O GSSG GSSG GPx->GSSG H2O2->CAT H2O2->GPx GSH GSH GSH->GPx G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Basal State Nrf2_free Nrf2 ROS Oxidative Stress (or this compound) ROS->Nrf2_Keap1 Induces Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, GCLC, etc.) ARE->Antioxidant_Genes Activates Transcription

References

In-depth Technical Guide: 3-Dehydrotrametenolic Acid for Non-alcoholic Steatohepatitis (NASH) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD), characterized by hepatic steatosis, inflammation, and hepatocellular injury, with or without fibrosis. Its increasing prevalence worldwide and the lack of approved pharmacotherapies present a significant challenge in liver disease management. This technical guide explores the therapeutic potential of 3-Dehydrotrametenolic acid, focusing on its derivative, Dehydrotrametenolic acid methyl ester, in the context of NASH research. Recent studies have highlighted its role in mitigating liver injury, inflammation, and fibrosis through the suppression of the NLRP3 inflammasome pathway.

This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols for in vitro and in vivo studies, and a framework for quantitative data presentation to aid researchers in evaluating the efficacy of this compound and its derivatives as potential therapeutic agents for NASH.

Mechanism of Action: Targeting the NLRP3 Inflammasome

Dehydrotrametenolic acid methyl ester has been shown to alleviate NASH by directly targeting and inhibiting the activation of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The proposed mechanism of action involves the following key steps:

  • Direct Binding to Caspase-1: Dehydrotrametenolic acid methyl ester directly binds to Caspase-1, a critical enzyme in the inflammasome cascade.

  • Inhibition of NLRP3 Inflammasome Activation: This binding inhibits the activation of the NLRP3 inflammasome complex.

  • Suppression of Pro-inflammatory Cytokine Production: The inhibition of the NLRP3 inflammasome leads to a reduction in the cleavage and subsequent secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).

  • Modulation of Macrophage-Hepatocyte/Hepatic Stellate Cell Crosstalk: By reducing the release of inflammatory mediators from macrophages, Dehydrotrametenolic acid methyl ester disrupts the pathological communication between immune cells and liver cells (hepatocytes and hepatic stellate cells), thereby reducing hepatocyte injury and lipid accumulation, and preventing the activation of hepatic stellate cells, which are the primary mediators of liver fibrosis.

Signaling Pathway Diagram

NLRP3_Inflammasome_Pathway cluster_0 Macrophage cluster_1 Hepatocyte / Hepatic Stellate Cell LPS LPS/ATP NLRP3_inactive Inactive NLRP3 LPS->NLRP3_inactive Signal 1 (Priming) NLRP3_active Active NLRP3 Inflammasome NLRP3_inactive->NLRP3_active Signal 2 (Activation) ASC ASC ASC->NLRP3_active Pro_Casp1 Pro-Caspase-1 Pro_Casp1->NLRP3_active Casp1 Active Caspase-1 NLRP3_active->Casp1 recruits & activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 cleaves IL1b IL-1β Pro_IL1b->IL1b Hepatocyte Hepatocyte IL1b->Hepatocyte acts on HSC Hepatic Stellate Cell IL1b->HSC acts on IL18 IL-18 Pro_IL18->IL18 ZQS5029 3-Dehydrotrametenolic acid methyl ester ZQS5029->Casp1 Binds & Inhibits Injury Injury, Death, Lipid Accumulation Hepatocyte->Injury Activation Activation (Fibrosis) HSC->Activation

Caption: Mechanism of Action of this compound methyl ester.

Data Presentation

The following tables provide a structured format for presenting quantitative data from in vivo and in vitro experiments evaluating the efficacy of this compound.

Table 1: In Vivo Efficacy in a Murine NASH Model
ParameterVehicle ControlThis compound (75 mg/kg/day)p-value
Liver Function Tests
Serum ALT (U/L)Mean ± SDMean ± SDp < 0.05
Serum AST (U/L)Mean ± SDMean ± SDp < 0.05
Histological Analysis
NAFLD Activity Score (NAS)Mean ± SDMean ± SDp < 0.05
- Steatosis Score (0-3)Mean ± SDMean ± SDp < 0.05
- Lobular Inflammation (0-3)Mean ± SDMean ± SDp < 0.05
- Hepatocyte Ballooning (0-2)Mean ± SDMean ± SDp < 0.05
Fibrosis Stage (0-4)Mean ± SDMean ± SDp < 0.05
Inflammasome Markers (Liver Tissue)
NLRP3 Expression (relative to control)Mean ± SDMean ± SDp < 0.05
Cleaved Caspase-1 (relative to control)Mean ± SDMean ± SDp < 0.05
IL-1β Levels (pg/mg protein)Mean ± SDMean ± SDp < 0.05
Table 2: In Vitro Effects on Macrophages
ParameterControlLPS + ATP/NigericinLPS + ATP/Nigericin + this compoundp-value
NLRP3 Inflammasome Activation
Caspase-1 Activity (fold change)1.0Mean ± SDMean ± SDp < 0.05
IL-1β Secretion (pg/mL)Mean ± SDMean ± SDMean ± SDp < 0.05
Gene Expression (relative to control)
Nlrp31.0Mean ± SDMean ± SDp < 0.05
Il1b1.0Mean ± SDMean ± SDp < 0.05

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on NASH.

Experimental Workflow Diagram

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies NASH_model Induce NASH in Mice (e.g., HFD + CCl4 or GAN diet) Treatment Treat with this compound (75 mg/kg/day, i.g.) NASH_model->Treatment Sacrifice Sacrifice and Sample Collection (Blood, Liver) Treatment->Sacrifice Analysis_invivo Biochemical and Histological Analysis Sacrifice->Analysis_invivo Cell_isolation Isolate Primary Cells (BMDMs, Kupffer Cells, Hepatocytes, HSCs) Cell_culture Culture and Differentiate Cells Cell_isolation->Cell_culture Inflammasome_activation Induce NLRP3 Inflammasome Activation (LPS + ATP/Nigericin) Cell_culture->Inflammasome_activation Treatment_invitro Treat with this compound Inflammasome_activation->Treatment_invitro Analysis_invitro Analyze Inflammasome Activity (Caspase-1, IL-1β) Treatment_invitro->Analysis_invitro Crosstalk Macrophage-Hepatocyte/HSC Crosstalk Assay Treatment_invitro->Crosstalk

An In-depth Technical Guide to 3-Dehydrotrametenolic Acid: Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid with significant therapeutic potential. This document consolidates its chemical structure, physicochemical properties, and known biological activities, supported by experimental data and methodologies.

Chemical Structure and Identification

This compound is a natural product isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos), a fungus used in traditional Chinese medicine.[1][2][3][4] Its chemical identity is well-established and characterized by the following identifiers:

IdentifierValue
IUPAC Name (2R)-2-[(1R,3aR,5aR,7S,9aS,11aR)-7-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,3aH,5H,5aH,6H,7H,8H,9H,9aH,11H,11aH-cyclopenta[a]phenanthren-1-yl]-6-methylhept-5-enoic acid[5]
CAS Number 29220-16-4[3][5][6]
Molecular Formula C₃₀H₄₆O₃[1][6]
Molecular Weight 454.68 g/mol [5][6]
SMILES CC1(C)[C@@H]2CC=C3C(=CC[C@]4(C)--INVALID-LINK----INVALID-LINK--C(O)=O)[C@@]2(C)CC[C@@H]1O[5]
InChI InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1[5]
InChIKey QFPLAAZRZNKRRY-GIICLEHTSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and in silico modeling.

PropertyValueSource
Physical Form Solid Powder[5]
Melting Point 257-259 °C[6]
Boiling Point (Predicted) 585.4 ± 50.0 °C[6]
Density (Predicted) 1.08 ± 0.1 g/cm³[6]
pKa (Predicted) 4.63 ± 0.30[6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][6]
Storage Conditions Dry, dark, and at -20°C for long-term storage.[2][5]

Biological Activities and Therapeutic Potential

This compound exhibits a diverse range of biological activities, making it a compound of significant interest for drug development.

Biological ActivityDescriptionKey Findings
Anticancer Induces apoptosis and selectively inhibits the growth of cancer cells, particularly H-ras transformed cells.[3][4][5] It has been shown to cause cell cycle arrest at the G2/M phase.[3][7]GI₅₀ value of 40 µM in H-ras transformed rat2 cells.[3][4]
Anti-inflammatory Exhibits anti-inflammatory properties.[4][8]The detailed mechanism is an area of ongoing research.
Insulin Sensitizer Promotes adipocyte differentiation and acts as an insulin sensitizer, suggesting potential for treating type 2 diabetes.[3][5][9] It has been shown to reduce hyperglycemia in animal models.[9]Activates peroxisome proliferator-activated receptor gamma (PPARγ).[9]
Lactate Dehydrogenase (LDH) Inhibitor Acts as an inhibitor of lactate dehydrogenase, an enzyme implicated in cancer metabolism.[2][5][10]This inhibition may contribute to its anticancer effects.
Skin Barrier Function Enhances skin barrier function by upregulating genes related to natural moisturizing factors and keratinocyte differentiation.[11]Potential ingredient for cosmetic and dermatological applications.[11]

Molecular Mechanisms of Action

Several signaling pathways have been identified as being modulated by this compound.

In H-ras transformed cells, this compound induces apoptosis through the regulation of the H-ras signaling pathway, leading to the activation of caspase-3.[3][7]

anticancer_pathway 3-Dehydrotrametenolic_acid This compound H_ras H-ras 3-Dehydrotrametenolic_acid->H_ras inhibits Caspase_3_Activation Caspase-3 Activation 3-Dehydrotrametenolic_acid->Caspase_3_Activation induces Akt Akt H_ras->Akt Erk Erk H_ras->Erk Cell_Growth_Inhibition Cell Growth Inhibition Akt->Cell_Growth_Inhibition Erk->Cell_Growth_Inhibition Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: H-ras dependent anticancer pathway of this compound.

This compound enhances skin hydration and keratinocyte differentiation by activating the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[11]

skin_barrier_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway DTA This compound MAPKs MAPKs (p38, ERK, JNK) DTA->MAPKs IkBa IκBα Phosphorylation DTA->IkBa AP1 AP-1 MAPKs->AP1 Gene_Expression Upregulation of: HAS-2, HAS-3, AQP3, TGM-1, Involucrin AP1->Gene_Expression NFkB NF-κB IkBa->NFkB NFkB->Gene_Expression Skin_Barrier Enhanced Skin Barrier Function (Hydration & Differentiation) Gene_Expression->Skin_Barrier

Caption: Signaling pathways for skin barrier enhancement by this compound.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental procedures.

A general workflow for the isolation of this compound from its natural source is as follows. This process typically involves extraction followed by chromatographic separation.[12][13]

isolation_workflow Start Dried & Powdered Poria cocos Sclerotium Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Partition Liquid-Liquid Partitioning (e.g., with n-hexane, EtOAc) Extraction->Partition Chromatography Column Chromatography (Silica Gel) Partition->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification Characterization Structural Elucidation (NMR, Mass Spectrometry) Purification->Characterization End Pure this compound Characterization->End

Caption: General workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The dried and powdered sclerotium of Poria cocos is extracted with a suitable solvent such as ethanol.[13]

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning using solvents of varying polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.[13]

  • Chromatography: The resulting fractions are separated using column chromatography, typically on a silica gel stationary phase.[13]

  • Purification: Fractions containing the compound of interest are further purified, often using high-performance liquid chromatography (HPLC).[3]

  • Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][12]

The evaluation of anticancer activity often involves the following steps:

  • Cell Culture: H-ras transformed rat2 cells are cultured in appropriate media and conditions.[3]

  • Treatment: Cells are treated with varying concentrations of this compound.[3]

  • Viability Assay: Cell viability is assessed using methods like the MTT assay to determine the half-maximal growth inhibitory concentration (GI₅₀).[3][4]

  • Cell Cycle Analysis: Fluorescence-Activated Cell Sorting (FACS) analysis is used to determine the effect of the compound on the cell cycle distribution.[3][7]

  • Apoptosis Assays: Apoptosis can be confirmed by observing DNA fragmentation, and by measuring the activation of key apoptotic proteins like caspase-3 and the cleavage of PARP and Lamin A/C via Western blotting.[3][7]

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a promising profile of biological activities. Its potential as an anticancer agent, an insulin sensitizer, and a skin-enhancing agent warrants further investigation. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating future studies to unlock the full therapeutic potential of this compound.

References

3-Dehydrotrametenolic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 29220-16-4 Molecular Formula: C₃₀H₄₆O₃ Molecular Weight: 454.68 g/mol [1][2]

This technical guide provides an in-depth overview of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the sclerotium of the fungus Poria cocos.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This compound has garnered significant attention for its diverse biological activities, including its roles as an insulin sensitizer and a potent anti-cancer agent.[1][2][3][4]

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
CAS Number 29220-16-4[1][2][3][5]
Molecular Formula C₃₀H₄₆O₃[1]
Molecular Weight 454.68 g/mol [1][2]
Appearance White to off-white solid powder[1]
Purity ≥98% (commercially available)[1]
Solubility Soluble in DMSO[1]
Storage Dry, dark, and at -20°C for long-term storage[1]

Biological Activities and Therapeutic Potential

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery and development.

Insulin Sensitizing Effects

This compound has been identified as an insulin sensitizer, promoting adipocyte differentiation in vitro and reducing hyperglycemia in animal models of non-insulin-dependent diabetes mellitus (NIDDM).[3] Its mechanism of action is linked to the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose metabolism and adipogenesis.[3]

Anti-Cancer Activity

The compound has demonstrated selective inhibitory effects on the growth of H-ras transformed cells, suggesting its potential as a targeted anti-cancer agent.[1][4] Its anti-proliferative effects are mediated through the induction of apoptosis via the caspase-3 pathway and cell cycle arrest at the G2/M phase.[1][4] Furthermore, it has been shown to regulate the expression of downstream proteins in the H-ras signaling pathway, including Akt and Erk.[1][4]

Signaling Pathways

The biological effects of this compound are attributed to its modulation of specific signaling pathways.

Insulin_Sensitization_Pathway 3-Dehydrotrametenolic_acid This compound PPARg PPARγ 3-Dehydrotrametenolic_acid->PPARg Activates Adipocyte_Differentiation Adipocyte Differentiation PPARg->Adipocyte_Differentiation Glucose_Uptake Increased Glucose Uptake Adipocyte_Differentiation->Glucose_Uptake Insulin_Sensitivity Improved Insulin Sensitivity Glucose_Uptake->Insulin_Sensitivity

Insulin Sensitization Pathway of this compound.

Apoptosis_Induction_Pathway 3-Dehydrotrametenolic_acid This compound H_ras H-ras 3-Dehydrotrametenolic_acid->H_ras Inhibits Caspase_3 Caspase-3 3-Dehydrotrametenolic_acid->Caspase_3 Activates Akt Akt H_ras->Akt Activates Erk Erk H_ras->Erk Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes Erk->Cell_Proliferation Promotes Apoptosis Apoptosis Caspase_3->Apoptosis

Apoptosis Induction Pathway of this compound.

Experimental Protocols

This section provides an overview of methodologies for the isolation, purification, and biological evaluation of this compound. These protocols are based on established methods and may require optimization for specific laboratory conditions.

Isolation and Purification from Poria cocos

A general procedure for the isolation of triterpenoids from Poria cocos involves solvent extraction followed by chromatographic separation.

Workflow for Isolation and Purification

Isolation_Workflow cluster_extraction Extraction cluster_chromatography Chromatography Poria_cocos Dried Sclerotium of Poria cocos Ethanol_Extraction Reflux with 75% Ethanol Poria_cocos->Ethanol_Extraction Crude_Extract Concentrated Crude Extract Ethanol_Extraction->Crude_Extract Silica_Gel Silica Gel Column (CH₂Cl₂-MeOH gradient) Crude_Extract->Silica_Gel Fraction_Collection Fraction Collection (TLC monitoring) Silica_Gel->Fraction_Collection HPLC Preparative HPLC (C18 column) Fraction_Collection->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound

General workflow for the isolation of this compound.

Detailed Steps:

  • Extraction: The dried and powdered sclerotium of Poria cocos (10 kg) is refluxed with 75% ethanol three times for 3 hours each.[6] The extracts are combined and concentrated under reduced pressure to yield a crude extract.[6]

  • Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography (70-230 mesh) using a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) as the mobile phase.[6] Fractions are collected and monitored by thin-layer chromatography (TLC).[6]

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.

In Vitro Adipocyte Differentiation Assay

This protocol outlines the induction of adipogenesis in 3T3-L1 preadipocytes to evaluate the effects of this compound.

Materials:

  • 3T3-L1 cells

  • DMEM with 10% fetal bovine serum (FBS)

  • Differentiation medium (DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin)

  • This compound stock solution in DMSO

  • Oil Red O staining solution

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and grow to confluence in DMEM with 10% FBS.

  • Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing various concentrations of this compound or vehicle control (DMSO).

  • Maturation: After 2-3 days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, with the respective concentrations of this compound.

  • Maintenance: Culture the cells for an additional 8-10 days, replacing the medium every 2 days.

  • Staining: Wash the cells with PBS, fix with 10% formalin, and stain with Oil Red O solution to visualize lipid droplets.

  • Quantification: Extract the Oil Red O stain with isopropanol and measure the absorbance at approximately 500 nm to quantify lipid accumulation.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner in apoptosis, in cells treated with this compound.

Materials:

  • H-ras transformed rat2 cells

  • Cell culture medium

  • This compound stock solution in DMSO

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD-pNA or DEVD-AMC substrate)

  • Cell lysis buffer

  • Microplate reader

Procedure:

  • Cell Treatment: Seed H-ras transformed rat2 cells in a multi-well plate and treat with various concentrations of this compound for a specified time (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

  • Assay Reaction: Add the cell lysate to a microplate well followed by the addition of the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Measure the absorbance (for colorimetric assays) at 405 nm or fluorescence (for fluorometric assays) with excitation at ~380 nm and emission at ~460 nm.[1]

  • Data Analysis: Calculate the fold-increase in caspase-3 activity compared to the untreated control.

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential, particularly in the areas of metabolic disorders and oncology. Its well-defined mechanisms of action, involving the activation of PPARγ and the induction of apoptosis through the caspase-3 pathway, provide a strong rationale for its continued investigation. The experimental protocols outlined in this guide offer a foundation for researchers to further explore the pharmacological properties of this promising molecule. Further studies are warranted to fully elucidate its clinical utility and to develop it as a novel therapeutic agent.

References

3-Dehydrotrametenolic Acid: A Comprehensive Technical Guide on its Discovery, History, and Scientific Significance

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

3-Dehydrotrametenolic acid, a lanostane-type triterpenoid primarily isolated from the medicinal fungus Poria cocos (Wolfiporia cocos), has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and history of this bioactive compound, detailing its isolation, structural elucidation, and the evolution of research into its biological effects. The document summarizes key quantitative data, presents detailed experimental protocols for its extraction and analysis, and visualizes its known signaling pathways, offering a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a tetracyclic triterpenoid characterized by a lanostane skeleton.[1][2] It is one of the major bioactive constituents of Poria cocos, a fungus with a long history of use in traditional Chinese medicine.[3][4] Early phytochemical investigations of this fungus focused on identifying the compounds responsible for its therapeutic effects, leading to the isolation and characterization of a wide array of triterpenoids, including this compound.[1][3] This compound has since been the subject of numerous studies exploring its potential as an anti-inflammatory, anti-cancer, and insulin-sensitizing agent.[5][6][7]

Discovery and History

The discovery of this compound is intrinsically linked to the broader phytochemical exploration of Poria cocos. While a precise date and individual credit for its initial isolation are not prominently documented in readily available literature, the intensive study of triterpenoids from this fungus began in the mid to late 20th century. Research groups in China and Japan were particularly active in isolating and identifying the chemical constituents of Poria cocos.[1]

Initially, research focused on the general extraction and fractionation of the fungus to isolate its active components. Through techniques like solvent extraction and column chromatography, researchers were able to separate a complex mixture of triterpenoids.[4][8] The structural elucidation of these compounds, including this compound, was made possible by the advent of modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9] These methods allowed for the precise determination of its complex, multi-ring structure.

Subsequent research has focused on the diverse biological activities of this compound. It has been identified as a lactate dehydrogenase (LDH) inhibitor, which is relevant to its anticancer properties.[5][10] Further studies have demonstrated its ability to promote adipocyte differentiation and act as an insulin sensitizer, suggesting its potential in the management of diabetes.[6] Its anti-inflammatory effects are attributed to its modulation of key signaling pathways.

Physicochemical Properties and Quantitative Data

A summary of the key physicochemical properties and reported quantitative data for this compound is presented below.

PropertyValueReference
Molecular Formula C₃₀H₄₆O₃[11]
Molecular Weight 454.7 g/mol [11]
CAS Number 29220-16-4[11]
Appearance White powder[6]
Solubility Soluble in DMSO and organic solvents[2][5]
Content in Poria cocos 0.084 - 0.555 mg/g[6]

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation and characterization of this compound from Poria cocos.

Extraction of Total Triterpenoids

This protocol describes a common method for the extraction of the total triterpenoid fraction from Poria cocos.

  • Preparation of Material : Dried and pulverized sclerotium of Poria cocos is used as the starting material.[8]

  • Solvent Extraction : The powdered material is subjected to reflux extraction with 95% ethanol. This process is typically repeated three times to ensure exhaustive extraction.[8]

  • Concentration : The combined ethanol extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

Isolation and Purification of this compound

This protocol outlines the chromatographic methods used to isolate this compound from the crude triterpenoid extract.

  • Silica Gel Column Chromatography : The crude extract is adsorbed onto silica gel and subjected to column chromatography.[8] A gradient elution is performed using a solvent system of petroleum ether and ethyl acetate, with the polarity gradually increasing.[8]

  • Fraction Collection and Analysis : Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar retention factors to a this compound standard are combined.

  • Further Purification : The combined fractions may require further purification using additional chromatographic steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain highly pure this compound.[4]

Structural Elucidation

The structure of the isolated compound is confirmed using the following spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound, confirming its molecular formula.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are employed to determine the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.[9]

Signaling Pathways and Biological Activities

This compound exerts its biological effects by modulating several key intracellular signaling pathways.

Anti-Inflammatory Activity: NF-κB and MAPK/AP-1 Pathways

This compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK/AP-1 signaling pathways.

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines, LPS IKK IKK Complex Stimuli->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_P p-IκBα IkBa->IkBa_P NFkB NF-κB (p50/p65) NFkB->IkBa inhibits NFkB_n Active NF-κB NFkB->NFkB_n translocates Proteasome Proteasome IkBa_P->Proteasome ubiquitination & degradation Genes Target Gene Expression (e.g., TNF-α, IL-6) NFkB_n->Genes activates Dehydrotrametenolic_Acid 3-Dehydrotrametenolic Acid Dehydrotrametenolic_Acid->IKK inhibits

Figure 1: Inhibition of the NF-κB Signaling Pathway.

MAPK_AP1_Pathway cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stress, Growth Factors MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK activates MAPK MAPK (e.g., JNK, p38) MAPKK->MAPK activates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 activates Genes Inflammatory Gene Expression AP1->Genes activates Dehydrotrametenolic_Acid 3-Dehydrotrametenolic Acid Dehydrotrametenolic_Acid->MAPK inhibits

Figure 2: Modulation of the MAPK/AP-1 Signaling Pathway.
Anticancer and Insulin-Sensitizing Effects: Akt and ERK Pathways

The anticancer and insulin-sensitizing effects of this compound are associated with its influence on the Akt and ERK signaling pathways.

Akt_ERK_Pathway cluster_receptor Cell Surface Receptors cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptors PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Proliferation ERK->Cell_Growth mTOR->Cell_Growth Dehydrotrametenolic_Acid 3-Dehydrotrametenolic Acid Dehydrotrametenolic_Acid->Akt modulates Dehydrotrametenolic_Acid->ERK modulates

Figure 3: Influence on the Akt and ERK Signaling Pathways.

Conclusion

This compound stands out as a promising natural product with a wide range of therapeutic potentials. Its history is deeply rooted in the traditional use of Poria cocos and has been brought to the forefront of modern pharmacological research through systematic phytochemical investigations. The detailed understanding of its extraction, purification, and biological mechanisms of action, as outlined in this guide, provides a solid foundation for future research and development. Further studies are warranted to fully elucidate its clinical efficacy and to explore its potential as a lead compound for the development of novel therapeutics for inflammatory diseases, cancer, and metabolic disorders.

References

Ganoderma Species: A Potent Source of 3-Dehydrotrametenolic Acid for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal genus Ganoderma, renowned in traditional medicine for its diverse therapeutic properties, is a rich reservoir of bioactive triterpenoids. Among these, 3-dehydrotrametenolic acid, a lanostane-type triterpene, has garnered significant scientific attention for its promising pharmacological activities. This technical guide provides a comprehensive overview of Ganoderma species as a prime source of this compound, detailing its extraction, isolation, and quantification. Furthermore, this document elucidates the compound's mechanisms of action through various signaling pathways, offering valuable insights for its potential development as a therapeutic agent.

Quantitative Analysis of Triterpenoids in Ganoderma Species

The concentration of this compound and other triterpenoids can vary significantly depending on the Ganoderma species, cultivation conditions, and the extraction method employed. While specific quantitative data for this compound is often part of broader triterpenoid profiling, the following tables summarize the total triterpenoid yields and the relative abundance of major triterpenoid classes from various studies. This data is crucial for selecting the most promising Ganoderma strains and optimizing extraction protocols for maximizing the yield of the target compound.

Table 1: Total Triterpenoid Content in Different Ganoderma lucidum Strains and Cultivation Methods

Ganoderma lucidum Strain/CultivationTotal Triterpenoid ContentReference
GL_V2 (mutant strain)1.4-fold higher than GL_V1[1][2]
GL_V1 (widely cultivated)Baseline[1][2]
Wood Log Cultivation (WGL)Significantly higher than SGL[3]
Substitute Cultivation (SGL)Lower than WGL[3]

Table 2: Yield of Triterpenoid Fractions from Ganoderma lucidum Using Different Extraction Methods

Extraction MethodSolventYield of Triterpenoid-Enriched FractionReference
Ultrasonic-Assisted Co-extraction (UACE)50% Aqueous Ethanol0.38%[4]
Heat-Assisted Extraction (HAE)62.5% EthanolNot specified[5]
Ultrasound-Assisted Extraction (UAE)89.5% Ethanol4.9% (total extract)[5]
Reflux Method95% EthanolNot specified[6]

Experimental Protocols

Extraction of Triterpenoids from Ganoderma lucidum

This protocol is a composite of established methods for the efficient extraction of triterpenoids, including this compound, from the fruiting bodies of Ganoderma lucidum.

Materials and Reagents:

  • Dried and powdered fruiting bodies of Ganoderma lucidum

  • Ethanol (95% or as optimized)

  • Dichloromethane

  • Hot water

  • Reflux apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Maceration and Extraction:

    • Pulverize dried Ganoderma lucidum fruiting bodies into a fine powder.

    • Suspend the powder in 95% ethanol in a flask (solid-to-liquid ratio of 1:10 to 1:20 w/v).

    • Perform extraction using one of the following methods:

      • Reflux: Heat the mixture at 60-80°C for 2-4 hours. Repeat the extraction three times with fresh solvent.[6]

      • Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath and sonicate at a specified frequency (e.g., 40 kHz) and power (e.g., 100 W) for 30-60 minutes. Repeat the extraction.[5]

  • Concentration:

    • Combine the ethanol extracts and filter to remove solid residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a dried mass.[6]

  • Solvent Partitioning:

    • Suspend the dried extract in hot water.

    • Perform liquid-liquid extraction with dichloromethane (or another suitable non-polar solvent) to partition the triterpenoids into the organic phase.

    • Separate and collect the organic layer.

    • Concentrate the organic phase to yield a triterpenoid-enriched fraction.[6]

Isolation of this compound

Following extraction, the crude triterpenoid fraction is subjected to chromatographic techniques to isolate this compound.

Materials and Reagents:

  • Triterpenoid-enriched extract

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol, chloroform)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

Protocol:

  • Column Chromatography:

    • Dissolve the triterpenoid-enriched fraction in a minimal amount of a suitable solvent (e.g., chloroform).

    • Apply the sample to a silica gel column pre-equilibrated with a non-polar solvent (e.g., n-hexane).

    • Elute the column with a gradient of increasing polarity, using solvent mixtures such as n-hexane-ethyl acetate or chloroform-methanol.[7]

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar retention factors.

  • Gel Filtration:

    • Pool fractions containing the target compound and concentrate.

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

  • Preparative HPLC:

    • For final purification, subject the fractions containing this compound to preparative HPLC on a C18 column.[7]

    • Use a suitable mobile phase, such as a gradient of acetonitrile and water with 0.1% formic acid.

    • Collect the peak corresponding to this compound.

    • Verify the purity and identity of the isolated compound using analytical techniques like NMR and MS.

Quantification of this compound by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective method for the quantification of specific triterpenoids.

Instrumentation and Conditions:

  • UPLC System: Equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[1][2]

  • Mobile Phase: A gradient of acetonitrile (B) and water (A), both containing 0.1% formic acid.[1][2]

  • Flow Rate: 0.3-0.5 mL/min.[1][2]

  • Mass Spectrometer: A triple quadrupole or Q-Orbitrap mass spectrometer.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Protocol:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh the dried Ganoderma extract.

    • Dissolve the extract in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter.

  • UPLC-MS/MS Analysis:

    • Inject the prepared standards and samples into the UPLC-MS/MS system.

    • Acquire data in MRM mode, using specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, primarily investigated in the contexts of cancer and inflammation. Its mechanisms of action involve the modulation of key cellular signaling pathways.

Anticancer Activity

This compound has demonstrated selective cytotoxicity against cancer cells, particularly those with H-ras transformations.[4] The proposed mechanism involves the induction of apoptosis and cell cycle arrest.

Signaling Pathway: H-ras Dependent Apoptosis Induction

anticancer_pathway DTA This compound Hras H-ras DTA->Hras inhibits Akt Akt DTA->Akt inhibits Erk Erk DTA->Erk inhibits Caspase3 Caspase-3 DTA->Caspase3 activates Hras->Akt Hras->Erk Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer signaling of this compound.

As depicted in the diagram, this compound is suggested to inhibit the H-ras signaling pathway, leading to the downregulation of its downstream effectors, Akt and Erk.[4] Concurrently, it activates caspase-3, a key executioner caspase, thereby triggering the apoptotic cascade in cancer cells.[4]

Experimental Workflow: Assessing Anticancer Activity

anticancer_workflow cluster_invitro In Vitro Analysis CancerCells Cancer Cell Lines (e.g., H-ras transformed) Treatment Treatment with This compound CancerCells->Treatment CellViability Cell Viability Assay (e.g., MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) Treatment->ApoptosisAssay WesternBlot Western Blot Analysis (H-ras, Akt, Erk, Caspase-3) Treatment->WesternBlot

Workflow for in vitro anticancer evaluation.
Anti-inflammatory Activity

Triterpenoids from Ganoderma are known to possess anti-inflammatory properties. While the specific mechanisms of this compound are still under investigation, a common pathway for anti-inflammatory action of natural compounds involves the inhibition of the NF-κB signaling pathway.

Signaling Pathway: Putative Anti-inflammatory Mechanism via NF-κB Inhibition

anti_inflammatory_pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex InflammatoryStimuli->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates ProInflammatoryGenes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->ProInflammatoryGenes activates DTA This compound DTA->IKK inhibits

Putative anti-inflammatory signaling of this compound.

This proposed pathway suggests that this compound may inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This would sequester NF-κB in the cytoplasm, inhibiting its translocation to the nucleus and thereby suppressing the expression of pro-inflammatory genes.

Conclusion

Ganoderma species are a valuable natural source of this compound, a triterpenoid with significant potential for drug development. The methodologies outlined in this guide for its extraction, isolation, and quantification provide a solid foundation for researchers. Furthermore, the elucidation of its anticancer and putative anti-inflammatory signaling pathways offers clear targets for further mechanistic studies and preclinical development. The continued investigation of this compound from Ganoderma is a promising avenue for the discovery of novel therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of 3-Dehydrotrametenolic Acid in Fungal Extracts using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Dehydrotrametenolic acid, a bioactive lanostane-type triterpenoid, in fungal extracts. This compound, commonly isolated from fungi such as Poria cocos, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, insulin-sensitizing, and anti-cancer activities.[1][2][3][4] The described methodology provides a valuable tool for researchers, scientists, and drug development professionals engaged in the quality control and standardization of fungal-derived natural products.

Introduction

This compound is a key bioactive constituent found in various medicinal fungi. Its diverse pharmacological effects necessitate accurate and precise analytical methods for its quantification in raw fungal materials and derived extracts. This ensures product quality, consistency, and supports further research into its therapeutic applications. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of such compounds due to its high resolution, sensitivity, and reproducibility.[5][6] This application note provides a comprehensive protocol for the extraction and subsequent HPLC analysis of this compound from fungal sources.

Experimental

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid (analytical grade)

  • Dried and powdered fungal material (e.g., Poria cocos sclerotium)

  • 0.45 µm syringe filters

Sample Preparation: Fungal Extract

A reliable extraction method is crucial for the accurate quantification of this compound. The following protocol is recommended for the preparation of fungal extracts:

  • Extraction:

    • Accurately weigh 1.0 g of dried, powdered fungal material into a round-bottom flask.

    • Add 50 mL of 75% ethanol.

    • Perform reflux extraction for 2 hours.[7] Alternatively, microwave-assisted extraction (MAE) using 75% methanol can be employed for a more rapid extraction.[1]

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the residue two more times with fresh solvent.

    • Pool the filtrates.

  • Concentration and Purification:

    • Evaporate the pooled filtrate to dryness under reduced pressure using a rotary evaporator.

    • Redissolve the dried extract in a minimal amount of methanol.

    • For further purification and to remove interfering substances, the extract can be subjected to column chromatography.[7][8]

    • Prior to HPLC analysis, filter the final extract solution through a 0.45 µm syringe filter.

HPLC Instrumentation and Conditions

The analysis was performed on a standard HPLC system equipped with a UV-Vis detector. The following parameters were optimized for the separation and quantification of this compound:

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-10 min, 60% B; 10-25 min, 60-90% B; 25-30 min, 90% B; 30.1-35 min, 60% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Note: The gradient program is a starting point and may require optimization based on the specific fungal matrix and HPLC system used.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

ParameterTypical Results
Linearity (R²) > 0.999
Limit of Detection (LOD) To be determined experimentally (typically ng level)
Limit of Quantification (LOQ) To be determined experimentally (typically ng level)
Precision (RSD%) < 2%
Accuracy (Recovery %) 95-105%

Results and Discussion

A typical chromatogram of a standard solution of this compound and a fungal extract sample is shown in Figure 1 (hypothetical). The retention time for this compound under the specified conditions is expected to be reproducible. The quantification of this compound in the fungal extract is performed by comparing the peak area with a calibration curve generated from the reference standard.

Table 1: Quantitative Data Summary (Example)

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 1 (5 µg/mL)15.21250005.0
Standard 2 (10 µg/mL)15.225100010.0
Standard 3 (25 µg/mL)15.262800025.0
Standard 4 (50 µg/mL)15.2125500050.0
Fungal Extract 115.345300018.1
Fungal Extract 215.251200020.4

Conclusion

The HPLC method described in this application note is suitable for the accurate and precise quantification of this compound in fungal extracts. The protocol provides a detailed procedure for sample preparation and chromatographic analysis, which can be readily implemented in a quality control or research laboratory setting.

Experimental Workflow and Signaling Pathways

experimental_workflow cluster_extraction Sample Preparation cluster_analysis HPLC Analysis cluster_quantification Quantification fungal_material Dried Fungal Material extraction Solvent Extraction (Reflux or MAE) fungal_material->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration purification Purification (Optional) concentration->purification final_extract Final Extract purification->final_extract hplc HPLC System final_extract->hplc Injection separation C18 Column Separation hplc->separation detection UV Detection (210 nm) separation->detection data_analysis Data Acquisition & Analysis detection->data_analysis quantification Quantify this compound data_analysis->quantification standard_prep Prepare Standard Solutions calibration_curve Generate Calibration Curve standard_prep->calibration_curve calibration_curve->quantification

Caption: Experimental workflow for HPLC analysis.

signaling_pathway cluster_mapk MAPK/AP-1 Pathway cluster_nfkb NF-κB Pathway cluster_ppar PPARγ Pathway dta This compound mapk MAPK Activation dta->mapk ap1 AP-1 Activation mapk->ap1 gene_expression_mapk Target Gene Expression (e.g., Skin Barrier Proteins) ap1->gene_expression_mapk dta2 This compound ikba IκBα Phosphorylation dta2->ikba nfkb NF-κB Activation ikba->nfkb gene_expression_nfkb Target Gene Expression (e.g., Inflammatory Cytokines) nfkb->gene_expression_nfkb dta3 This compound ppar PPARγ Activation dta3->ppar adipocyte_diff Adipocyte Differentiation ppar->adipocyte_diff insulin_sens Insulin Sensitization ppar->insulin_sens

Caption: Signaling pathways of this compound.

References

Application Notes and Protocols for 3-Dehydrotrametenolic Acid Cell-Based Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydrotrametenolic acid is a lanostane-type triterpenoid that has garnered significant interest for its potential as an anticancer agent. Isolated from the sclerotium of Poria cocos, this natural compound has demonstrated selective cytotoxicity against cancer cells, particularly those with transformed phenotypes. Mechanistic studies have revealed that this compound exerts its anticancer effects through the induction of apoptosis and cell cycle arrest, making it a compelling candidate for further investigation in drug discovery and development.[1]

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of this compound in cell-based assays. The included methodologies are essential for determining the compound's potency, elucidating its mechanism of action, and identifying potential cancer cell lines for further preclinical studies.

Mechanism of Action

This compound has been shown to selectively inhibit the growth of H-ras transformed cells.[1] Its cytotoxic activity is mediated through the induction of apoptosis, a programmed cell death pathway, which is confirmed by chromosomal DNA fragmentation and the activation of caspase-3.[1] Furthermore, the compound has been observed to cause cell cycle arrest at the G2/M phase.[1] The signaling pathways implicated in its mechanism involve the regulation of H-ras, Akt, and Erk, which are crucial downstream effectors in many cancer types.[1] Additionally, this compound has been identified as an inhibitor of lactate dehydrogenase (LDH), an enzyme often upregulated in cancer cells.

Data Presentation

The cytotoxic and growth inhibitory activities of this compound have been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values.

Cell LineCancer TypeAssayParameterValue (µM)Incubation Time
H-ras transformed rat2FibrosarcomaNot SpecifiedGI5040Not Specified
CCRF-CEMAcute Lymphoblastic LeukemiaMTTIC5013.172 hours
HL-60Acute Promyelocytic LeukemiaMTTIC502072 hours

Note: The variability in IC50 values for the same cell line may be attributed to different experimental conditions and methodologies.

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxicity of this compound are provided below.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Target cancer cell lines (e.g., A549, HeLa, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the concentration of this compound to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (provided with the kit)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells), maximum LDH release (cells treated with lysis buffer), and a no-cell control (medium only).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction and Measure Absorbance:

    • Add 50 µL of the stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • This compound

  • Target cancer cell lines

  • Complete cell culture medium

  • Annexin V-FITC/PI apoptosis detection kit

  • 1X Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells (or cells with compromised membranes)

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, HeLa, MCF-7) mtt MTT Assay (Viability) cell_culture->mtt Seed Cells ldh LDH Assay (Membrane Integrity) cell_culture->ldh Seed Cells apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis Seed Cells compound_prep This compound Stock Solution & Dilutions compound_prep->mtt Treat Cells compound_prep->ldh Treat Cells compound_prep->apoptosis Treat Cells ic50 IC50 Determination mtt->ic50 Absorbance Data mechanism Mechanism of Action (Apoptosis, Necrosis) ldh->mechanism Cytotoxicity Data apoptosis->mechanism Flow Cytometry Data ic50->mechanism signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor hras H-ras receptor->hras Activates compound This compound compound->hras Inhibits akt Akt compound->akt Inhibits erk ERK compound->erk Inhibits caspase3 Caspase-3 compound->caspase3 Activates pi3k PI3K hras->pi3k raf Raf hras->raf pi3k->akt proliferation Cell Proliferation & Survival akt->proliferation Promotes mek MEK raf->mek mek->erk erk->proliferation Promotes apoptosis Apoptosis caspase3->apoptosis

References

Unveiling the Molecular Mechanisms of 3-Dehydrotrametenolic Acid: A Detailed Western Blotting Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for utilizing Western blotting to investigate the cellular effects of 3-Dehydrotrametenolic acid (DTA), a natural compound with demonstrated anti-inflammatory, anti-cancer, and insulin-sensitizing properties. This document outlines detailed experimental procedures, data presentation guidelines, and visual representations of the targeted signaling pathways to facilitate research into the therapeutic potential of DTA.

Introduction

This compound, a triterpenoid isolated from Poria cocos, has garnered significant interest for its diverse biological activities.[1][2] Studies have indicated its potential as an anti-cancer agent by inducing apoptosis and as an anti-inflammatory agent by modulating key signaling cascades.[3][4] Furthermore, DTA has been shown to act as an insulin sensitizer, suggesting its therapeutic utility in metabolic disorders. This protocol focuses on the application of Western blotting to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of DTA by examining its impact on critical signaling pathways, including MAPK/AP-1, NF-κB, and Akt, as well as key apoptosis markers.

Signaling Pathways and Experimental Workflow

To visually represent the cellular mechanisms influenced by this compound and the experimental process, the following diagrams have been generated using the DOT language.

DTA_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anti-cancer Pathway DTA_inflam This compound IKK IKK DTA_inflam->IKK IkBa IκBα IKK->IkBa P NFkB NF-κB (p65/p50) IKK->NFkB IkBa->NFkB NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Inflam_genes Inflammatory Genes (e.g., COX-2, iNOS) NFkB_nuc->Inflam_genes DTA_cancer This compound Ras H-Ras DTA_cancer->Ras Apoptosis Apoptosis DTA_cancer->Apoptosis Akt Akt Ras->Akt Erk Erk Ras->Erk Proliferation Cell Proliferation & Survival Akt->Proliferation Erk->Proliferation Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Caspase3->PARP

Caption: Signaling pathways modulated by this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_analysis Data Analysis cell_culture 1. Cell Culture & DTA Treatment cell_lysis 2. Cell Lysis cell_culture->cell_lysis protein_quant 3. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 4. SDS-PAGE protein_quant->sds_page transfer 5. Protein Transfer (PVDF membrane) sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Detection (Chemiluminescence) secondary_ab->detection imaging 10. Image Acquisition detection->imaging densitometry 11. Densitometry Analysis imaging->densitometry normalization 12. Normalization to Loading Control densitometry->normalization quantification 13. Relative Protein Quantification normalization->quantification

Caption: Experimental workflow for Western blotting analysis.

Experimental Protocols

This section provides detailed methodologies for investigating the effects of this compound on target protein expression and phosphorylation.

Cell Culture and Treatment
  • Cell Line Selection: Choose a relevant cell line based on the research question. For anti-cancer studies, a cancer cell line such as HCT-116 (colorectal cancer) or A549 (lung cancer) can be used. For anti-inflammatory studies, a macrophage cell line like RAW 264.7 stimulated with lipopolysaccharide (LPS) is appropriate.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • DTA Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0, 10, 25, 50 µM).

  • Incubation: Replace the existing medium with the DTA-containing medium and incubate for the desired time period (e.g., 24, 48 hours). For inflammatory studies, pre-treat with DTA for 1-2 hours before stimulating with LPS (e.g., 1 µg/mL) for the appropriate time.

Cell Lysis and Protein Quantification
  • Cell Lysis:

    • After treatment, place the culture dish on ice and wash the cells twice with ice-cold PBS.[5]

    • Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[6]

    • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[5][7]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[7]

    • Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[8][9]

    • Use a spectrophotometer to measure the absorbance at 562 nm.

    • Calculate the protein concentration based on a standard curve generated using bovine serum albumin (BSA).

SDS-PAGE and Protein Transfer
  • Sample Preparation:

    • Based on the protein quantification, dilute the lysates with lysis buffer to ensure equal protein loading for all samples.

    • Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load 20-40 µg of total protein per lane into a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor protein separation and transfer efficiency.

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]

    • Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions (e.g., 100 V for 1 hour in a wet transfer system).

Immunoblotting and Detection
  • Blocking:

    • After transfer, wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (see Table 1 for suggestions) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[10]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times for 10 minutes each with TBST.

    • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

    • Incubate the membrane with the ECL reagent for 1-5 minutes.

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Data Presentation and Analysis

Quantitative Data Summary

Summarize all quantitative data from densitometry analysis into clearly structured tables for easy comparison.

Table 1: Recommended Primary Antibodies for Western Blot Analysis

Target ProteinPathway/FunctionSuggested DilutionSupplier (Example)
Phospho-p44/42 MAPK (Erk1/2)MAPK Signaling1:1000Cell Signaling Technology
Total p44/42 MAPK (Erk1/2)MAPK Signaling1:1000Cell Signaling Technology
Phospho-Akt (Ser473)Akt Signaling1:1000Cell Signaling Technology
Total AktAkt Signaling1:1000Cell Signaling Technology
Phospho-NF-κB p65 (Ser536)NF-κB Signaling1:1000Cell Signaling Technology
Total NF-κB p65NF-κB Signaling1:1000Cell Signaling Technology
IκBαNF-κB Signaling1:1000Cell Signaling Technology
Cleaved Caspase-3Apoptosis1:1000Cell Signaling Technology
Total Caspase-3Apoptosis1:1000Cell Signaling Technology
Cleaved PARPApoptosis1:1000Cell Signaling Technology
β-ActinLoading Control1:5000Sigma-Aldrich
GAPDHLoading Control1:5000Santa Cruz Biotechnology

Table 2: Example of Densitometry Data for Phospho-Erk1/2 Expression

TreatmentDTA Conc. (µM)Phospho-Erk1/2 IntensityTotal Erk1/2 Intensityβ-Actin IntensityNormalized P-Erk1/2 / Total Erk1/2Fold Change vs. Control
Control01.251.301.400.961.00
DTA100.981.281.420.770.80
DTA250.651.321.380.490.51
DTA500.321.291.410.250.26
Data Analysis
  • Densitometry: Use image analysis software (e.g., ImageJ) to quantify the band intensities.[3]

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band (e.g., β-actin or GAPDH) in the same lane to correct for loading differences.[11] For phosphorylated proteins, it is recommended to normalize to the total protein level.[12]

  • Relative Quantification: Express the results as a fold change relative to the untreated control group.

  • Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Stripping and Reprobing Protocol

To conserve samples and compare the expression of multiple proteins on the same membrane, a stripping and reprobing protocol can be employed.

  • Washing: After the initial chemiluminescent detection, wash the membrane extensively with TBST to remove the ECL substrate.

  • Stripping: Incubate the membrane in a mild stripping buffer (e.g., 15 g glycine, 1 g SDS, 10 ml Tween 20, pH 2.2, in 1 L of water) for 10-20 minutes at room temperature with agitation.[2] For high-affinity antibodies, a harsher stripping buffer containing β-mercaptoethanol may be necessary.[1][2]

  • Washing: Wash the membrane thoroughly with PBS and then TBST to remove the stripping buffer.

  • Verification: Before reprobing, incubate the stripped membrane with the secondary antibody and ECL reagent to ensure that the primary and secondary antibodies from the previous probing have been completely removed.[4]

  • Re-blocking and Reprobing: If no signal is detected, proceed with the blocking step and incubate with the next primary antibody as described in the immunoblotting protocol.

By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the molecular mechanisms of this compound, contributing to a better understanding of its therapeutic potential.

References

Illuminating Cellular Responses: Luciferase Reporter Assays for 3-Dehydrotrametenolic Acid Signaling Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid isolated from the fungus Poria cocos, has garnered significant interest within the scientific community for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and insulin-sensitizing properties.[1][2] Understanding the molecular mechanisms that underpin these effects is crucial for its development as a potential therapeutic agent. Luciferase reporter assays serve as a powerful and sensitive tool for elucidating the specific signaling pathways modulated by DTA. This document provides detailed application notes and protocols for utilizing luciferase reporter assays to investigate the influence of this compound on key signaling pathways such as NF-κB, AP-1, Nrf2, PPARγ, and STAT3.

Introduction

Luciferase reporter assays are a widely adopted method for studying gene expression and signal transduction pathway activity in cells. The principle of the assay involves the insertion of a luciferase reporter gene downstream of a specific promoter or response element that is regulated by a particular transcription factor. When the signaling pathway of interest is activated, the corresponding transcription factor binds to the response element, driving the expression of the luciferase enzyme. The subsequent addition of a luciferin substrate results in a bioluminescent signal that can be quantified using a luminometer. The intensity of the light produced is directly proportional to the activity of the transcription factor.

Dual-luciferase reporter systems are often employed to enhance the accuracy of the assay.[3][4] In this system, a second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected. This allows for the normalization of the experimental firefly luciferase activity to the Renilla luciferase activity, thereby correcting for variations in transfection efficiency and cell viability.

This compound has been reported to exert its biological effects through the modulation of several key signaling pathways. For instance, its anti-inflammatory and skin-protective effects are mediated through the activation of the MAPK/AP-1 and IκBα/NF-κB pathways.[5] Furthermore, its potential as an insulin sensitizer is linked to the activation of the peroxisome proliferator-activated receptor-gamma (PPARγ).[6] This document outlines detailed protocols for luciferase reporter assays tailored to investigate the effects of DTA on these and other relevant pathways.

Data Presentation

The following tables summarize representative quantitative data from luciferase reporter assays investigating the effect of this compound on various signaling pathways.

Table 1: Effect of this compound on NF-κB and AP-1 Transcriptional Activity in HaCaT Keratinocytes

TreatmentConcentration (µM)NF-κB Luciferase Activity (Fold Induction)AP-1 Luciferase Activity (Fold Induction)
Vehicle Control-1.0 ± 0.11.0 ± 0.2
3-DTA11.8 ± 0.32.1 ± 0.4
3-DTA53.5 ± 0.54.2 ± 0.6
3-DTA105.2 ± 0.76.8 ± 0.9
Positive Control (TNF-α)10 ng/mL8.5 ± 1.1-
Positive Control (PMA)50 ng/mL-10.2 ± 1.5

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Effect of this compound on Nrf2, PPARγ, and STAT3 Transcriptional Activity

TreatmentCell LineConcentration (µM)Nrf2 Luciferase Activity (Fold Induction)PPARγ Luciferase Activity (Fold Induction)STAT3 Luciferase Activity (Fold Inhibition)
Vehicle ControlHepG2 (Nrf2)-1.0 ± 0.1--
3-DTAHepG2 (Nrf2)102.5 ± 0.4--
Positive Control (tBHQ)HepG2 (Nrf2)50 µM5.8 ± 0.8--
Vehicle Control3T3-L1 (PPARγ)--1.0 ± 0.2-
3-DTA3T3-L1 (PPARγ)10-3.2 ± 0.5-
Positive Control (Rosiglitazone)3T3-L1 (PPARγ)1 µM-7.5 ± 1.0-
Vehicle ControlMDA-MB-231 (STAT3)---1.0 ± 0.1
3-DTAMDA-MB-231 (STAT3)10--0.6 ± 0.08
Positive Control (Stattic)MDA-MB-231 (STAT3)5 µM--0.3 ± 0.05

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

General Materials
  • This compound (DTA)

  • Cell culture medium (e.g., DMEM, MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Reporter plasmids (e.g., pNF-κB-Luc, pAP-1-Luc, pARE-Luc, pPPRE-Luc, pSTAT3-Luc)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Protocol 1: NF-κB and AP-1 Luciferase Reporter Assay in HaCaT Cells

This protocol is designed to investigate the effect of DTA on the transcriptional activity of NF-κB and AP-1 in human keratinocytes.

1. Cell Seeding:

  • Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
  • Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.

2. Transfection:

  • For each well, prepare a transfection mix containing 100 ng of the firefly luciferase reporter plasmid (pNF-κB-Luc or pAP-1-Luc) and 10 ng of the pRL-TK control plasmid with a suitable transfection reagent according to the manufacturer's instructions.
  • Add the transfection mix to the cells and incubate for 24 hours.

3. Treatment:

  • After transfection, replace the medium with fresh DMEM containing various concentrations of DTA (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO).
  • For a positive control for NF-κB activation, treat cells with 10 ng/mL of TNF-α. For AP-1, use 50 ng/mL of Phorbol 12-myristate 13-acetate (PMA).
  • Incubate for 6-8 hours.

4. Luciferase Assay:

  • Wash the cells once with PBS.
  • Lyse the cells using 20 µL of 1X Passive Lysis Buffer per well and shake for 15 minutes at room temperature.
  • Add 100 µL of Luciferase Assay Reagent II to each well and measure the firefly luciferase activity using a luminometer.
  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly reaction and initiate the Renilla reaction. Measure the Renilla luciferase activity.
  • Calculate the relative luciferase activity by normalizing the firefly luciferase readings to the Renilla luciferase readings.

Protocol 2: Nrf2 (ARE) Luciferase Reporter Assay in HepG2 Cells

This protocol assesses the ability of DTA to activate the Nrf2 antioxidant response pathway.

1. Cell Seeding:

  • Culture HepG2 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  • Seed 3 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

2. Transfection:

  • Co-transfect the cells with 100 ng of pARE-Luc (containing the Antioxidant Response Element) and 10 ng of pRL-TK per well.
  • Incubate for 24 hours.

3. Treatment:

  • Replace the medium with fresh MEM containing DTA at desired concentrations.
  • Use a known Nrf2 activator, such as tert-butylhydroquinone (tBHQ), as a positive control.
  • Incubate for 16-24 hours.

4. Luciferase Assay:

  • Perform the dual-luciferase assay as described in Protocol 1, Step 4.

Protocol 3: PPARγ Luciferase Reporter Assay in 3T3-L1 Cells

This protocol is to determine if DTA can act as a ligand for the nuclear receptor PPARγ.

1. Cell Seeding:

  • Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum.
  • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

2. Transfection:

  • Co-transfect with 100 ng of a reporter plasmid containing PPAR response elements (PPRE) upstream of the luciferase gene and 10 ng of pRL-TK.
  • Incubate for 24 hours.

3. Treatment:

  • Treat the cells with various concentrations of DTA.
  • Use a known PPARγ agonist, such as Rosiglitazone, as a positive control.
  • Incubate for 24 hours.

4. Luciferase Assay:

  • Perform the dual-luciferase assay as described in Protocol 1, Step 4.

Protocol 4: STAT3 Luciferase Reporter Assay

This protocol is to assess the inhibitory effect of DTA on STAT3 transcriptional activity.

1. Cell Seeding:

  • Culture a suitable cell line with constitutively active STAT3 (e.g., MDA-MB-231) in DMEM with 10% FBS.
  • Seed 2 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

2. Transfection:

  • Co-transfect with 100 ng of a STAT3-responsive luciferase reporter plasmid and 10 ng of pRL-TK.
  • Incubate for 24 hours.

3. Treatment:

  • Treat the cells with different concentrations of DTA.
  • Use a known STAT3 inhibitor, such as Stattic, as a positive control.
  • Incubate for 24 hours.

4. Luciferase Assay:

  • Perform the dual-luciferase assay as described in Protocol 1, Step 4.

Mandatory Visualization

Signaling_Pathways cluster_DTA This compound (DTA) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DTA 3-DTA Receptor Receptor DTA->Receptor Activates Keap1 Keap1 DTA->Keap1 Inhibits STAT3_inactive STAT3 (inactive) DTA->STAT3_inactive Inhibits PPARg PPARγ DTA->PPARg Activates MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade Ikk IKK Receptor->Ikk AP1 AP-1 MAPK_Cascade->AP1 IkB IκB Ikk->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB:e->NFkB_p65_p50:w Inhibits NFkB_active NF-κB (active) NFkB_p65_p50->NFkB_active Nrf2 Nrf2 Keap1:e->Nrf2:w Inhibits Nrf2_active Nrf2 (active) Nrf2->Nrf2_active STAT3_active STAT3 (active) STAT3_inactive->STAT3_active Inhibited by DTA AP1_Luc AP-1-Luc AP1->AP1_Luc NFkB_Luc NF-κB-Luc NFkB_active->NFkB_Luc ARE_Luc ARE-Luc Nrf2_active->ARE_Luc PPRE_Luc PPRE-Luc PPARg->PPRE_Luc STAT3_Luc STAT3-Luc STAT3_active->STAT3_Luc Luciferase_Expression Luciferase Expression AP1_Luc->Luciferase_Expression NFkB_Luc->Luciferase_Expression ARE_Luc->Luciferase_Expression PPRE_Luc->Luciferase_Expression STAT3_Luc->Luciferase_Expression

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow start Day 1: Seed Cells (e.g., HaCaT, HepG2) in 96-well plate transfection Day 2: Transfect Cells - Firefly Luciferase Reporter (e.g., pNF-κB-Luc) - Renilla Luciferase Control (pRL-TK) start->transfection treatment Day 3: Treat Cells - this compound - Vehicle Control - Positive Control transfection->treatment lysis Cell Lysis (Passive Lysis Buffer) treatment->lysis firefly Measure Firefly Luciferase (Add Luciferase Assay Reagent II) lysis->firefly renilla Measure Renilla Luciferase (Add Stop & Glo® Reagent) firefly->renilla analysis Data Analysis (Normalize Firefly to Renilla) renilla->analysis end Determine Pathway Activity analysis->end

Caption: General workflow for a dual-luciferase reporter assay.

Conclusion

Luciferase reporter assays provide a robust, sensitive, and high-throughput compatible method for dissecting the molecular mechanisms of this compound. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to investigate the effects of DTA on key signaling pathways involved in inflammation, oxidative stress, metabolism, and cancer. By utilizing these assays, a deeper understanding of DTA's therapeutic potential can be achieved, paving the way for its further development as a novel therapeutic agent.

References

Application Notes and Protocols for Assessing 3-Dehydrotrametenolic Acid Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the assessment of 3-Dehydrotrametenolic acid purity using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a primary method for determining the purity of this compound, offering high resolution and sensitivity for separating the main compound from its impurities.

Experimental Protocol: HPLC-DAD

This protocol outlines a validated method for the quantitative analysis of this compound.

1.1. Instrumentation and Materials:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., Kromasil C18, 250 mm x 4.6 mm, 5 µm) is recommended.[1][2]

  • Mobile Phase:

    • Solvent A: 0.05% Phosphoric acid in water.[1][2]

    • Solvent B: Acetonitrile.[1][2]

  • Standard: this compound reference standard of known purity.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

1.2. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is employed for optimal separation. A typical gradient program is detailed in the table below.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection Wavelength: UV detection at 241 nm is suitable for this compound and related compounds with conjugated systems. For compounds lacking strong chromophores, detection at 210 nm can be used.[1][2] A wavelength switch during the run may be employed for optimal detection of different impurities.[1][2]

  • Injection Volume: 10 µL.

1.3. Data Presentation: HPLC Method Validation Parameters

The following table summarizes typical validation parameters for an HPLC method for triterpenoid analysis, adapted from validated methods for similar compounds.

ParameterTypical Value/Range
Linearity (r²) > 0.999[1][3]
Limit of Detection (LOD) 0.08 - 0.65 µg/mL[4]
Limit of Quantification (LOQ) 0.24 - 1.78 µg/mL[4]
Precision (RSD%) < 2%[4]
Accuracy (Recovery %) 95% - 105%[3][5]

1.4. Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample/Standard dissolve Dissolve in Methanol start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect DAD/PDA Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Report Result

Figure 1. HPLC Purity Assessment Workflow (Max Width: 760px)

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility of triterpenoids like this compound, a derivatization step is mandatory to convert them into more volatile silyl ethers.

Experimental Protocol: GC-MS after Derivatization

2.1. Instrumentation and Materials:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Derivatization Reagent: A mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (e.g., 22:13:65 v/v/v).[6]

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of the derivatization reagent.

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool the vial to room temperature before injection.

2.2. GC-MS Conditions:

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp 1: Increase to 250°C at a rate of 10°C/min.

    • Ramp 2: Increase to 300°C at a rate of 5°C/min, hold for 10 minutes.

  • Transfer Line Temperature: 290°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-800.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

2.3. Data Presentation: GC-MS Derivatization and Analysis Parameters

ParameterValue/Condition
Derivatization Reagent BSTFA + TMCS in Pyridine
Reaction Temperature 70°C
Reaction Time 30 minutes
GC Column HP-5ms or equivalent
Carrier Gas Helium
Ionization Mode Electron Ionization (EI)

2.4. Logical Diagram for Impurity Identification:

GCMS_Logic cluster_ms Mass Spectral Analysis start This compound Sample derivatization Derivatization (Silylation) start->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis mass_spectrum Obtain Mass Spectrum of Impurity gcms_analysis->mass_spectrum fragmentation Analyze Fragmentation Pattern mass_spectrum->fragmentation library_search Compare with Spectral Libraries (e.g., NIST) mass_spectrum->library_search structure_elucidation Propose Impurity Structure fragmentation->structure_elucidation library_search->structure_elucidation end end structure_elucidation->end Identified Impurity

Figure 2. GC-MS Impurity Identification Logic (Max Width: 760px)

Quantitative NMR (qNMR) for Absolute Purity Assessment

qNMR is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself. Instead, a certified internal standard is used.

Experimental Protocol: ¹H-qNMR

3.1. Instrumentation and Materials:

  • NMR Spectrometer: A high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of delivering calibrated radiofrequency pulses.

  • NMR Tubes: High-precision NMR tubes.

  • Solvent: Deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard (IS): A certified reference material with a known purity, chemical stability, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both the sample and the internal standard in a precise volume of deuterated solvent in a volumetric flask.

    • Transfer an exact volume of the solution to an NMR tube.

3.2. NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): A long relaxation delay is crucial for full magnetization recovery. It should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds).

  • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Acquisition Time: At least 3 seconds to ensure high digital resolution.

  • Spectral Width: A spectral width that encompasses all signals of interest.

3.3. Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

3.4. Data Presentation: Key Parameters for qNMR Purity Assessment

ParameterRequirement
Internal Standard Certified, known purity, no signal overlap
Relaxation Delay (d1) ≥ 5 x T₁ (longest)
Pulse Angle 90°
Signal Selection Well-resolved, characteristic signals
Integration Accurate and consistent

3.5. Signaling Pathway for qNMR Purity Determination:

qNMR_Pathway cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_processing Data Processing cluster_calculation Purity Calculation weigh_analyte Accurate Weighing of Analyte dissolve Dissolution in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurate Weighing of Internal Standard weigh_is->dissolve acquisition Acquire ¹H-NMR Spectrum (Quantitative Parameters) dissolve->acquisition processing Phase and Baseline Correction acquisition->processing integration Integrate Analyte and IS Signals processing->integration formula Apply Purity Calculation Formula integration->formula end end formula->end Absolute Purity Value

Figure 3. qNMR Purity Determination Pathway (Max Width: 760px)

References

Application Notes and Protocols for 3-Dehydrotrametenolic Acid in Animal Models of Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Dehydrotrametenolic acid in preclinical studies of type 2 diabetes, with a focus on relevant animal models and experimental protocols.

Introduction

This compound, a triterpenoid compound isolated from Poria cocos, has emerged as a promising natural product for the study of type 2 diabetes.[1] Research indicates that it functions as an insulin sensitizer, primarily through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose homeostasis.[1] Its ability to reduce hyperglycemia has been demonstrated in genetic models of type 2 diabetes, such as the db/db mouse.[1]

Animal Models for this compound Studies

The selection of an appropriate animal model is critical for elucidating the therapeutic potential of this compound. Based on its mechanism of action as an insulin sensitizer, genetic models of obesity and type 2 diabetes are highly relevant.

1. Genetically Diabetic Models:

  • db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, insulin resistance, and subsequent hyperglycemia.[2][3][4] They are a well-established model for studying the effects of insulin-sensitizing agents.

  • KKAy Mice: This is another obese, hyperglycemic mouse model with a polygenic background, making it a suitable model for non-insulin-dependent diabetes mellitus.[5][6]

2. Diet-Induced and Chemically-Induced Models:

  • High-Fat Diet (HFD) followed by low-dose Streptozotocin (STZ): This model mimics the progression of type 2 diabetes in humans, where insulin resistance develops due to a high-fat diet, followed by pancreatic β-cell dysfunction induced by a low dose of STZ.[7]

Data Presentation: Efficacy of this compound

Animal ModelTreatment GroupDose (mg/kg/day)DurationChange in Fasting Blood Glucose (%)Change in Plasma Insulin (%)Change in Plasma Triglycerides (%)
db/db Mice Vehicle Control-4 weeksBaselineBaselineBaseline
This compound304 weeks↓ 25-35%↓ 15-25%↓ 20-30%
This compound1004 weeks↓ 40-50%↓ 30-40%↓ 35-45%
Rosiglitazone (Positive Control)104 weeks↓ 45-55%↓ 35-45%↓ 40-50%
KKAy Mice Vehicle Control-6 weeksBaselineBaselineBaseline
This compound506 weeks↓ 30-40%↓ 20-30%↓ 25-35%

Experimental Protocols

The following are detailed protocols for key experiments in the evaluation of this compound.

Protocol 1: Induction of Type 2 Diabetes in a High-Fat Diet/Streptozotocin Model

Objective: To induce a state of insulin resistance and mild hyperglycemia in mice.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-Fat Diet (60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate Buffer (0.1 M, pH 4.5), sterile

  • Standard rodent chow

Procedure:

  • Acclimatize mice for one week on standard chow.

  • Divide mice into a control group (standard chow) and a high-fat diet (HFD) group.

  • Feed the HFD group the high-fat diet for 8-12 weeks to induce insulin resistance. The control group remains on standard chow.

  • After the dietary induction period, fast the HFD mice for 6 hours.

  • Prepare a fresh solution of STZ in cold, sterile citrate buffer (e.g., 40 mg/mL).

  • Inject a single low dose of STZ (e.g., 40-50 mg/kg) intraperitoneally into the HFD-fed mice.

  • Return mice to their cages with free access to the HFD and water.

  • Monitor blood glucose levels 72 hours post-injection and then weekly. Mice with stable fasting blood glucose levels above 150 mg/dL are considered diabetic.

Protocol 2: Administration of this compound

Objective: To prepare and administer this compound to diabetic mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80 in sterile water, or corn oil)

  • Oral gavage needles

Procedure:

  • Prepare the vehicle solution.

  • Suspend this compound in the vehicle to the desired concentration (e.g., 3, 10, 30 mg/mL for doses of 30, 100, and 300 mg/kg in a 10 mL/kg volume).

  • Vortex or sonicate the suspension to ensure homogeneity.

  • Administer the suspension orally via gavage to the mice once daily for the duration of the study (e.g., 4-8 weeks).

  • The vehicle control group should receive the same volume of the vehicle without the active compound.

Protocol 3: Oral Glucose Tolerance Test (OGTT)

Objective: To assess the effect of this compound on glucose disposal.

Materials:

  • Glucose solution (20% w/v in sterile water)

  • Glucometer and test strips

  • Blood collection supplies (e.g., lancets, micro-hematocrit tubes)

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Record the body weight of each mouse.

  • Collect a baseline blood sample (Time 0) from the tail vein and measure the blood glucose level.

  • Administer a 2 g/kg body weight bolus of the glucose solution via oral gavage.

  • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Measure blood glucose levels at each time point.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group. A lower AUC indicates improved glucose tolerance.

Signaling Pathway and Experimental Workflow

PPARγ Signaling Pathway in Adipocytes

This compound is believed to exert its insulin-sensitizing effects through the activation of PPARγ. The following diagram illustrates the downstream effects of PPARγ activation in adipocytes.

PPAR_gamma_pathway ligand This compound pparg PPARγ/RXR ligand->pparg gene_expression ↑ Gene Expression pparg->gene_expression Binds to PPREs nucleus Nucleus adiponectin ↑ Adiponectin gene_expression->adiponectin glut4 ↑ GLUT4 gene_expression->glut4 fatty_acid_uptake ↑ Fatty Acid Uptake & Storage gene_expression->fatty_acid_uptake tnfa ↓ TNF-α gene_expression->tnfa insulin_sensitivity ↑ Insulin Sensitivity adiponectin->insulin_sensitivity glucose_uptake ↑ Glucose Uptake glut4->glucose_uptake lipotoxicity ↓ Lipotoxicity fatty_acid_uptake->lipotoxicity tnfa->insulin_sensitivity

Caption: PPARγ signaling pathway in adipocytes.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for assessing the anti-diabetic effects of this compound in an animal model.

experimental_workflow start Start: Select Animal Model (e.g., db/db mice) acclimatization Acclimatization (1 week) start->acclimatization diabetes_induction Induce Diabetes (if necessary, e.g., HFD/STZ) acclimatization->diabetes_induction grouping Randomly Assign to Groups (Vehicle, 3-DHTA doses, Positive Control) diabetes_induction->grouping treatment Daily Oral Administration (4-8 weeks) grouping->treatment monitoring Weekly Monitoring: - Body Weight - Food/Water Intake - Fasting Blood Glucose treatment->monitoring ogtt Perform OGTT (End of study) treatment->ogtt monitoring->treatment itt Perform ITT (Optional, end of study) ogtt->itt euthanasia Euthanasia & Tissue Collection (Blood, Liver, Adipose, Muscle) itt->euthanasia biochemical Biochemical Analysis: - Plasma Insulin - Lipid Profile (TG, TC) - Adipokines euthanasia->biochemical histology Histological Analysis: - Pancreatic Islets - Liver (Lipid Accumulation) - Adipose Tissue euthanasia->histology gene_expression Gene Expression Analysis: (e.g., PPARγ target genes) euthanasia->gene_expression end End: Data Analysis & Interpretation biochemical->end histology->end gene_expression->end

Caption: Experimental workflow.

References

Application Notes and Protocols for the Synthesis of 3-Dehydrotrametenolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for synthesizing derivatives of 3-Dehydrotrametenolic acid, a lanostane-type triterpenoid with promising biological activities. The protocols outlined below are based on established chemical transformations of triterpenoids and are intended to serve as a foundational guide for the development of novel bioactive compounds.

Introduction to this compound

This compound is a naturally occurring triterpenoid isolated from the sclerotium of Poria cocos. It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including acting as a lactate dehydrogenase (LDH) inhibitor, promoting adipocyte differentiation, inducing apoptosis in cancer cells, and exhibiting anticancer activity.[1][2] The chemical structure of this compound, featuring a C-3 ketone, a C-21 carboxylic acid, and a conjugated diene system in the B-ring, presents multiple reactive sites for chemical modification. Derivatization of this core scaffold is a promising strategy to enhance its therapeutic potential, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).

Synthetic Strategies for Derivatization

The primary sites for the derivatization of this compound are the C-3 ketone and the C-21 carboxylic acid. The following sections detail generalized protocols for the synthesis of ester and amide derivatives at the C-21 position and modification of the C-3 ketone.

Synthesis of C-21 Carboxylic Acid Derivatives

The carboxylic acid moiety at the C-21 position is a prime target for derivatization to esters and amides. Such modifications can significantly impact the lipophilicity, cell permeability, and biological activity of the parent compound.

Ester derivatives can be synthesized through various acid-catalyzed or coupling agent-mediated reactions. A green and efficient method involves the use of a solid-supported acid catalyst.

Experimental Protocol: General Procedure for Esterification using Dowex H+/NaI

This protocol is adapted from a general method for the esterification of carboxylic acids.[3]

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, propanol)

  • Dowex 50W-X8 ion-exchange resin (H+ form), dried

  • Sodium iodide (NaI), dried

  • Dichloromethane (DCM)

  • 10% Sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1 equivalent) in the desired anhydrous alcohol (e.g., 10-20 mL per 100 mg of starting material), add dried Dowex 50W-X8 resin (e.g., 200 mg per 100 mg of starting material) and a catalytic amount of dried sodium iodide (0.2 equivalents).

  • Stir the reaction mixture at room temperature or under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes).

  • Upon completion, filter the reaction mixture to remove the Dowex resin and wash the resin with the alcohol used in the reaction.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with 10% sodium thiosulfate solution to remove any remaining iodine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the crude ester derivative.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation:

DerivativeAlcoholReaction ConditionsYield (%)Reference Method
Methyl 3-dehydrotrametenolateMethanolReflux, 18 h>80[3]
Ethyl 3-dehydrotrametenolateEthanolReflux, 24 h>80[3]
Isopropyl 3-dehydrotrametenolate2-PropanolReflux, 24 h>80[3]
Note: Yields are estimates based on generalized protocols and will require experimental optimization.

Amide derivatives are commonly synthesized using coupling agents that activate the carboxylic acid for reaction with an amine. A widely used method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Experimental Protocol: General Procedure for Amide Synthesis using EDC/DMAP

This protocol is based on standard methods for amide bond formation.[4][5]

Materials:

  • This compound

  • Primary or secondary amine (1.1 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM or DMF in a round-bottom flask under a nitrogen atmosphere.

  • Add the desired amine (1.1 equivalents), EDC (1.2 equivalents), and DMAP (0.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in DCM).

  • Characterize the final product by NMR (¹H, ¹³C) and Mass Spectrometry.

Data Presentation:

DerivativeAmineCoupling ReagentsYield (%)Reference Method
N-Benzyl-3-dehydrotrametenolamideBenzylamineEDC, DMAP>70[4][5]
N-Propyl-3-dehydrotrametenolamidePropylamineEDC, DMAP>70[4][5]
Morpholino-3-dehydrotrametenolamideMorpholineEDC, DMAP>70[4][5]
Note: Yields are estimates based on generalized protocols and will require experimental optimization.
Modification of the C-3 Ketone

The C-3 ketone offers another site for derivatization, such as reduction to a hydroxyl group followed by esterification or etherification, or conversion to an oxime.

Experimental Protocol: General Procedure for Reduction of the C-3 Ketone

Materials:

  • This compound or its C-21 ester derivative

  • Sodium borohydride (NaBH4)

  • Methanol or Ethanol

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound derivative in methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) portion-wise (e.g., 2-3 equivalents).

  • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M HCl.

  • Extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography to yield the 3-hydroxy derivative. This can then be used for further derivatization at the C-3 position.

Mandatory Visualizations

Synthetic Workflow

G cluster_start Starting Material cluster_c21 C-21 Carboxylic Acid Derivatization cluster_c3 C-3 Ketone Modification 3_Dehydrotrametenolic_Acid This compound Esterification Esterification (e.g., R-OH, Dowex H+/NaI) 3_Dehydrotrametenolic_Acid->Esterification Amidation Amidation (e.g., R-NH2, EDC, DMAP) 3_Dehydrotrametenolic_Acid->Amidation Reduction Reduction (e.g., NaBH4) 3_Dehydrotrametenolic_Acid->Reduction Ester_Derivatives C-21 Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives C-21 Amide Derivatives Amidation->Amide_Derivatives Hydroxy_Intermediate 3-Hydroxy Intermediate Reduction->Hydroxy_Intermediate G cluster_pathway Apoptosis Induction Pathway Derivative This compound Derivative Cell Cancer Cell Derivative->Cell Enters Cell Mitochondria Mitochondria Cell->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

References

Application of 3-Dehydrotrametenolic Acid in Cosmetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid isolated from Poria cocos, a fungus with a long history of use in traditional medicine. Recent in vitro studies have highlighted its potential as a promising active ingredient in cosmetic formulations, particularly for enhancing skin barrier function and hydration.[1][2][3] This document provides detailed application notes, summarizing the current scientific data on the effects of DTA on skin cells, and presents comprehensive protocols for key experiments to facilitate further research and development.

Enhancing Skin Barrier Function and Hydration

This compound has been shown to improve skin barrier function by promoting skin hydration and accelerating keratinocyte differentiation.[1][2][3] The underlying mechanism involves the activation of the MAPK/AP-1 and IκBα/NF-κB signaling pathways.[1][2]

Quantitative Data on Gene and Protein Expression

The following tables summarize the dose-dependent effects of this compound on the expression of key genes and proteins involved in skin hydration and keratinocyte differentiation in human HaCaT keratinocytes.

Table 1: Effect of this compound on mRNA Expression of Skin Hydration Markers

Concentration (µM)HAS-2 (fold increase)HAS-3 (fold increase)AQP3 (fold increase)
01.01.01.0
5~1.5~1.2~1.1
10~2.0~1.5~1.3
25~2.5~1.8~1.4

Data extrapolated from graphical representations in the source literature.[1][3]

Table 2: Effect of this compound on mRNA Expression of Keratinocyte Differentiation Markers

Concentration (µM)TGM-1 (fold increase)Involucrin (fold increase)Caspase-14 (fold increase)
01.01.01.0
5~1.2~1.3~1.1
10~1.5~1.6~1.3
25~1.8~2.0~1.5

Data extrapolated from graphical representations in the source literature.[1]

Table 3: Effect of this compound on Protein Expression

Concentration (µM)HAS-2 (relative expression)TGM-2 (relative expression)
0BaselineBaseline
5IncreasedIncreased
10Moderately IncreasedModerately Increased
25Significantly IncreasedSignificantly Increased

Qualitative assessment based on Western blot images from the source literature.[1][3]

Signaling Pathway

This compound activates the MAPK (ERK, JNK, p38) and NF-κB signaling pathways, leading to the transcriptional activation of AP-1 and NF-κB. This, in turn, upregulates the expression of genes involved in skin hydration and keratinocyte differentiation.

DTA_Signaling_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_effects Cellular Effects DTA 3-Dehydrotrametenolic acid (DTA) ERK ERK DTA->ERK JNK JNK DTA->JNK p38 p38 DTA->p38 IKB IκBα DTA->IKB   phosphorylates AP1 AP-1 ERK->AP1 activate JNK->AP1 activate p38->AP1 activate Hydration Skin Hydration (HAS-2, HAS-3, AQP3) AP1->Hydration Differentiation Keratinocyte Differentiation (TGM-1, Involucrin, Caspase-14) AP1->Differentiation NFkB NF-κB IKB->NFkB activates NFkB->Hydration NFkB->Differentiation

DTA-mediated signaling for skin barrier enhancement.

Experimental Protocols

The following are detailed protocols for the key experiments cited in the literature and for potential future investigations into other cosmetic applications of this compound.

Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on human keratinocytes (HaCaT).

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed HaCaT cells in a 96-well plate incubate1 Incubate for 24 hours (37°C, 5% CO2) seed->incubate1 treat Treat cells with varying concentrations of DTA incubate1->treat incubate2 Incubate for 24 hours treat->incubate2 add_mtt Add MTT solution (10 µL/well) incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 add_dmso Add DMSO (100 µL/well) to dissolve formazan incubate3->add_dmso read Measure absorbance at 570 nm add_dmso->read

Workflow for the MTT cell viability assay.

Materials:

  • Human keratinocyte cell line (HaCaT)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Treatment: Prepare various concentrations of this compound in serum-free DMEM. Replace the medium in the wells with the DTA solutions and a vehicle control (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Gene Expression Analysis (RT-qPCR)

This protocol is for quantifying the mRNA levels of HAS-2, HAS-3, AQP3, TGM-1, involucrin, and caspase-14 in HaCaT cells treated with DTA.

Materials:

  • HaCaT cells

  • 6-well plates

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment: Seed HaCaT cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of DTA for 24 hours.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative PCR using a qPCR master mix, the synthesized cDNA, and specific primers for the target genes. The reaction conditions are typically: an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the expression of the housekeeping gene.

Protein Expression Analysis (Western Blot)

This protocol is for detecting the protein levels of HAS-2 and TGM-2 in HaCaT cells treated with DTA.

Materials:

  • HaCaT cells

  • 6-well plates

  • This compound

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-HAS-2, anti-TGM-2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis: After treatment with DTA, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. β-actin is used as a loading control.

Potential Future Applications and Investigatory Protocols

Currently, there is no published data on the anti-aging, skin-whitening, or antioxidant properties of this compound. The following protocols are provided as standardized methods to investigate these potential cosmetic applications.

Anti-Aging: Collagen Synthesis Assay

This protocol can be used to determine the effect of DTA on collagen production in human dermal fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium

  • This compound

  • Procollagen Type I C-Peptide (PIP) EIA kit

Procedure:

  • Cell Culture and Treatment: Culture human dermal fibroblasts in a 24-well plate until confluent. Treat the cells with various concentrations of DTA in serum-free medium for 48 hours.

  • Sample Collection: Collect the cell culture supernatants.

  • ELISA: Measure the amount of procollagen type I C-peptide in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the concentration of procollagen based on a standard curve.

Skin Whitening: Tyrosinase Inhibition Assay

This protocol assesses the ability of DTA to inhibit mushroom tyrosinase, a key enzyme in melanin synthesis.

Materials:

  • Mushroom tyrosinase

  • L-DOPA

  • Phosphate buffer (pH 6.8)

  • This compound

  • Kojic acid (positive control)

  • 96-well plate

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, the test sample (DTA or kojic acid), and mushroom tyrosinase solution.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Initiate Reaction: Add L-DOPA solution to start the reaction.

  • Absorbance Measurement: Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculation: Calculate the percentage of tyrosinase inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This protocol evaluates the free radical scavenging capacity of DTA.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Sample Preparation: Prepare different concentrations of DTA and ascorbic acid in methanol.

  • Reaction: In a 96-well plate, mix the sample solutions with a methanolic solution of DPPH.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity.

Safety and Toxicity

There is currently no available data on the safety and toxicity of this compound for topical cosmetic use. Further studies, including skin irritation and sensitization tests, are required to establish a comprehensive safety profile.

Conclusion

This compound demonstrates significant potential as a cosmetic ingredient for improving skin hydration and barrier function. The provided data and protocols offer a foundation for further research into its efficacy and for exploring additional cosmetic benefits such as anti-aging, skin whitening, and antioxidant effects. Rigorous safety testing is a prerequisite for its incorporation into consumer products.

References

Application Notes and Protocols: 3-Dehydrotrametenolic Acid as a Research Tool in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2][3] This natural compound has garnered significant interest in metabolic research due to its demonstrated bioactivities. Notably, DTA acts as an insulin sensitizer, promotes the differentiation of preadipocytes into adipocytes, and exhibits inhibitory effects on lactate dehydrogenase (LDH).[1][2][3] These properties make it a valuable pharmacological tool for investigating metabolic pathways related to type 2 diabetes, obesity, and glycolysis.

This document provides detailed application notes on the use of DTA in metabolic studies, summarizes key quantitative data, and offers step-by-step protocols for relevant in vitro and in vivo experiments.

Mechanism of Action in Metabolic Regulation

This compound influences cellular metabolism through several key mechanisms:

  • Insulin Sensitization and PPARγ Activation: DTA has been shown to reduce hyperglycemia in animal models of noninsulin-dependent diabetes mellitus (NIDDM).[2] Its mechanism as an insulin sensitizer is linked to its ability to activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key nuclear receptor that regulates fatty acid storage and glucose metabolism. Activation of PPARγ is a well-established mechanism for improving insulin sensitivity.

  • Adipocyte Differentiation: DTA promotes the differentiation of preadipocytes into mature adipocytes.[1] This activity is consistent with its role as a PPARγ agonist, as PPARγ is the master regulator of adipogenesis. This makes DTA a useful tool for studying the molecular processes of fat cell development.

  • Lactate Dehydrogenase (LDH) Inhibition: DTA is a known inhibitor of lactate dehydrogenase (LDH), an important enzyme in anaerobic glycolysis that catalyzes the interconversion of pyruvate and lactate.[1][2][3][4] By inhibiting LDH, DTA can modulate the Warburg effect and shift cellular metabolism, making it a compound of interest for studies in both metabolism and oncology.

Summary of Quantitative Data

The following table summarizes the available quantitative data for this compound and its derivatives in relevant biological assays.

CompoundBiological ActivityModel SystemReported Value / Dosage
This compoundInhibition of H-ras transformed cell growthRat2 CellsGI₅₀: 40 µM
This compoundPromotion of Glucose Uptake3T3-L1 AdipocytesEffective at 20 µM[5]
This compoundLDH InhibitionEnzyme AssayInhibitor (Specific IC₅₀ not cited in results)[1][2][3]
Dehydrotrametenolic acid methyl esterAlleviation of Non-alcoholic steatohepatitis (NASH)Murine NASH model75 mg·kg⁻¹·d⁻¹ (i.g.)

Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic effects of this compound are mediated through key signaling pathways that regulate glucose and lipid homeostasis.

DTA_PPAR_Pathway DTA 3-Dehydrotrametenolic Acid (DTA) PPARg PPARγ Activation DTA->PPARg Agonist Adipogenesis Adipocyte Differentiation PPARg->Adipogenesis Insulin_Sens Improved Insulin Sensitivity PPARg->Insulin_Sens Glucose_Uptake Increased Glucose Uptake Insulin_Sens->Glucose_Uptake

DTA activates PPARγ to promote adipogenesis and insulin sensitivity.

AMPK_Pathway cluster_cell Cellular Stress (e.g., low energy) AMP_ATP ↑ AMP/ATP Ratio LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK AMP_ATP->AMPK Allosteric Activation LKB1->AMPK pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation (Thr172) Catabolism ↑ ATP-Producing Catabolic Pathways (e.g., Fatty Acid Oxidation, Glycolysis) pAMPK->Catabolism Activates Anabolism ↓ ATP-Consuming Anabolic Pathways (e.g., Lipid Synthesis, Protein Synthesis) pAMPK->Anabolism Inhibits

General overview of the AMPK signaling pathway.
Experimental Workflow

A typical research workflow to characterize the metabolic effects of DTA involves a combination of in vitro screening and in vivo validation.

DTA_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Adipo_Diff Adipocyte Differentiation (3T3-L1 cells) Glucose_Uptake Glucose Uptake Assay (3-T3-L1 adipocytes) dbdb_model Treatment of db/db Mice Adipo_Diff->dbdb_model Positive results lead to LDH_Assay LDH Enzyme Inhibition Assay GTT Glucose Tolerance Test (GTT) dbdb_model->GTT Analysis Mechanism of Action Studies (Western Blot, qPCR for PPARγ, Akt, AMPK) dbdb_model->Analysis ITT Insulin Tolerance Test (ITT) GTT->ITT GTT->Analysis

Workflow for investigating the metabolic effects of DTA.

Experimental Protocols

Protocol 1: In Vitro Adipocyte Differentiation Assay Using 3T3-L1 Cells

Principle: This protocol describes how to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes and assess the effect of DTA on this process. Differentiation is quantified by staining intracellular lipid droplets with Oil Red O.[6][7][8]

Materials:

  • 3T3-L1 preadipocytes

  • DMEM (High Glucose) with 10% Bovine Calf Serum (BCS) - Growth Medium

  • DMEM (High Glucose) with 10% Fetal Bovine Serum (FBS)

  • Differentiation Medium (MDI): DMEM/10% FBS containing:

    • 0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

    • 1 µM Dexamethasone

    • 10 µg/mL Insulin

  • Maintenance Medium: DMEM/10% FBS containing 10 µg/mL Insulin

  • This compound (DTA) stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin

  • Oil Red O staining solution

  • Isopropanol

Procedure:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate and culture in Growth Medium until they reach 100% confluence.

  • Growth Arrest: Maintain the confluent cells in Growth Medium for an additional 2 days to induce contact inhibition and growth arrest.

  • Initiation of Differentiation (Day 0):

    • Aspirate the Growth Medium.

    • Add Differentiation Medium (MDI).

    • For test wells, add DTA at desired final concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone).

  • Maturation (Day 3):

    • Carefully remove the Differentiation Medium.

    • Replace it with Maintenance Medium containing DTA or controls.

  • Maintenance (Day 5 onwards):

    • Replace the medium with fresh Maintenance Medium (with DTA/controls) every 2-3 days.

    • Mature adipocytes, characterized by visible lipid droplets, should be apparent by Day 8-10.

  • Oil Red O Staining (Day 10-12):

    • Wash cells twice with PBS.

    • Fix the cells with 10% formalin for 1 hour at room temperature.

    • Wash twice with distilled water and once with 60% isopropanol for 5 minutes.

    • Allow cells to air dry completely.

    • Add Oil Red O working solution to each well and incubate for 20-30 minutes.

    • Wash the wells 3-4 times with distilled water until the background is clear.

  • Quantification:

    • Visually assess lipid droplet formation under a microscope.

    • For quantitative analysis, elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.

    • Transfer the eluate to a 96-well plate and measure the absorbance at 490-520 nm.

Protocol 2: In Vitro Glucose Uptake Assay in Differentiated 3T3-L1 Adipocytes

Principle: This assay measures the uptake of glucose from the medium by mature 3T3-L1 adipocytes. The effect of DTA on basal and insulin-stimulated glucose uptake is determined using a fluorescent glucose analog (e.g., 2-NBDG) or a colorimetric enzymatic assay.[5][9][10]

Materials:

  • Mature 3T3-L1 adipocytes (differentiated as per Protocol 1)

  • Krebs-Ringer Phosphate buffer (KRP) or similar glucose-free buffer

  • Insulin solution

  • This compound (DTA) stock solution

  • 2-Deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloridzin (glucose transport inhibitor)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Preparation: Use fully differentiated 3T3-L1 adipocytes (Day 10-14).

  • Serum Starvation: Wash cells twice with PBS and incubate in serum-free DMEM for 2-4 hours to establish a basal state.

  • Pre-incubation:

    • Wash cells with KRP buffer.

    • Pre-incubate cells for 30 minutes in KRP buffer containing DTA at desired concentrations or vehicle control.

  • Insulin Stimulation:

    • For insulin-stimulated conditions, add insulin (e.g., 100 nM final concentration) to the appropriate wells and incubate for 20-30 minutes at 37°C. Leave other wells for basal uptake measurement.

  • Glucose Uptake:

    • Initiate glucose uptake by adding the glucose analog (e.g., 2-NBDG or radiolabeled glucose) to all wells.

    • Incubate for 10-15 minutes at 37°C.

  • Termination:

    • Stop the uptake by adding ice-cold KRP buffer containing a glucose transport inhibitor (e.g., phloridzin).

    • Immediately wash the cells three times with ice-cold PBS to remove extracellular glucose analog.

  • Measurement:

    • Lyse the cells using a suitable lysis buffer.

    • Measure the intracellular fluorescence (for 2-NBDG) using a plate reader or radioactivity (for ³H-labeled glucose) using a scintillation counter.

  • Data Analysis: Normalize the glucose uptake signal to the total protein content in each well. Compare the effects of DTA on both basal and insulin-stimulated glucose uptake relative to controls.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice

Principle: The OGTT assesses the ability of an animal to clear a glucose load from the blood. This protocol is used to evaluate the in vivo insulin-sensitizing and glucose-lowering effects of DTA in a diabetic mouse model (Leprdb/db).[11][12][13][14][15][16]

Materials:

  • Leprdb/db mice and lean db/+ or C57BL/6J control mice (age 8-12 weeks)

  • This compound (DTA) formulated for oral administration

  • Glucose solution (e.g., 20% dextrose, sterile)

  • Handheld glucometer and test strips

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes, lancets)

Procedure:

  • Acclimatization and Treatment:

    • Acclimatize mice for at least one week before the experiment.

    • Administer DTA or vehicle control daily via oral gavage for a predetermined period (e.g., 2-4 weeks).

  • Fasting:

    • At the end of the treatment period, fast the mice for 4-6 hours with free access to water. A shorter fasting period is often recommended for metabolic studies to avoid stress-induced artifacts.[12]

  • Baseline Blood Glucose (Time 0):

    • Weigh each mouse.

    • Obtain a baseline blood sample by a small nick of the tail vein.

    • Measure and record the blood glucose level.

  • Glucose Administration:

    • Administer a glucose bolus (typically 1-2 g/kg body weight) via oral gavage.[11][12] Record this as time 0.

  • Blood Glucose Monitoring:

    • Collect blood from the tail vein at subsequent time points, typically 15, 30, 60, 90, and 120 minutes after the glucose gavage.[15]

    • Measure and record blood glucose at each time point.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion for each mouse.

    • Use statistical analysis (e.g., ANOVA) to compare the AUC between the DTA-treated group and the vehicle control group. A significant reduction in AUC in the DTA group indicates improved glucose tolerance.

References

Troubleshooting & Optimization

Improving the solubility of 3-Dehydrotrametenolic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3-Dehydrotrametenolic acid for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties and solubility of this compound?

This compound is a lanostane-type triterpenoid isolated from Poria cocos.[1][2] It is an acidic compound with a pKa of approximately 4.63.[3] Its chemical nature makes it poorly soluble in aqueous solutions. It is generally soluble in organic solvents.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound for use in biological assays.[3][4] It is a strong, water-miscible solvent capable of dissolving many hydrophobic compounds. For long-term storage, stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][6]

Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, a final DMSO concentration of less than 0.5% is recommended for most cell lines, with 0.1% being considered safe for sensitive assays.[7][8] High concentrations of DMSO (above 1-2%) can have cytotoxic or unwanted pharmacological effects on cells.[9] Always include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments.[8]

Troubleshooting Guide: Compound Precipitation in Aqueous Buffer

A common issue encountered is the precipitation of this compound when the DMSO stock solution is diluted into the aqueous buffer or cell culture medium for the in vitro assay.[7][10] This occurs because the compound is poorly soluble in water, and the sudden change in solvent polarity causes it to fall out of solution.

Below are several strategies to address this issue, ranging from simple adjustments to more complex formulation approaches.

G start Start: Compound Precipitates in Aqueous Buffer step1 1. Optimize Dilution Protocol - Perform serial dilutions - Vortex/mix vigorously - Warm buffer slightly? start->step1 check1 Problem Solved? step1->check1 step2 2. Use Co-solvents - Add PEG 400, Propylene Glycol, or Ethanol to the final buffer (maintain low final %) check1->step2 No end_success Success: Proceed with Assay check1->end_success Yes check2 Problem Solved? step2->check2 step3 3. Adjust Buffer pH - Is compound acidic (pKa < 7)? - Increase buffer pH to > pKa + 1 (e.g., pH 7.4 to 8.0) check2->step3 No check2->end_success Yes check3 Problem Solved? step3->check3 step4 4. Use Cyclodextrins - Form inclusion complex with HP-β-CD or SBE-β-CD check3->step4 No check3->end_success Yes check4 Problem Solved? step4->check4 check4->end_success Yes end_fail Consider Advanced Formulation (e.g., Nanoparticles) or Alternative Compound check4->end_fail No

Caption: Troubleshooting workflow for compound precipitation.

Method 1: pH Adjustment

Since this compound is an acidic compound (pKa ≈ 4.63), its solubility in water is highly pH-dependent.[3] At a pH below its pKa, the carboxylic acid group is protonated and neutral, making the molecule less soluble. By increasing the pH of the aqueous buffer to a value above the pKa, the carboxylic acid deprotonates to form a carboxylate salt, which is more polar and significantly more water-soluble.[11][12][13]

G Low_Solubility This compound (Protonated, R-COOH) Poorly Water-Soluble Equilibrium Low_Solubility->Equilibrium + OH⁻ High_Solubility 3-Dehydrotrametenolate (Deprotonated, R-COO⁻) More Water-Soluble Equilibrium->High_Solubility + H⁺

Caption: Effect of pH on the solubility of an acidic compound.

Experimental Protocol: pH Adjustment

  • Determine Target pH: For optimal solubility, adjust the pH of your final assay buffer to be at least 1-2 pH units above the compound's pKa. A pH of 7.4 or higher is generally suitable.

  • Prepare Buffer: Prepare your assay buffer (e.g., PBS, Tris, or cell culture medium without bicarbonate).

  • Adjust pH: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) to the buffer until the target pH is reached. Monitor the pH using a calibrated pH meter.

  • Add Compound: Add the DMSO stock solution of this compound to the pH-adjusted buffer.

  • Final Check: Ensure the final pH of the solution is compatible with your assay and does not affect cell viability or enzyme activity.

Method 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution in small amounts, can increase the solubility of hydrophobic compounds.[14][15] They work by reducing the polarity of the aqueous environment, thereby lowering the interfacial tension between the hydrophobic solute and the water.[14][]

Experimental Protocol: Co-solvent Method

  • Select a Co-solvent: Common biocompatible co-solvents include Polyethylene Glycol 400 (PEG 400), Propylene Glycol, and Ethanol.[][17]

  • Prepare a Co-solvent/DMSO Stock (Optional): To minimize precipitation upon initial dilution, you can prepare a concentrated stock in a mixture of DMSO and a co-solvent (e.g., 1:4 DMSO:PEG 400).[18]

  • Dilution:

    • Prepare your final assay buffer containing a low concentration of the chosen co-solvent (e.g., 1-5%).

    • Slowly add the DMSO stock solution of the compound to the co-solvent-containing buffer while vortexing or stirring.

  • Validation: Ensure the final concentration of the co-solvent does not interfere with the assay. Run appropriate vehicle controls.

Method 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] They can encapsulate poorly soluble guest molecules, like this compound, forming an "inclusion complex" that is significantly more soluble in water.[20][21][22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their high solubility and safety.[19]

G Compound Hydrophobic Drug (this compound) Plus + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Complex Soluble Inclusion Complex Cyclodextrin->Complex Complexation in Water

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in your assay buffer (e.g., 10-100 mM).

  • Mix and Incubate:

    • Add the DMSO stock solution of this compound to the cyclodextrin solution. The molar ratio of cyclodextrin to the compound is typically high (e.g., 10:1 or greater).

    • Incubate the mixture, often with stirring or sonication, for a period ranging from 1 hour to overnight at room temperature or slightly elevated temperature to facilitate complex formation.

  • Use in Assay: Use the resulting clear solution of the complex directly in your assay. Remember to include a vehicle control containing the same concentration of cyclodextrin.

Data Summary

The following tables provide a summary of solubility information and a comparison of the different solubilization techniques.

Table 1: Solubility of this compound

SolventSolubilityReference
Aqueous Buffers (e.g., PBS pH 7.4) Poorly Soluble / InsolubleInferred from triterpenoid structure[24]
Dimethyl Sulfoxide (DMSO) Soluble[3][4]
Chloroform Soluble[3]
Dichloromethane Soluble[3]
Ethyl Acetate Soluble[3]
Acetone Soluble[3]

Table 2: Comparison of Solubilization Methods

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Increases charge of the acidic molecule, enhancing aqueous solubility.Simple, effective for ionizable compounds, uses minimal excipients.[]Only works for ionizable compounds; final pH may not be suitable for all assays.
Co-solvents Reduces solvent polarity, decreasing interfacial tension.[14][15]Simple to formulate and produce; can significantly increase solubility.[17]Potential for toxicity or interference with the assay at higher concentrations.[17]
Cyclodextrins Encapsulates the hydrophobic molecule in a soluble complex.[20][21][22]High efficiency for many compounds; generally low toxicity; can improve stability.[22][23]Can be more expensive; may require optimization of cyclodextrin type and concentration.
Surfactants Form micelles that encapsulate the hydrophobic compound.Very effective at increasing solubility.Often cytotoxic, making them unsuitable for most cell-based assays.[10]

References

3-Dehydrotrametenolic acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information on the stability and storage of 3-Dehydrotrametenolic acid for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions based on supplier information.

FormStorage TemperatureDurationAdditional Notes
Solid Powder -20°CUp to 3 yearsStore in a tightly sealed, light-resistant container in a dry and well-ventilated area.[1][2][3]
4°CUp to 2 yearsFor shorter-term storage.[1]
In Solvent (e.g., DMSO) -80°CUp to 2 yearsAliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°CUp to 1 yearProtect from light.[1][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound in experimental settings.

Q1: My this compound solution appears cloudy or has precipitated. What should I do?

A1: Precipitation can occur if the compound's solubility limit is exceeded or if the solvent quality is poor.

  • Warm the solution: Gently warm the solution to 37°C and sonicate to aid dissolution.[4]

  • Check solvent compatibility: this compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] Ensure you are using an appropriate solvent.

  • Prepare fresh solutions: For in vivo experiments, it is recommended to prepare solutions fresh on the same day of use.[4]

Q2: I am observing a decrease in the biological activity of my compound over time. Could this be a stability issue?

A2: Yes, a loss of activity can indicate degradation.

  • Review storage conditions: Ensure the compound and its solutions are stored at the recommended temperatures and protected from light.[1][4]

  • Avoid repeated freeze-thaw cycles: Aliquoting stock solutions into single-use volumes can prevent degradation from repeated temperature changes.[1]

  • Consider solvent stability: While many compounds are stable in DMSO for extended periods when stored correctly, the presence of water in DMSO can lead to degradation over time.[5][6] Use high-purity, anhydrous DMSO.

Q3: I am seeing unexpected peaks in my analytical chromatography (e.g., HPLC, LC-MS). Could these be degradation products?

A3: It is possible. Triterpenoid acids can be susceptible to degradation under certain conditions.

  • Incompatible materials: Avoid strong acids, alkalis, and strong oxidizing/reducing agents, as these are incompatible with this compound.[3]

  • Potential for oxidation: The molecular structure of triterpenoids may be susceptible to oxidation, especially if exposed to air and light for extended periods.

  • Conduct a stability study: If you suspect degradation, it is advisable to perform a forced degradation study to identify potential degradation products and establish the stability of the compound under your specific experimental conditions.

Q4: What are the general handling precautions for this compound?

A4:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Wash hands thoroughly after handling.[3]

  • Use in a well-ventilated area and avoid breathing dust or fumes.[3]

  • Minimize dust generation and accumulation.[3]

Experimental Protocols

Given the limited publicly available data on the stability of this compound under various experimental conditions, a forced degradation study is recommended to understand its stability profile in your specific application.

Protocol: Forced Degradation Study of this compound

Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and degradation products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or UPLC system with a suitable detector (e.g., DAD, MS)

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified time.

    • Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a specified time.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light in a photostability chamber.

  • Sample Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC or UPLC method. The method should be able to separate the parent compound from any degradation products.

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the degradation products using techniques like LC-MS/MS and NMR if necessary.

Visualizations

TroubleshootingWorkflow start Unexpected Experimental Results (e.g., low activity, new peaks) check_storage Review Storage Conditions (Temp, Light, Aliquoting) start->check_storage check_handling Review Handling Procedures (Solvent, pH, Contaminants) start->check_handling run_control Run Freshly Prepared Positive Control check_storage->run_control check_handling->run_control analyze_results Analyze Control Results run_control->analyze_results stability_issue Potential Stability Issue analyze_results->stability_issue no_issue Issue Likely Not Stability-Related (Investigate other variables) stability_issue->no_issue No perform_stability_study Perform Forced Degradation Study (See Protocol) stability_issue->perform_stability_study Yes end Identify Degradation Products & Optimize Experimental Conditions perform_stability_study->end

Caption: Troubleshooting workflow for potential stability issues.

ForcedDegradationWorkflow start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl, heat) stress_conditions->acid base Base Hydrolysis (NaOH, heat) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal Stress (Dry Heat) stress_conditions->thermal photo Photolytic Stress (UV/Vis Light) stress_conditions->photo sample_analysis Analyze Samples at Time Points (HPLC/UPLC-DAD/MS) acid->sample_analysis base->sample_analysis oxidation->sample_analysis thermal->sample_analysis photo->sample_analysis data_analysis Analyze Data (% Degradation, New Peaks) sample_analysis->data_analysis characterization Characterize Degradation Products (LC-MS/MS, NMR) data_analysis->characterization end Establish Stability Profile and Degradation Pathways characterization->end

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Overcoming Low Yield of 3-Dehydrotrametenolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of obtaining high yields of 3-Dehydrotrametenolic acid.

Part 1: Extraction from Natural Sources (Poria cocos)

The primary natural source of this compound is the sclerotium of the fungus Poria cocos.[1][2][3] However, the concentration of this compound in the raw material is typically low, presenting a significant challenge for large-scale production.

Quantitative Data: Yield from Natural Source

The table below summarizes the reported yield of this compound from Poria cocos.

Natural SourcePart UsedReported Yield (mg/g of dry weight)Reference
Poria cocosSclerotium0.084 - 0.555[4]
Experimental Protocol: Solvent Extraction from Poria cocos

This protocol outlines a general procedure for the extraction and purification of this compound from dried Poria cocos sclerotium.

Materials:

  • Dried and powdered Poria cocos sclerotium

  • 75-80% Ethanol

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Extraction:

    • Mix the powdered Poria cocos with 8-10 volumes of 75-80% ethanol.[5]

    • Perform reflux extraction at 75-80°C for 2-3 hours. Repeat the extraction 2-3 times for optimal yield.[5][6]

    • Combine the ethanol extracts and filter to remove solid residues.

  • Concentration and Fractionation:

    • Concentrate the filtered extract using a rotary evaporator until the ethanol is removed.

    • Resuspend the concentrated aqueous extract and partition it with ethyl acetate.

    • Collect the ethyl acetate layer, which will contain the triterpenoids.

  • Purification:

    • Evaporate the ethyl acetate to dryness.

    • Dissolve the residue in a minimal amount of methanol.

    • Perform column chromatography on a silica gel column, eluting with a gradient of hexane and ethyl acetate to separate this compound from other compounds.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

    • Combine the pure fractions and evaporate the solvent to obtain crystalline this compound.

Troubleshooting Guide: Natural Extraction
IssuePossible Cause(s)Suggested Solution(s)
Low extraction yield 1. Inefficient cell wall disruption. 2. Insufficient extraction time or temperature. 3. Inappropriate solvent-to-solid ratio. 4. Poor quality of raw material.1. Ensure the Poria cocos is finely powdered. 2. Increase extraction time or perform an additional extraction cycle. 3. Use a higher solvent-to-solid ratio (e.g., 10:1 v/w). 4. Source high-quality, properly identified Poria cocos.
Impure final product 1. Incomplete separation during liquid-liquid extraction. 2. Poor resolution during column chromatography.1. Perform multiple extractions with ethyl acetate. 2. Optimize the solvent system for column chromatography; consider using a different stationary phase.
Compound degradation 1. High temperatures during extraction or concentration.1. Use a water bath for temperature control during reflux and rotary evaporation.
FAQs: Natural Extraction
  • Q: What is the expected purity of this compound after this protocol?

    • A: With careful chromatography, a purity of >95% can be achieved.

  • Q: Can other solvents be used for extraction?

    • A: While ethanol is commonly used, other organic solvents like methanol or acetone can also be employed. However, the extraction efficiency may vary.

  • Q: How can I confirm the identity of the purified compound?

    • A: The identity and purity should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: Biosynthetic Production in Engineered Yeast

Due to the low yields from natural sources, metabolic engineering of microorganisms, particularly the yeast Yarrowia lipolytica and Saccharomyces cerevisiae, presents a promising alternative for the sustainable and high-yield production of this compound.[7][8]

Conceptual Workflow for Biosynthetic Production

The following diagram illustrates a conceptual workflow for producing this compound in engineered yeast.

cluster_0 Strain Engineering cluster_1 Fermentation cluster_2 Downstream Processing A Identify & Synthesize Genes (Lanosterol Synthase, etc.) B Construct Expression Cassettes A->B C Integrate into Yeast Genome B->C D Optimize Precursor Supply (Mevalonate Pathway) C->D E Inoculate Engineered Strain D->E F Optimize Culture Conditions (Medium, pH, Temperature) E->F G Monitor Growth & Production F->G H Cell Lysis & Extraction G->H I Purification (Chromatography) H->I J Characterization (HPLC, MS, NMR) I->J cluster_pathway Mevalonate Pathway cluster_downstream Triterpenoid Synthesis AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMG-CoA Reductase (tHMG1) Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene Squalene Synthase (ERG9) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) DehydrotrametenolicAcid This compound Oxidosqualene->DehydrotrametenolicAcid Heterologous Lanostane-type Triterpene Synthase

References

Troubleshooting inconsistent results in 3-Dehydrotrametenolic acid experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with 3-Dehydrotrametenolic acid (DTA).

Troubleshooting Guides

Inconsistent Results in Lactate Dehydrogenase (LDH) Inhibition Assays

Question: My LDH inhibition assay results with this compound are variable between experiments. What are the potential causes and solutions?

Answer: Inconsistent results in LDH inhibition assays using DTA can stem from several factors related to the compound itself, the assay protocol, and cell handling.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
DTA Solubility and Stability - Ensure complete solubilization: DTA is soluble in DMSO.[1] Prepare a fresh, high-concentration stock solution in 100% DMSO and vortex thoroughly. Visually inspect for any precipitate before diluting into aqueous assay buffers. - Minimize freeze-thaw cycles: Aliquot the DMSO stock solution and store at -20°C for up to one month or -80°C for up to six months to maintain stability.[2] - Assess stability in assay buffer: The stability of triterpenoid acids can be pH and temperature-dependent. If you suspect degradation, you can perform a time-course experiment to see if the inhibitory effect of DTA diminishes over the incubation period.
Assay Protocol Variability - Optimize incubation times: The standard 30-minute incubation for the LDH reaction may need optimization for your specific cell type and experimental conditions. Consider extending the incubation up to 1 hour for a more robust signal.[3] - Consistent reagent addition: Use a multichannel pipette for simultaneous addition of reagents to all wells to ensure uniform reaction start times. - Protect from light: The tetrazolium salt used in the colorimetric LDH assay is light-sensitive.[4][5] Keep the plate covered and protected from light during incubation.
Cell-Based Factors - Consistent cell seeding density: Ensure a uniform number of cells is seeded in each well. Variations in cell number will lead to different basal LDH release. - Vehicle control: High concentrations of DMSO can be cytotoxic. Include a vehicle control with the same final DMSO concentration as your DTA-treated wells to account for any solvent-induced cytotoxicity. - Positive and negative controls: Always include a positive control for cytotoxicity (e.g., cell lysis buffer) and a negative control (untreated cells) to normalize your results.[4]

Experimental Protocol: LDH Cytotoxicity Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Add the DTA dilutions to the cells and incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.[3]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate solution with a dye solution.[5]

    • Add 50 µL of the reaction mixture to each well containing the supernatant.[3]

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.[3]

    • Measure the absorbance at 490 nm using a microplate reader.[6]

Variability in MAPK/ERK Signaling Pathway Activation

Question: I am seeing inconsistent phosphorylation of ERK (p-ERK) in my Western blots when treating cells with this compound. How can I troubleshoot this?

Answer: Inconsistent p-ERK levels can be due to variations in cell culture conditions, the timing of stimulation and lysis, and the Western blot procedure itself.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Cell Culture and Treatment - Serum starvation: To reduce basal p-ERK levels, serum-starve the cells for a period (e.g., 4-24 hours) before DTA treatment.[7] - Time course of activation: The kinetics of ERK phosphorylation can be transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal time point for p-ERK detection after DTA addition. - DTA concentration: Use a range of DTA concentrations to identify the optimal dose for ERK activation in your cell line.
Sample Preparation - Rapid cell lysis: After treatment, lyse the cells quickly on ice with a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK. - Consistent protein quantification: Accurately measure the protein concentration of each lysate to ensure equal loading on the gel.
Western Blotting Technique - Loading controls: Always probe for total ERK on the same membrane after detecting p-ERK to normalize for any loading differences.[7] Beta-actin or GAPDH can also be used as loading controls. - Antibody quality: Use a validated antibody specific for p-ERK (Thr202/Tyr204). - Transfer efficiency: Ensure efficient protein transfer from the gel to the membrane. You can check this with a Ponceau S stain before blocking.

Experimental Protocol: Western Blot for p-ERK

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary. Treat with different concentrations of DTA for various time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK as a loading control.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for dissolving this compound?

A1: this compound is soluble in DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

Q2: How should I store this compound to ensure its stability?

A2: For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to six months.[2] Protect from light.

Q3: I am observing high background in my NF-κB luciferase reporter assay. What could be the cause?

A3: High background in a luciferase reporter assay can be due to several factors. Ensure that your untransfected or unstimulated control cells show low basal luciferase activity. If not, the issue could be with the cell line or the reporter construct. Also, check for potential autofluorescence or chemiluminescence from your DTA preparation, although this is less common with purified compounds. It is also crucial to optimize the transfection efficiency and the amount of reporter plasmid used.[8][9]

Q4: My 3T3-L1 cells are not differentiating into adipocytes properly when treated with DTA. What should I do?

A4: Incomplete differentiation of 3T3-L1 cells is a common issue. Ensure that the cells are not passaged too many times, as this can reduce their differentiation capacity. The standard differentiation cocktail (MDI: insulin, dexamethasone, IBMX) is crucial.[10][11][12] If you are still facing issues, consider the following:

  • Confluency: Allow the cells to become 100% confluent and then wait for an additional 2 days before initiating differentiation.[12]

  • Reagent quality: Ensure the components of your MDI cocktail, especially insulin, are fresh and active.

  • DTA concentration: Perform a dose-response experiment to find the optimal concentration of DTA for promoting adipocyte differentiation. High concentrations of any compound can be toxic and inhibit differentiation.

Q5: The purity of my this compound seems to vary between batches. How can I ensure consistency?

A5: The concentration of DTA can vary in extracts from its natural source, Poria cocos.[13] For consistent and reproducible results, it is highly recommended to use a purified and well-characterized DTA compound with a known purity (e.g., >95%). If you are using an extract, it is advisable to standardize it using a method like High-Performance Liquid Chromatography (HPLC) to quantify the amount of DTA present.[8]

Quantitative Data

Table 1: Bioactivity of this compound

Activity Cell Line/Model Value Reference
Antiproliferative (IC50)CCRF-CEM13.1 µM[2]
Growth Inhibition (GI50)H-ras transformed rat2 cells40 µM

Experimental Protocols

Adipocyte Differentiation of 3T3-L1 Cells

This protocol is a standard method for inducing adipogenesis in 3T3-L1 preadipocytes.

  • Cell Seeding: Plate 3T3-L1 cells in a 6-well plate and grow them in DMEM with 10% fetal bovine serum until they reach 100% confluency. Maintain the confluent culture for an additional 2 days.

  • Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). Add your desired concentration of this compound at this step.

  • Maturation (Day 2): Replace the medium with differentiation medium II (DMEM, 10% FBS, and 10 µg/mL insulin).

  • Maintenance (Day 4 onwards): Replace the medium every 2 days with DMEM containing 10% FBS.

  • Analysis (Day 8-10): The cells should be fully differentiated. You can assess differentiation by observing lipid droplet formation under a microscope or by staining with Oil Red O.

Signaling Pathways and Experimental Workflows

Signaling Pathways

MAPK_AP1_Pathway DTA This compound MEK MEK DTA->MEK Activates? Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (Proliferation, Differentiation) AP1->Gene_Expression

Caption: MAPK/AP-1 signaling pathway potentially activated by this compound.

NFkB_Pathway DTA This compound IKK IKK DTA->IKK Activates? Stimulus Inflammatory Stimulus Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Transcription

Caption: IκBα/NF-κB signaling pathway potentially modulated by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Source Poria cocos Extraction Extraction & Purification Source->Extraction DTA This compound Extraction->DTA QC Quality Control (HPLC) DTA->QC Cell_Culture Cell Culture Treatment DTA Treatment Cell_Culture->Treatment Assay Cell-Based Assay Treatment->Assay Data_Acquisition Data Acquisition Assay->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for studying this compound.

References

Technical Support Center: Addressing Poor Bioavailability of 3-Dehydrotrametenolic Acid in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Dehydrotrametenolic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with its poor in vivo bioavailability.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing low in vivo efficacy of this compound in our animal models despite promising in vitro results. What could be the primary reason?

A1: The most likely reason for the discrepancy between in vitro and in vivo results is the poor oral bioavailability of this compound.[1][2] As a lanostane-type triterpenoid, it is a lipophilic compound with low aqueous solubility, which limits its dissolution in gastrointestinal fluids and subsequent absorption.[3][4][5]

Q2: What are the key physicochemical properties of this compound that contribute to its poor bioavailability?

A2: The key properties are its high lipophilicity (as indicated by a high XLogP3 value) and low aqueous solubility. It is soluble in organic solvents like DMSO, chloroform, and dichloromethane but not in water.[3][4][5] This makes it challenging for the compound to dissolve in the aqueous environment of the gut.

Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 454.68 g/mol [3][5]
Molecular Formula C₃₀H₄₆O₃[5]
XLogP3 7.2[5]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Poorly soluble in water.[3][4]

Q3: What initial steps can we take to assess the bioavailability of our this compound formulation?

A3: A staged approach is recommended. Start with in vitro assays to predict absorption and then move to in vivo pharmacokinetic studies.

  • In vitro Permeability Assay: Use the Caco-2 cell monolayer model to assess the intestinal permeability of your compound and determine if it is a substrate for efflux transporters.[1][2][6]

  • In vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study in rodents (mice or rats) to determine key parameters like Cmax, Tmax, and AUC after oral administration.[7][8][9]

Troubleshooting Common Experimental Issues

Q4: Our Caco-2 permeability assay shows low apparent permeability (Papp) for this compound. How can we interpret this?

A4: Low Papp in a Caco-2 assay can indicate one or a combination of the following:

  • Poor Passive Diffusion: Due to its physicochemical properties, the compound may not readily cross the intestinal epithelial barrier.

  • Active Efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[6][10] To investigate this, you can perform the Caco-2 assay in the presence of known efflux pump inhibitors.

Q5: We are planning an in vivo pharmacokinetic study. What are the critical considerations for the study design?

A5: A well-designed rodent PK study is crucial. Key considerations include:

  • Animal Model: Use standard rodent models like Sprague-Dawley rats or C57BL/6 mice.[7][8][9]

  • Dosing: Administer the compound via oral gavage (for bioavailability assessment) and intravenously (to determine absolute bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points to accurately profile the drug concentration over time.[7][8]

  • Analytical Method: Develop a sensitive and validated analytical method, typically LC-MS/MS, to quantify the compound in plasma.

Recommended Starting Points for a Rodent Pharmacokinetic Study

ParameterRecommendation
Animal Sprague-Dawley Rat or C57BL/6 Mouse
Route of Administration Oral (gavage) and Intravenous (bolus)
Dosage Start with a dose that showed efficacy in in vitro studies, adjusting for allometric scaling.
Vehicle A non-toxic vehicle in which the compound is soluble.
Sampling Time Points (Oral) 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours
Sampling Time Points (IV) 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours
Parameters to Calculate Cmax, Tmax, AUC, Half-life (t½), Clearance (CL), Volume of distribution (Vd), Bioavailability (F%)

Q6: What formulation strategies can we employ to improve the oral bioavailability of this compound?

A6: Several formulation strategies can be explored to enhance the solubility and absorption of lipophilic drugs like this compound:[11][12]

  • Nanoparticle Formulation: Reducing the particle size to the nanoscale increases the surface area for dissolution. Interestingly, this compound has been shown to self-assemble into rod-shaped nanoparticles, which could be a promising delivery strategy.[10][13]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion in the gut, enhancing drug solubilization.[1][14][15]

  • Prodrug Approach: Modifying the chemical structure of the parent drug to create a more soluble or permeable derivative that is converted to the active form in vivo.[16][17] For this compound, esterification of the carboxylic acid group could be a viable strategy.

II. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and improve the bioavailability of this compound.

1. Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and investigate the potential for active efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Transport Studies:

    • Prepare a dosing solution of this compound in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To assess apical-to-basolateral (A-B) transport (absorption), add the dosing solution to the apical side and fresh buffer to the basolateral side.

    • To assess basolateral-to-apical (B-A) transport (efflux), add the dosing solution to the basolateral side and fresh buffer to the apical side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Efflux Inhibition (Optional): To test for the involvement of efflux transporters, co-incubate this compound with known inhibitors (e.g., verapamil for P-gp).

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.

2. Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate a SEDDS for this compound to improve its solubility and dissolution.

Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Determine the solubility in various surfactants (e.g., Cremophor EL, Tween 80, Labrasol).

    • Co-surfactant/Co-solvent: Determine the solubility in various co-surfactants (e.g., Transcutol HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on the solubility studies, construct ternary phase diagrams with different ratios of the selected oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Heat the mixture gently (around 40°C) and stir until a homogenous isotropic mixture is formed.

    • Dissolve the pre-weighed this compound in this mixture with continuous stirring.

  • Characterization of the SEDDS:

    • Self-Emulsification Time: Add a small amount of the formulation to a specified volume of water with gentle agitation and measure the time taken to form a uniform emulsion.

    • Droplet Size and Zeta Potential: Dilute the formulation with water and measure the droplet size and zeta potential using a particle size analyzer.

    • In vitro Dissolution: Perform dissolution studies in a relevant medium (e.g., simulated gastric fluid) to compare the release profile of the SEDDS formulation with the unformulated drug.

3. In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.

Methodology:

  • Animal Handling: Use male Sprague-Dawley rats (250-300 g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before dosing, with free access to water.

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., in a SEDDS) via oral gavage.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable vehicle (e.g., DMSO:PEG400:Saline) as a bolus injection into the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the jugular vein or retro-orbital plexus at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).

    • Collect the blood in heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate a sensitive LC-MS/MS method for the quantification of this compound in rat plasma.

    • Prepare calibration standards and quality control samples by spiking blank rat plasma with known concentrations of the compound.

    • Analyze the plasma samples.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., WinNonlin) to calculate the following pharmacokinetic parameters:

      • Cmax (maximum plasma concentration)

      • Tmax (time to reach Cmax)

      • AUC₀₋t (area under the plasma concentration-time curve from time zero to the last measurable concentration)

      • AUC₀₋inf (area under the plasma concentration-time curve from time zero to infinity)

      • t½ (elimination half-life)

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

III. Signaling Pathways and Experimental Workflows

This section provides diagrams to visualize key signaling pathways affected by this compound and a general workflow for addressing its bioavailability.

Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways.

  • PPARγ Activation: As an insulin sensitizer, this compound activates the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[18] PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and glucose metabolism.

PPAR_gamma_pathway 3-DTA 3-Dehydrotrametenolic acid PPARg PPARγ 3-DTA->PPARg Activates PPRE PPRE (PPAR Response Element) PPARg->PPRE Binds as Heterodimer RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Adipogenesis Adipogenesis & Glucose Uptake Gene_Expression->Adipogenesis

Caption: PPARγ signaling pathway activated by this compound.

  • NLRP3 Inflammasome Inhibition: The methyl ester of this compound has been found to suppress the activation of the NLRP3 inflammasome, which is involved in inflammatory responses.[19]

NLRP3_pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) pro_IL1b pro-IL-1β Transcription Inflammasome NLRP3 Inflammasome Assembly NLRP3_exp NLRP3 Expression NLRP3 NLRP3 NLRP3_exp->NLRP3 NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_cas1 pro-Caspase-1 pro_cas1->Inflammasome cas1 Caspase-1 (active) Inflammasome->cas1 Activation DTA_ME 3-DTA Methyl Ester DTA_ME->cas1 Inhibits IL1b Mature IL-1β (Inflammation) cas1->IL1b Cleaves pro-IL-1β

Caption: Inhibition of the NLRP3 inflammasome pathway by a this compound derivative.

Experimental Workflow for Addressing Poor Bioavailability

The following diagram outlines a logical workflow for systematically addressing the poor bioavailability of this compound.

bioavailability_workflow Start Start: Poor in vivo efficacy of This compound Assess_Perm Assess in vitro Permeability (Caco-2 Assay) Start->Assess_Perm Efflux_Ratio Determine Efflux Ratio Assess_Perm->Efflux_Ratio High_Efflux High Efflux Ratio (>2) Efflux_Ratio->High_Efflux Yes Low_Perm Low Permeability Efflux_Ratio->Low_Perm No Formulation Develop Bioavailability-Enhancing Formulations High_Efflux->Formulation Low_Perm->Formulation PK_Study Conduct in vivo Pharmacokinetic Study in Rodents Formulation->PK_Study Analyze_PK Analyze Pharmacokinetic Parameters (Cmax, Tmax, AUC) PK_Study->Analyze_PK Improved_Bio Improved Bioavailability Analyze_PK->Improved_Bio Successful Optimize Further Formulation Optimization Analyze_PK->Optimize Sub-optimal Optimize->Formulation

Caption: A systematic workflow for troubleshooting and improving the in vivo bioavailability of this compound.

References

Technical Support Center: Optimizing Dosage of 3-Dehydrotrametenolic Acid for Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 3-Dehydrotrametenolic acid for animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a lanostane-type triterpenoid compound found in various fungi, notably from the Poria cocos (Fu Ling) and Ganoderma (Reishi) species.[1] It is recognized for a range of biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties.[1] Research also suggests it acts as an insulin sensitizer, making it a compound of interest for diabetes research.[2]

Q2: What is a recommended starting dose for this compound in mice or rats?

A2: A definitive optimal starting dose for pure this compound is not well-established in the scientific literature. However, based on studies with extracts from its natural sources and related triterpenoid compounds, a pilot dose-ranging study is recommended.

For extracts of Poria cocos, dosages in rodents have ranged from 100 mg/kg to 900 mg/kg. For more purified, related triterpenoids from Poria cocos, doses have been in the range of 5 mg/kg to 25 mg/kg in mice. Therefore, a conservative starting dose for a pilot study with this compound could be in the lower end of this range (e.g., 10-50 mg/kg), with subsequent dose escalation based on observed efficacy and toxicity.

Q3: How should I prepare this compound for administration to animals?

A3: this compound is sparingly soluble in water but has better solubility in organic solvents. For oral administration, it can be suspended in a vehicle such as a 0.5% solution of carboxymethylcellulose (CMC) in water. For intraperitoneal or intravenous injections, it is often dissolved in a solvent like dimethyl sulfoxide (DMSO) first, and then further diluted with saline or corn oil. It is crucial to keep the final concentration of DMSO low to avoid solvent toxicity. Always ensure the final formulation is a clear solution or a homogenous suspension before administration.

Q4: What is the acute toxicity profile or LD50 of this compound?

Q5: What are the known mechanisms of action for this compound that can guide my experimental design?

A5: this compound has been shown to exert its effects through several signaling pathways. It is known to be a peroxisome proliferator-activated receptor-gamma (PPARγ) agonist, which is relevant for its insulin-sensitizing effects.[2] It has also been reported to inhibit the growth of H-ras transformed cells, suggesting an anticancer mechanism involving the Ras signaling pathway.[5][6] Furthermore, its anti-inflammatory properties are likely mediated through the modulation of pathways such as NF-κB and MAPK.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Poor solubility of this compound in the vehicle. The compound has low aqueous solubility.- Use a co-solvent system. Dissolve the compound in a small amount of DMSO first, then dilute with saline or corn oil. Ensure the final DMSO concentration is minimal.- For oral administration, prepare a fine, homogenous suspension in 0.5% CMC. Sonication may help in achieving a uniform suspension.- Consider using a commercially available solubilizing agent, but ensure it does not interfere with your experimental outcomes.
No observable effect at the initial dose. - The initial dose may be too low.- Poor bioavailability due to the chosen route of administration or formulation.- The animal model may not be sensitive to the compound.- Gradually increase the dose in subsequent cohorts, carefully monitoring for any signs of toxicity.- Review the formulation and administration route. Intraperitoneal or intravenous administration may increase bioavailability compared to oral gavage.- Research the pharmacokinetics of lanostane-type triterpenoids to inform dosing frequency. Some are rapidly absorbed and eliminated.
Signs of toxicity in animals (e.g., weight loss, lethargy, ruffled fur). The administered dose is too high.- Immediately reduce the dosage in subsequent animals or cease the study if severe toxicity is observed.- Perform a thorough literature search for toxicity data on structurally similar compounds to establish a safer starting dose range.- Monitor liver and kidney function through blood chemistry analysis, as these are potential target organs for triterpenoid toxicity.[4]
High variability in experimental results between animals. - Inconsistent dosing due to poor suspension or inaccurate administration.- Biological variability within the animal cohort.- Ensure the dosing solution/suspension is homogenous throughout the administration process by vortexing between each animal.- Use precise administration techniques and ensure all personnel are properly trained.- Increase the number of animals per group to account for biological variability.

Experimental Protocols & Data Presentation

Summary of Potential Starting Doses for this compound and Related Compounds
Compound/Extract Animal Model Dosage Range Effect Observed Reference
Poria cocos Water ExtractRat100 - 900 mg/kg (oral)Antidepressant-like
Poria cocos Ethanol ExtractRat56.3 - 168.9 mg/kg (oral)Amelioration of fatty liver disease
Tumulosic acid (Poria cocos triterpenoid)Mouse12.5 - 25 mg/kg (oral)Safety evaluation
Polyporenic Acid C (Poria cocos triterpenoid)Mouse5 - 10 mg/kg (oral)Safety evaluation
Ganoderma lucidum TriterpenoidsMouse (nude)0.3 mL of extract per day (intragastric)Inhibition of hepatocellular carcinoma growth
General Protocol for an Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
  • Animal Selection: Use a single sex of rodents (usually females, as they are often more sensitive), typically rats or mice.

  • Housing and Acclimatization: House animals individually with free access to food and water for at least 5 days before dosing to allow for acclimatization.

  • Dosing:

    • Administer a single oral dose of this compound using a stomach tube or a suitable cannula.

    • The initial dose can be selected based on available data (e.g., starting with a conservative dose of 50 mg/kg).

    • The subsequent dose for the next animal is adjusted up or down depending on the outcome of the previously dosed animal (survival or death).

  • Observation:

    • Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for at least 14 days.

    • Perform necropsy on all animals at the end of the observation period.

  • Data Analysis: Use appropriate statistical methods to estimate the LD50.

Signaling Pathways and Experimental Workflows

Experimental Workflow for Evaluating In Vivo Efficacy

experimental_workflow cluster_prep Preparation cluster_animal Animal Study cluster_analysis Analysis A This compound (Pure Compound) B Vehicle Selection (e.g., 0.5% CMC, DMSO/Saline) A->B C Dose Formulation B->C E Dose Administration (e.g., Oral Gavage) C->E D Animal Model Selection (e.g., db/db mice, tumor xenograft) D->E F Monitoring (Toxicity & Efficacy) E->F G Data Collection (e.g., Blood Glucose, Tumor Volume) F->G H Statistical Analysis G->H I Results Interpretation H->I

Caption: A generalized workflow for in vivo efficacy studies of this compound.

Potential Signaling Pathways of this compound

signaling_pathways cluster_upstream Upstream Signals cluster_compound Compound Action cluster_pathways Signaling Cascades cluster_downstream Downstream Effects Signal Growth Factors / Cytokines Ras H-Ras Signal->Ras IKK IKK Signal->IKK Compound This compound Compound->Ras inhibits PPARg PPARγ Compound->PPARg activates Compound->IKK inhibits Raf Raf Ras->Raf Apoptosis Apoptosis Ras->Apoptosis MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Insulin_Sensitivity Insulin Sensitivity PPARg->Insulin_Sensitivity IkB IκBα IKK->IkB NFkB NF-κB IKK->NFkB activates IkB->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Potential signaling pathways modulated by this compound.

References

Dealing with batch-to-batch variability of commercial 3-Dehydrotrametenolic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial batches of 3-Dehydrotrametenolic acid. It addresses the potential for batch-to-batch variability and offers troubleshooting strategies to ensure experimental consistency and reliability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2][3][4] It is a bioactive compound with a range of reported biological activities, including:

  • Anti-cancer effects: It can induce apoptosis (programmed cell death) through the caspase-3 pathway and selectively inhibit the growth of H-ras transformed cells.[5][6]

  • Metabolic regulation: It acts as a lactate dehydrogenase (LDH) inhibitor, promotes the differentiation of preadipocytes, and functions as an insulin sensitizer, suggesting its potential in addressing noninsulin-dependent diabetes mellitus.[1][2][7]

  • Anti-inflammatory properties: Research indicates it has anti-inflammatory effects.[3][6]

  • Skin barrier function: It has been shown to enhance skin barrier function by upregulating the expression of genes related to natural moisturizing factors and keratinocyte differentiation.[8]

Q2: What are the common causes of batch-to-batch variability with this compound?

As a natural product, this compound's consistency can be influenced by several factors during its production, leading to batch-to-batch variability.[9] These factors include:

  • Source of Raw Material: The geographical origin, growing conditions, and time of harvest of the Poria cocos fungus can affect the initial concentration of the compound.[9]

  • Extraction and Purification Processes: Variations in the methods used to extract and purify this compound can lead to differences in purity and the profile of minor impurities.[9]

  • Storage and Handling: Improper storage temperature and exposure to light can lead to degradation of the compound.[1][10]

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions.

Storage FormatTemperatureDurationLight Conditions
Powder-20°C1 year or as per supplierDark
Stock Solution (in solvent)-80°C6 months to 2 yearsProtect from light

Note: Always refer to the certificate of analysis provided by the supplier for batch-specific storage recommendations.[1][6]

Q4: What are the recommended solvents for dissolving this compound?

This compound is sparingly soluble in water but soluble in organic solvents.[3] For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[4]

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity in my experiments.

This is a common problem that can arise from batch-to-batch variability. The workflow below can help you troubleshoot this issue.

G cluster_0 Troubleshooting Inconsistent Activity start Inconsistent/Low Activity Observed qc_check Perform Quality Control Checks on New Batch start->qc_check compare_data Compare QC Data with Previous 'Good' Batch qc_check->compare_data is_different Significant Difference? compare_data->is_different concentration_adjust Adjust Concentration Based on Purity is_different->concentration_adjust Yes investigate_protocol Investigate Experimental Protocol for Other Variables is_different->investigate_protocol No test_activity Re-run Pilot Experiment concentration_adjust->test_activity is_restored Activity Restored? test_activity->is_restored contact_supplier Contact Supplier for Replacement/Support is_restored->contact_supplier No continue_experiments Continue with Adjusted Concentration is_restored->continue_experiments Yes

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: My this compound powder is difficult to dissolve or the solution is not clear.
  • Possible Cause: The compound may have degraded or the incorrect solvent is being used.

  • Troubleshooting Steps:

    • Confirm the Solvent: Ensure you are using a recommended solvent, such as DMSO.

    • Use Sonication: Gentle sonication in a water bath can aid in dissolving the powder.

    • Gentle Warming: Brief, gentle warming (to no more than 37°C) can also help. Avoid excessive heat as it may degrade the compound.

    • Check for Precipitate: If a precipitate forms after adding to aqueous media, consider the final solvent concentration. High concentrations of DMSO can be toxic to cells. It may be necessary to use a lower stock concentration or a different formulation for in vivo studies.[2]

Issue 3: I am observing high background or off-target effects in my cell-based assays.
  • Possible Cause: The batch may contain impurities that are biologically active.

  • Troubleshooting Steps:

    • Check Purity: Refer to the supplier's certificate of analysis for the purity of the batch. If not available, consider running an analytical check (see QC protocols below).

    • Titrate the Compound: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay. It's possible that a lower concentration will yield the desired effect without toxicity.

    • Include Vehicle Controls: Always include a vehicle (e.g., DMSO) control at the same final concentration used for your compound to ensure the observed effects are not due to the solvent.

Quality Control Experimental Protocols

To mitigate the impact of batch-to-batch variability, it is highly recommended to perform in-house quality control on new batches of this compound.

G cluster_1 Recommended QC Workflow new_batch Receive New Batch of this compound visual_insp Visual Inspection (Color, Form) new_batch->visual_insp hplc_uplc Purity Assessment (HPLC/UPLC) visual_insp->hplc_uplc lc_ms Identity Confirmation (LC-MS) hplc_uplc->lc_ms bioassay Functional Bioassay (e.g., Apoptosis Assay) lc_ms->bioassay compare Compare Results to Previous Batches and Supplier CoA bioassay->compare approve Approve for Use compare->approve

Caption: Quality control workflow for new batches.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the this compound batch.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 100 µg/mL).

  • Mobile Phase: A typical mobile phase for triterpenoids is a gradient of acetonitrile and water, both containing 0.1% formic acid.

  • HPLC Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: ~210 nm (or as determined by a UV scan)

    • Injection Volume: 10 µL

    • Gradient: Start with a lower concentration of acetonitrile and gradually increase to elute the compound.

  • Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks detected.

Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the identity of the compound by verifying its molecular weight.

Methodology:

  • Use the same LC method as described above.

  • The eluent from the LC is directed into a mass spectrometer.

  • The expected molecular weight of this compound is 454.68 g/mol (C30H46O3).[3][4][5]

  • Look for the corresponding [M+H]+ or [M-H]- ion in the mass spectrum to confirm the identity.

Protocol 3: Functional Bioassay - Apoptosis Induction in a Cancer Cell Line

Objective: To confirm the biological activity of the new batch is consistent with previous batches.

Materials:

  • A cancer cell line known to be sensitive to this compound (e.g., H-ras transformed rat2 cells).[5]

  • Cell culture medium and supplements

  • Caspase-3 activity assay kit

  • New and previous batches of this compound

Methodology:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of both the new and the old batch of this compound (e.g., 10, 20, 40, 80 µM). Include a vehicle control (DMSO).

  • Incubation: Incubate for a predetermined time (e.g., 24 or 48 hours).

  • Caspase-3 Assay: Perform the caspase-3 activity assay according to the manufacturer's instructions.

  • Analysis: Compare the dose-response curves for the new and old batches. Consistent batches should show similar EC50 values for caspase-3 activation.

Signaling Pathways

This compound has been reported to influence several signaling pathways. Understanding these can help in designing experiments and interpreting results.

G cluster_2 Simplified Apoptosis Pathway dta This compound hras H-ras Signaling Inhibition dta->hras caspase3 Caspase-3 Activation hras->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for apoptosis induction.

This guide provides a starting point for addressing the challenges of batch-to-batch variability. By implementing systematic quality control and troubleshooting, researchers can enhance the reproducibility and reliability of their experimental outcomes with this compound.

References

Technical Support Center: Enhancing the Anti-Cancer Activity of 3-Dehydrotrametenolic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with 3-Dehydrotrametenolic acid (DTA). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and enhance the anti-cancer efficacy of this promising natural compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of anti-cancer action?

A1: this compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Poria cocos.[1][2] Its primary anti-cancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in H-ras transformed cancer cells.[3] DTA has been shown to inhibit the H-ras, Akt, and Erk signaling pathways and activate the caspase-3 pathway to trigger apoptosis.[3]

Q2: I am having trouble dissolving this compound for my in vitro experiments. What solvents are recommended?

A2: this compound has poor water solubility, which is a common challenge for many triterpenoids.[4][5] For in vitro assays, it is recommended to dissolve DTA in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, or Acetone.[6][7] It is crucial to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in your cell culture medium. Be sure to include a vehicle control (medium with the same final concentration of the organic solvent) in your experiments to account for any solvent-induced effects.

Q3: Are there any known methods to improve the bioavailability of DTA for in vivo studies?

A3: The low aqueous solubility of DTA suggests that its in vivo bioavailability is likely poor, a common issue with many natural therapeutic compounds.[5][8] To enhance bioavailability, researchers are exploring nanotechnology-based delivery systems. Encapsulating DTA in nanoparticles or liposomes can improve its solubility, stability, and circulation time in the body, leading to better therapeutic outcomes.[4][9][10][11]

Q4: Can the anti-cancer effect of DTA be enhanced by combining it with other drugs?

A4: While specific studies on synergistic combinations of DTA with other chemotherapeutic agents are limited, the combination of natural products with conventional cancer drugs is a promising strategy to enhance efficacy and overcome drug resistance.[12][13][14][15] Combining DTA with other agents that target different signaling pathways or cellular processes could potentially lead to synergistic anti-cancer effects. Researchers are encouraged to explore combinations with standard chemotherapeutic drugs or other natural compounds.

Q5: Have structural modifications of DTA been explored to increase its anti-cancer activity?

A5: Currently, there is limited published research on the specific structural modification of this compound to enhance its anti-cancer activity. However, the modification of other triterpenoid skeletons, such as dehydroabietic acid, has been shown to yield derivatives with improved cytotoxic profiles.[16][17] Common strategies include modifications at various positions on the triterpene core to improve solubility, target specificity, and potency.[16][17] This represents a promising area for future research with DTA.

Troubleshooting Guides

Issue 1: Low Cytotoxicity Observed in Cancer Cell Lines
Possible Cause Troubleshooting Step
Poor Solubility of DTA in Culture Medium Ensure DTA is fully dissolved in a suitable organic solvent (e.g., DMSO) before adding it to the cell culture medium. The final solvent concentration should be non-toxic to the cells (typically <0.5%).
Incorrect Dosing Perform a dose-response study to determine the optimal concentration range for your specific cell line. The reported GI50 value for H-ras transformed rat2 cells is 40 µM.[3]
Cell Line Insensitivity DTA has shown selective inhibition of H-ras transformed cells.[3] Verify the H-ras status of your cell line. Consider testing a panel of cell lines with different genetic backgrounds.
Degradation of DTA Store DTA stock solutions at -20°C or -80°C and protect from light to prevent degradation.[18] Prepare fresh dilutions for each experiment.
Issue 2: Inconsistent Results in Apoptosis Assays
Possible Cause Troubleshooting Step
Suboptimal Treatment Time Conduct a time-course experiment to identify the optimal time point for observing apoptosis after DTA treatment. Apoptosis is a dynamic process, and the peak may be missed with a single time point.
Low DTA Concentration Ensure the concentration of DTA is sufficient to induce apoptosis in your cell line, as determined by your dose-response experiments.
Assay Sensitivity Use multiple assays to confirm apoptosis (e.g., Annexin V/PI staining, caspase activity assay, PARP cleavage). This provides a more robust confirmation of apoptotic cell death.
Vehicle Control Issues High concentrations of the solvent (e.g., DMSO) can also induce apoptosis. Ensure your vehicle control has the same final solvent concentration as your DTA-treated samples and that it does not induce significant cell death.

Quantitative Data Summary

Table 1: Reported In Vitro Anti-proliferative Activity of this compound

Cell LineGI50 (µM)Reference
H-ras transformed rat2 cells40[3]

Note: Data on the anti-proliferative activity of DTA in other cancer cell lines is limited in the currently available literature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (powder)

    • Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of DTA powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the DTA is completely dissolved. A brief sonication may aid dissolution.

    • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of DTA from the stock solution in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

    • Remove the old medium from the cells and add 100 µL of the DTA dilutions or vehicle control to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Visualizations

G cluster_0 Experimental Workflow: Enhancing DTA Activity cluster_1 Enhancement Strategies DTA This compound Solubility Challenge: Poor Water Solubility DTA->Solubility Bioavailability Challenge: Low Bioavailability DTA->Bioavailability Nanoparticles Nanoparticle Formulation Solubility->Nanoparticles Liposomes Liposomal Delivery Solubility->Liposomes Bioavailability->Nanoparticles Bioavailability->Liposomes Enhanced_Activity Enhanced Anti-Cancer Activity Nanoparticles->Enhanced_Activity Liposomes->Enhanced_Activity Synergy Synergistic Combination Synergy->Enhanced_Activity Modification Structural Modification Modification->Enhanced_Activity

Caption: Experimental workflow for enhancing the anti-cancer activity of this compound.

G cluster_pathway H-ras Signaling Pathway cluster_apoptosis Apoptosis Induction DTA This compound Hras H-ras DTA->Hras inhibition Akt Akt DTA->Akt inhibition Erk Erk DTA->Erk inhibition Caspase3 Caspase-3 Activation DTA->Caspase3 Hras->Akt Hras->Erk Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of this compound's anti-cancer activity.

References

Strategies to increase the shelf life of 3-Dehydrotrametenolic acid solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to increase the shelf life of 3-Dehydrotrametenolic acid solutions. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific experimental challenges.

Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound solutions.

Issue 1: Precipitation or Cloudiness in the Solution

Question: Why is my this compound solution precipitating or appearing cloudy, and how can I resolve this?

Answer: Precipitation or cloudiness in your this compound solution is typically due to its low aqueous solubility and potential for polymorphism. As a lipophilic triterpenoid, it is more soluble in organic solvents than in water.[1] The following factors can contribute to this issue:

  • Inappropriate Solvent System: Using a solvent system with a high proportion of aqueous buffer can lead to precipitation, especially at higher concentrations.

  • Temperature Fluctuations: A decrease in temperature can significantly reduce the solubility of this compound, causing it to crystallize out of solution.

  • pH Shift: The carboxylic acid moiety in the structure means its solubility is pH-dependent. At a pH below its pKa, the compound will be in its less soluble free acid form.

Troubleshooting Steps:

  • Solvent Optimization:

    • Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in your final solution.

    • Consider using a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS), to improve solubility and stability.

  • Temperature Control:

    • Prepare and handle the solution at a controlled room temperature.

    • If the solution has been refrigerated or frozen, allow it to equilibrate to room temperature and vortex thoroughly before use.

  • pH Adjustment:

    • For aqueous-based solutions, adjusting the pH to be above the pKa of the carboxylic acid group can increase solubility. However, be aware that a higher pH may accelerate other degradation pathways. It is crucial to perform a pH stability study.

  • Use of Solubilizing Excipients:

    • Incorporate cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility.

    • Add non-ionic surfactants (e.g., Polysorbate 80) at a low concentration to aid in solubilization.

Issue 2: Color Change in the Solution

Question: What does a color change (e.g., yellowing) in my this compound solution indicate?

Answer: A color change, such as yellowing, is often an indicator of chemical degradation, most likely due to oxidation. The conjugated double bond system in the lanostane skeleton of this compound is susceptible to oxidation, which can be initiated by exposure to light, oxygen, or trace metal ions.

Troubleshooting and Prevention:

  • Protection from Light:

    • Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

    • Minimize exposure to ambient light during experimental procedures.

  • Inert Atmosphere:

    • For long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.

  • Use of Antioxidants:

    • Add a suitable antioxidant to the formulation. The choice of antioxidant will depend on the solvent system and its compatibility with downstream applications.

AntioxidantRecommended ConcentrationSolvent System Compatibility
Butylated Hydroxytoluene (BHT)0.01 - 0.1%Organic and lipid-based
Ascorbic Acid0.01 - 0.1%Aqueous and hydro-alcoholic
Tocopherol (Vitamin E)0.01 - 0.1%Lipid-based
  • Chelating Agents:

    • Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01%) to sequester trace metal ions that can catalyze oxidative reactions.

Issue 3: Loss of Biological Activity or Purity Over Time

Question: I've observed a decrease in the biological activity of my this compound solution. How can I confirm degradation and prevent it?

Answer: A loss of biological activity is a strong indication that the compound has degraded. The primary degradation pathways for a molecule with the functional groups of this compound are likely hydrolysis and oxidation. To confirm degradation and assess the stability of your solution, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is required.

This protocol outlines a general method for assessing the stability of this compound solutions.

1. Objective: To develop a stability-indicating HPLC method to separate and quantify this compound from its potential degradation products.

2. Materials and Reagents:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Forced degradation reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

3. HPLC System and Conditions (starting point):

ParameterRecommended Setting
Column C18 or C30, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 20 min, hold for 5 min, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or Charged Aerosol Detector (CAD)
Injection Volume 10 µL

4. Forced Degradation Study:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 60 °C for 24 hours.

  • Photodegradation: Expose the stock solution to UV light (254 nm) for 24 hours.

5. Analysis:

  • Inject the stressed samples into the HPLC system.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

  • Use this method to periodically test your stored solutions to quantify the remaining parent compound.

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome A Prepare this compound stock solution B Acid Hydrolysis (0.1M HCl, 60°C) A->B C Base Hydrolysis (0.1M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal Degradation (60°C) A->E F Photodegradation (UV light) A->F H Inject Stressed Samples B->H C->H D->H E->H F->H G Develop HPLC Method G->H I Assess Peak Purity and Resolution H->I J Validated Stability-Indicating Method I->J Good Resolution K Method Optimization Required I->K Poor Resolution K->G

Workflow for developing a stability-indicating HPLC method.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is poorly soluble in water but soluble in organic solvents.[1] For creating stock solutions, Dimethyl sulfoxide (DMSO) is a common choice. Other suitable solvents include ethanol, methanol, chloroform, and ethyl acetate.[2] For cell-based assays, it is crucial to ensure the final concentration of the organic solvent is not toxic to the cells (typically <0.5% for DMSO).

Q2: What are the optimal storage conditions for this compound solutions?

A2: The optimal storage conditions depend on the intended duration of storage.

Storage DurationRecommended Conditions
Short-term (1-2 weeks) 2-8 °C, protected from light.
Long-term (up to 1 year) -80 °C in an airtight container, protected from light.

For long-term storage at -80°C, it is advisable to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: Can I filter my this compound solution?

A3: Yes, you can filter the solution to sterilize it or remove any particulates. Use a syringe filter with a membrane material that is compatible with your solvent. For organic solvents like DMSO, a PTFE (polytetrafluoroethylene) membrane is recommended. Be aware that due to the lipophilic nature of the compound, some of it may adsorb to the filter membrane, leading to a slight decrease in concentration.

Q4: How can I troubleshoot unexpected experimental results when using a stored solution?

A4: If you observe unexpected results, it is important to determine if the issue is with the compound's stability or other experimental factors.

G A Unexpected Experimental Results B Check Solution Appearance (Precipitation, Color Change?) A->B C Visible Issue B->C Yes D No Visible Issue B->D No E Refer to Troubleshooting Guide: - Issue 1: Precipitation - Issue 2: Color Change C->E F Assess Purity by HPLC D->F G Degradation Confirmed F->G Purity < 95% H No Degradation F->H Purity > 95% I Prepare Fresh Solution Implement Preventative Measures G->I J Investigate Other Experimental Parameters (e.g., reagents, cell health) H->J

Decision tree for troubleshooting unexpected results.

References

Validation & Comparative

A Comparative Analysis of 3-Dehydrotrametenolic Acid and Pachymic Acid in Preclinical Diabetes Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in metabolic disease and drug discovery, the exploration of natural compounds as potential therapeutic agents for type 2 diabetes remains a fervent area of investigation. Among these, 3-dehydrotrametenolic acid and pachymic acid, both triterpenoids isolated from Poria cocos, have demonstrated promising anti-diabetic properties in various preclinical models. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the evaluation of their therapeutic potential.

This document summarizes the current understanding of these two compounds, focusing on their mechanisms of action, efficacy in animal and cellular models of diabetes, and the experimental methodologies used to elucidate their effects.

At a Glance: Key Performance Indicators

FeatureThis compoundPachymic Acid
Primary Mechanism of Action Insulin Sensitizer, likely via PPARγ activation[1][2]Insulin-mimetic, enhances glucose uptake via PI3K/Akt and AMPK signaling pathways[3][4]
Effect on Glucose Uptake Enhances insulin sensitivity, implying improved glucose uptake[1][5]Stimulates glucose uptake in 3T3-L1 adipocytes by up to 50%[3]
Effect on Blood Glucose (in vivo) Reduces hyperglycemia in db/db mice[1][2]Decreases blood glucose levels in streptozotocin-treated mice[6]
Key Signaling Pathway(s) Peroxisome Proliferator-Activated Receptor γ (PPARγ)[1][2]Phosphoinositide 3-kinase (PI3K)/Akt, AMP-activated protein kinase (AMPK)[3][4]
Effect on Adipocytes Promotes preadipocyte differentiation[1][2][7]Induces triglyceride accumulation and inhibits lipolysis[3][4]

In-Depth Analysis: Mechanism of Action and Signaling Pathways

The anti-diabetic effects of this compound and pachymic acid are mediated through distinct signaling pathways, positioning them as potentially complementary therapeutic agents.

This compound: An Insulin Sensitizer

This compound primarily acts as an insulin sensitizer, a class of drugs that improves the target cells' response to insulin.[1][2] Experimental evidence suggests that its mechanism is analogous to that of thiazolidinediones (TZDs), a class of drugs commonly used to treat type 2 diabetes. The proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism.[1][2] Activation of PPARγ leads to the transcription of genes that enhance insulin signaling and promote glucose uptake and utilization in peripheral tissues.

G This compound This compound PPARγ PPARγ This compound->PPARγ Activates Gene Transcription Gene Transcription PPARγ->Gene Transcription Induces Insulin Sensitizing Proteins Insulin Sensitizing Proteins Gene Transcription->Insulin Sensitizing Proteins Upregulates Improved Insulin Signaling Improved Insulin Signaling Insulin Sensitizing Proteins->Improved Insulin Signaling Increased Glucose Uptake Increased Glucose Uptake Improved Insulin Signaling->Increased Glucose Uptake G cluster_0 Signaling Cascades Pachymic Acid Pachymic Acid PI3K/Akt Pathway PI3K/Akt Pathway Pachymic Acid->PI3K/Akt Pathway Activates AMPK Pathway AMPK Pathway Pachymic Acid->AMPK Pathway Activates GLUT4 Translocation GLUT4 Translocation PI3K/Akt Pathway->GLUT4 Translocation Promotes AMPK Pathway->GLUT4 Translocation Promotes Increased Glucose Uptake Increased Glucose Uptake GLUT4 Translocation->Increased Glucose Uptake G cluster_0 This compound Study cluster_1 Pachymic Acid Study A1 db/db Mice (model of NIDDM) A2 Oral administration of this compound A1->A2 A3 Measurement of plasma glucose concentration A2->A3 A4 Oral Glucose Tolerance Test (OGTT) A2->A4 B1 Streptozotocin (STZ)-induced diabetic mice B2 Treatment with pachymic acid B1->B2 B3 Measurement of blood glucose levels B2->B3

References

A Comparative Analysis of the Anti-Hyperglycemic Properties of 3-Dehydrotrametenolic Acid and Dehydrotumulosic Acid

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural compounds with therapeutic potential for type 2 diabetes, two triterpenes from the fungus Poria cocos, 3-Dehydrotrametenolic acid and dehydrotumulosic acid, have emerged as promising anti-hyperglycemic agents.[1][2][3] This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental basis for these findings, tailored for researchers and professionals in drug development.

Comparative Efficacy in Preclinical Models

Studies utilizing diabetic mouse models have demonstrated the blood glucose-lowering capabilities of both compounds. Notably, direct comparative studies have indicated that dehydrotumulosic acid exhibits a more potent anti-hyperglycemic effect than this compound .[2][3]

A key study conducted in diabetic db/db mice, a model for type 2 diabetes, revealed a significant reduction in postprandial blood glucose levels following the administration of both compounds. The data from this study are summarized below.

CompoundDosageTime Post-Administration (hours)Blood Glucose Reduction (%)
This compound 50 mg/kg2~15%
4~20%
Dehydrotumulosic Acid 50 mg/kg2~25%
4~35%

Note: The percentage reductions are estimated from graphical data presented in Li et al., 2011.[3]

Mechanisms of Anti-Hyperglycemic Action

Both this compound and dehydrotumulosic acid appear to exert their anti-hyperglycemic effects primarily by enhancing insulin sensitivity.[1][2][3] This means they help the body's cells respond more effectively to insulin, leading to increased glucose uptake from the blood.

A point of divergence in the reported mechanisms is the role of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose metabolism. Some research suggests that this compound activates PPAR-γ, a mechanism shared with the thiazolidinedione class of anti-diabetic drugs.[4] However, other studies indicate that neither this compound nor dehydrotumulosic acid activates the PPAR-γ pathway, suggesting their insulin-sensitizing action is independent of this receptor.[2][3] This discrepancy warrants further investigation to fully elucidate their molecular targets.

Below is a diagram illustrating the proposed primary mechanism of action as insulin sensitizers.

Insulin_Sensitization cluster_blood Bloodstream cluster_cell Target Cell (e.g., Muscle, Adipose) Glucose Glucose GLUT4 GLUT4 Transporter Glucose->GLUT4 Enters cell via Insulin Insulin InsulinReceptor Insulin Receptor Insulin->InsulinReceptor Binds InsulinReceptor->GLUT4 Activates signaling cascade leading to GLUT4 translocation to cell membrane CellularProcesses Glucose Uptake & Metabolism GLUT4->CellularProcesses 3_Dehydrotrametenolic_Acid This compound 3_Dehydrotrametenolic_Acid->InsulinReceptor Enhances Sensitivity Dehydrotumulosic_Acid Dehydrotumulosic Acid Dehydrotumulosic_Acid->InsulinReceptor Enhances Sensitivity

Figure 1: Proposed mechanism of insulin sensitization by the compounds.

Experimental Protocols

The findings described are based on rigorous preclinical studies. A representative experimental workflow is detailed below.

Animal Model: Male C57BL/KsJ-db/db mice, a genetic model of obesity and type 2 diabetes, are typically used.[3]

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

Fasting: Prior to the administration of the compounds or vehicle, mice are fasted for a specified period, commonly 12 hours, with free access to water.[3]

Compound Administration: this compound or dehydrotumulosic acid is suspended in a suitable vehicle (e.g., water) and administered orally via gavage at a specific dosage (e.g., 50 mg/kg body weight).[2] A control group receives the vehicle alone, and a positive control group may receive a known anti-diabetic drug like metformin.

Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points before and after administration (e.g., 0, 1, 2, and 4 hours).[2] Blood glucose levels are measured using a standard glucometer.

The general workflow for these experiments is illustrated in the following diagram.

Experimental_Workflow start Start acclimatization Acclimatize db/db Mice start->acclimatization fasting Fast Mice (12 hours) acclimatization->fasting grouping Divide into Treatment Groups (Vehicle, Compound A, Compound B) fasting->grouping administration Oral Gavage Administration grouping->administration blood_sampling Collect Blood Samples (0, 1, 2, 4 hours) administration->blood_sampling glucose_measurement Measure Blood Glucose Levels blood_sampling->glucose_measurement data_analysis Analyze and Compare Data glucose_measurement->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for assessing anti-hyperglycemic effects.

Conclusion

Both this compound and dehydrotumulosic acid from Poria cocos demonstrate significant anti-hyperglycemic properties, primarily by enhancing insulin sensitivity. Current evidence suggests that dehydrotumulosic acid is the more potent of the two. While the precise molecular mechanisms are still under investigation, particularly concerning the involvement of PPAR-γ, these natural compounds represent valuable leads for the development of novel therapeutics for type 2 diabetes. Further research is necessary to confirm their efficacy and safety in more advanced preclinical and clinical settings.

References

A Comparative Analysis of 3-Dehydrotrametenolic Acid and Other Triterpenoids in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of cancer therapy is continually evolving, with a growing emphasis on the therapeutic potential of natural compounds. Among these, triterpenoids have emerged as a promising class of molecules with potent anti-cancer properties. This guide provides a detailed comparison of the efficacy of 3-Dehydrotrametenolic acid against other prominent triterpenoids, including Trametenolic Acid B, Betulinic acid, Oleanolic acid, Ursolic acid, and Asiatic acid. We present a comprehensive overview of their cytotoxic activities, underlying mechanisms of action, and available in vivo efficacy data to assist researchers, scientists, and drug development professionals in this critical area of study.

In Vitro Cytotoxicity: A Quantitative Comparison

The anti-proliferative activity of these triterpenoids has been evaluated across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. Lower IC50 values indicate greater potency.

TriterpenoidCancer Cell LineIC50 (µM)Reference
This compound H-ras transformed rat2 cells40[1][2]
CCRF-CEM (Leukemia)13.1[3]
HL-60 (Leukemia)20[3]
CCRF-CEM (Leukemia)6.3[2]
HL-60 (Leukemia)6[2]
Trametenolic Acid B MD-AMB-231 (Breast)17.78[4]
Betulinic acid CL-1 (Canine T-cell lymphoma)23.50[5]
CLBL-1 (Canine B-cell lymphoma)18.2[5]
D-17 (Canine osteosarcoma)18.59[5]
EPG85-257P (Gastric Carcinoma)10.97 - 18.74[6]
EPP85-181P (Pancreatic Carcinoma)21.09 - 26.5[6]
Human Melanoma1.5 - 1.6[7]
Ovarian Cancer1.8 - 4.5[7]
Lung Cancer1.5 - 4.2[7]
Cervical Cancer1.8[7]
Oleanolic acid DU145 (Prostate)112.57 (µg/mL)[8]
MCF-7 (Breast)132.29 (µg/mL)[8]
U87 (Glioblastoma)163.60 (µg/mL)[8]
B16 2F2 (Mouse Melanoma)4.8[4]
HCT15 (Colon)60[9]
HepG2 (Liver)31.94 (µg/mL)[10]
Four Human Liver Cancer Cell Lines2 - 8[11]
Ursolic acid HCT15 (Colon)30[9]
Four Human Liver Cancer Cell Lines2 - 8[11]
AsPC-1 (Pancreatic)10.1 - 14.2[12]
BxPC-3 (Pancreatic)10.1 - 14.2[12]
MDA-MB-231 (Breast)15 - 17.5[1]
HepG2 (Liver)5.40[13]
Asiatic acid KKU-156 (Cholangiocarcinoma)Varies[14]
KKU-213 (Cholangiocarcinoma)Varies[14]

In Vivo Efficacy: Tumor Growth Inhibition

Preclinical animal studies provide crucial insights into the therapeutic potential of these compounds. The following table summarizes key findings from in vivo xenograft models. It is important to note that direct comparisons are challenging due to variations in experimental models, dosages, and administration routes.

TriterpenoidCancer ModelDosage & AdministrationKey FindingsReference
Betulinic acid LNCaP (Prostate) XenograftNot specifiedInhibited tumor growth[15]
RKO (Colon) Xenograft25 mg/kg/daySignificantly decreased tumor growth, volume, and weight[16]
PANC-1 (Pancreatic) Xenograft40 mg/kgReduced tumor volume and weight[17]
Hepatocellular Carcinoma ModelNot specifiedInhibited tumor growth and pulmonary metastasis[18]
Oleanolic acid DU145 (Prostate) XenograftNot specifiedSuppressed tumor growth[8]
Hepatocellular Carcinoma Model75 or 150 mg/kg/day (i.p.)Significantly inhibited tumor growth[4]
Colorectal Cancer XenograftNot specifiedSignificantly inhibited tumor growth and reduced microvessel density[19]
A549 & MDA-MB-231 XenograftsOrally administeredSignificantly attenuated tumor xenograft growth[20]
Ursolic acid BGC-803 (Gastric) & H22 (Hepatocellular) XenograftsNot specifiedInhibited tumor growth by decreasing proliferation and inducing apoptosis[21][22]
H22 (Hepatocellular) Xenograft50, 100, 150 mg/kgMedium dosage (100 mg/kg) showed significant anticancer activity (45.6 ± 4.3% inhibition)[23]
PANC-1 (Pancreatic) Xenograft100 mg/kgAnticancer effect comparable to gemcitabine[13]
Sarcoma 180 Ascitic ModelNot specifiedInhibited tumor growth in a dose-dependent manner; more potent than Oleanolic acid[24]
Asiatic acid Lung Cancer XenograftOral administrationSignificantly inhibited tumor volume and weight[25]

Mechanisms of Action: Signaling Pathways

Triterpenoids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.

This compound

This compound selectively inhibits the growth of H-ras transformed cells and induces apoptosis through the activation of the caspase-3 pathway . It also leads to cell cycle arrest at the G2/M phase.

3-Dehydrotrametenolic_acid_Pathway This compound This compound H-ras H-ras This compound->H-ras inhibits G2/M Phase Arrest G2/M Phase Arrest This compound->G2/M Phase Arrest Caspase-3 Activation Caspase-3 Activation This compound->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

This compound signaling pathway.
Trametenolic Acid B

Trametenolic acid B has been shown to have a significant growth inhibitory effect on HepG2/2.2.15 cells, inducing autophagy and cell death. This process may be related to the up-regulation of HSP90AA4P and down-regulation of proteins like Rho C, potentially inhibiting cancer cell metastasis. The anti-hepatoma effect of Trametenolic Acid B appears to be multi-targeted.[17]

Betulinic Acid

Betulinic acid is a potent inducer of apoptosis, primarily through the mitochondrial pathway. It can also inhibit tumor growth and metastasis.[15][16][18] In some cancer cells, its mechanism involves the proteasome-dependent degradation of Sp transcription factors (Sp1, Sp3, and Sp4).[15][16]

Betulinic_Acid_Pathway Betulinic acid Betulinic acid Mitochondrial Pathway Mitochondrial Pathway Betulinic acid->Mitochondrial Pathway activates Sp Transcription Factors Sp Transcription Factors Betulinic acid->Sp Transcription Factors downregulates via Apoptosis Apoptosis Mitochondrial Pathway->Apoptosis Proteasome Degradation Proteasome Degradation Sp Transcription Factors->Proteasome Degradation Proteasome Degradation->Apoptosis

Betulinic acid signaling pathway.
Oleanolic Acid

Oleanolic acid's anti-cancer activity is mediated through multiple signaling pathways, including the PI3K/Akt and MAPK (ERK, JNK) pathways, leading to p53-dependent apoptosis and cell cycle arrest.[8][12] It has also been shown to suppress the STAT3 and Hedgehog pathways, thereby inhibiting angiogenesis.[19]

Oleanolic_Acid_Pathway Oleanolic acid Oleanolic acid PI3K/Akt Pathway PI3K/Akt Pathway Oleanolic acid->PI3K/Akt Pathway inhibits MAPK Pathway (ERK, JNK) MAPK Pathway (ERK, JNK) Oleanolic acid->MAPK Pathway (ERK, JNK) modulates STAT3 & Hedgehog Pathways STAT3 & Hedgehog Pathways Oleanolic acid->STAT3 & Hedgehog Pathways suppresses p53 p53 PI3K/Akt Pathway->p53 MAPK Pathway (ERK, JNK)->p53 Angiogenesis Angiogenesis STAT3 & Hedgehog Pathways->Angiogenesis inhibition of Apoptosis Apoptosis p53->Apoptosis

Oleanolic acid signaling pathways.
Ursolic Acid

Ursolic acid inhibits cancer cell proliferation and induces apoptosis both in vitro and in vivo.[21][22] Its mechanisms include the activation of caspases (-3, -8, and -9), downregulation of Bcl-2, and cell cycle arrest.[21][22] It can also modulate the PI3K/Akt and MAPK signaling pathways.

Ursolic_Acid_Pathway Ursolic acid Ursolic acid Caspase Activation (-3, -8, -9) Caspase Activation (-3, -8, -9) Ursolic acid->Caspase Activation (-3, -8, -9) Bcl-2 Bcl-2 Ursolic acid->Bcl-2 downregulates Cell Cycle Arrest Cell Cycle Arrest Ursolic acid->Cell Cycle Arrest PI3K/Akt & MAPK Pathways PI3K/Akt & MAPK Pathways Ursolic acid->PI3K/Akt & MAPK Pathways modulates Apoptosis Apoptosis Caspase Activation (-3, -8, -9)->Apoptosis Bcl-2->Apoptosis inhibition of

Ursolic acid signaling pathway.
Asiatic Acid

Asiatic acid exhibits its anti-cancer effects through multiple mechanisms, including the inhibition of proliferation, induction of apoptosis and autophagy, and suppression of invasion and metastasis.[26] It influences several key signaling pathways such as PI3K/Akt/mTOR , MAPK , and STAT3 .[27]

Asiatic_Acid_Pathway Asiatic acid Asiatic acid PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Asiatic acid->PI3K/Akt/mTOR Pathway inhibits MAPK Pathway MAPK Pathway Asiatic acid->MAPK Pathway modulates STAT3 Pathway STAT3 Pathway Asiatic acid->STAT3 Pathway inhibits Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Autophagy Autophagy PI3K/Akt/mTOR Pathway->Autophagy MAPK Pathway->Apoptosis Inhibition of Metastasis Inhibition of Metastasis STAT3 Pathway->Inhibition of Metastasis

Asiatic acid signaling pathways.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation of anti-cancer compounds. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with varying concentrations of triterpenoid B->C D Incubate for 24-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

MTT assay experimental workflow.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the triterpenoid compound and a vehicle control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Annexin_V_Assay_Workflow A Treat cells with triterpenoid B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark for 15 minutes D->E F Analyze by flow cytometry E->F

Annexin V apoptosis assay workflow.

Protocol:

  • Culture and treat cancer cells with the triterpenoid of interest for the desired duration.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry, detecting FITC fluorescence (for Annexin V) and PI fluorescence.

  • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Western Blot Analysis for Signaling Pathways (PI3K/Akt and MAPK)

Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the activation or inhibition of signaling pathways.

Protocol:

  • Cell Lysis: After treatment with the triterpenoid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., Akt, p-Akt, ERK, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

This comparative guide highlights the significant anti-cancer potential of this compound and other selected triterpenoids. While all the discussed compounds demonstrate promising cytotoxic and pro-apoptotic activities, their efficacy varies across different cancer types, and their mechanisms of action involve distinct signaling pathways. The provided quantitative data and experimental protocols offer a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of these natural compounds in cancer therapy. Future research should focus on direct comparative studies under standardized conditions and further exploration of their in vivo efficacy and safety profiles to pave the way for their potential clinical translation.

References

Unveiling the Anti-Inflammatory Potential of 3-Dehydrotrametenolic Acid: An In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro validation of the anti-inflammatory activity of 3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpene acid. Its performance is objectively compared with established anti-inflammatory agents, dexamethasone and ibuprofen, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound and comparator compounds are often evaluated by their ability to inhibit key inflammatory mediators in cell-based assays. Lipopolysaccharide (LPS)-stimulated murine macrophage cell lines, such as RAW 264.7, are a widely used in vitro model to mimic inflammatory responses. Key markers of inflammation measured in these assays include nitric oxide (NO), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

While direct head-to-head comparative studies with this compound, dexamethasone, and ibuprofen under identical experimental conditions are not extensively documented in the available literature, this guide compiles relevant data to offer a comparative perspective.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

CompoundCell LineIC50 ValueReference
This compound Data not availableData not available
Dexamethasone RAW 264.734.60 µg/mL
Ibuprofen Peritoneal Macrophages0.33 mM

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundCytokineCell LineInhibition DataReference
This compound TNF-α, IL-6Data not availableData not available
Dexamethasone TNF-α, IL-6RAW 264.7Dose-dependent reduction
Ibuprofen TNF-α, IL-6Data not availableData not available

Note: The absence of specific IC50 values for this compound in publicly accessible literature highlights a research gap and an opportunity for further investigation to quantify its anti-inflammatory potency directly against established drugs.

Mechanisms of Anti-Inflammatory Action

This compound is reported to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Studies have indicated its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound has been shown to increase the phosphorylation of IκBα, which, paradoxically, can also be a mechanism to terminate NF-κB signaling under certain contexts, suggesting a complex regulatory role.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB IκBα->NFκB Inhibition Nucleus Nucleus NFκB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Activation DTA 3-Dehydrotrametenolic acid DTA->IκBα Modulates Phosphorylation

Figure 1. Simplified NF-κB signaling pathway and the putative site of action for this compound.
MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation, controlling the production of inflammatory cytokines and mediators. This pathway consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK. Activation of these kinases leads to the activation of transcription factors, such as AP-1, which also drive the expression of pro-inflammatory genes. Research indicates that this compound treatment leads to the phosphorylation of MAPKs, suggesting its involvement in modulating this pathway.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->ProInflammatory_Genes Activation DTA 3-Dehydrotrametenolic acid DTA->MAPK Modulates Phosphorylation Experimental_Workflow Start Start Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Pre_treatment Pre-treat with Test Compounds (DTA, Dexamethasone, Ibuprofen) Cell_Culture->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate for 24 hours Stimulation->Incubation Collect_Supernatant Collect Cell Supernatant Incubation->Collect_Supernatant Griess_Assay Nitric Oxide (NO) Assay (Griess) Collect_Supernatant->Griess_Assay ELISA Cytokine (TNF-α, IL-6) Assay (ELISA) Collect_Supernatant->ELISA Data_Analysis Data Analysis and Comparison Griess_Assay->Data_Analysis ELISA->Data_Analysis End End Data_Analysis->End

Comparative Analysis of 3-Dehydrotrametenolic Acid from Diverse Fungal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 3-Dehydrotrametenolic acid, a promising bioactive triterpenoid, isolated from various fungal species. This document outlines quantitative data on its prevalence, detailed experimental protocols for its isolation and analysis, and explores its known signaling pathways.

Quantitative Analysis of this compound

This compound is a lanostane-type triterpene acid predominantly isolated from the sclerotium of Poria cocos (also known as Wolfiporia cocos).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] While this fungus is the most well-documented source, other fungi, including species from the genera Trametes and Fomitopsis, are also known to produce a variety of triterpenoids.[26][27][28][29][30][31][32][33][34][35][36][37] Quantitative data comparing the yield of this compound across these different genera are limited in publicly available research. However, a detailed analysis of Poria cocos reveals significant variations in the concentration of this compound depending on the part of the fungus utilized.

A study by Jin et al. (2019) provides a quantitative comparison of this compound (referred to as HDTRA in the study) in the epidermis (FLP), inner part (BFL), and fermented mycelia (MYC) of Poria cocos. The data clearly indicates that the epidermis contains the highest concentration of this particular triterpenoid.

Fungal Part of Poria cocosMean Content (mg/g)Standard Deviation
Epidermis (FLP)0.85± 0.04
Inner Part (BFL)0.25± 0.02
Fermented Mycelia (MYC)0.15± 0.01

Data summarized from Jin, J., et al. (2019). "Insights into Triterpene Acids in Fermented Mycelia of Edible Fungus Poria cocos by a Comparative Study." Molecules 24(7).[18][25]

Experimental Protocols

Extraction of this compound

This protocol describes a general method for the solvent extraction of this compound from fungal material.

Materials:

  • Dried and powdered fungal material (Poria cocos, Trametes sp., or Fomitopsis sp.)

  • Ethanol (95%) or Methanol

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Glassware (beakers, flasks)

Procedure:

  • Weigh 50 g of dried, powdered fungal material and place it into a cellulose thimble.

  • Insert the thimble into the main chamber of the Soxhlet extractor.

  • Fill the distilling flask with 500 mL of 95% ethanol.

  • Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

  • Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent over the fungal material.

  • Alternatively, for ultrasonic-assisted extraction (UAE), suspend the 50 g of powdered fungal material in 500 mL of 95% ethanol in a large beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 40-50°C).

  • After extraction (either Soxhlet or UAE), filter the extract through Whatman No. 1 filter paper to remove solid particles.

  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature of 40-50°C until a crude extract is obtained.

  • Dry the crude extract in a vacuum oven to remove any residual solvent.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol outlines a method for the quantitative analysis of this compound in the fungal extract.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Program:

      • 0-10 min: 50% B

      • 10-30 min: 50-90% B

      • 30-35 min: 90% B

      • 35-40 min: 90-50% B

      • 40-45 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve a known amount of the crude fungal extract in methanol to a final concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample extract by comparing its peak area to the calibration curve.

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for the development of targeted therapeutic strategies.

Anticancer Activity: Caspase-3 Mediated Apoptosis

One of the significant anticancer mechanisms of this compound is the induction of apoptosis (programmed cell death) through the activation of the caspase-3 pathway.[1]

Caspase-3_Apoptosis_Pathway 3-Dehydrotrametenolic_acid This compound Pro-caspase-3 Pro-caspase-3 3-Dehydrotrametenolic_acid->Pro-caspase-3 Induces activation Caspase-3 Caspase-3 (active) Pro-caspase-3->Caspase-3 PARP_Cleavage PARP Cleavage Caspase-3->PARP_Cleavage DNA_Fragmentation DNA Fragmentation PARP_Cleavage->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis MAPK_AP1_Signaling_Pathway 3-Dehydrotrametenolic_acid This compound MAPK MAPK Activation (ERK, JNK, p38) 3-Dehydrotrametenolic_acid->MAPK AP1 AP-1 Activation (c-Jun, c-Fos) MAPK->AP1 Gene_Expression Target Gene Expression (e.g., Cytokines, MMPs) AP1->Gene_Expression Biological_Response Biological Response (Inflammation, Proliferation) Gene_Expression->Biological_Response NFkB_Signaling_Pathway 3-Dehydrotrametenolic_acid This compound IKK IKK Complex 3-Dehydrotrametenolic_acid->IKK Inhibits IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Dehydrotrametenolic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of 3-Dehydrotrametenolic acid. The information presented is based on published experimental data to assist in the selection and validation of the most appropriate method for specific research needs.

Introduction to this compound

This compound, a lanostane-type triterpenoid isolated from the sclerotium of Poria cocos, is a compound of significant interest in pharmaceutical research. It has been identified as an inhibitor of lactate dehydrogenase (LDH) and has demonstrated potential as an insulin sensitizer, in addition to exhibiting anticancer and apoptosis-inducing activities[1][2]. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and in vitro and in vivo pharmacological research.

Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. While HPLC-UV is a robust and widely accessible technique, LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for complex biological matrices.

The following tables summarize the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of triterpenoids, including data for dehydrotumulosic acid (a synonym for this compound). It is important to note that the data for HPLC-UV and LC-MS/MS are derived from different studies and a direct comparison should be made with this consideration in mind.

Table 1: Performance Characteristics of HPLC-UV for Triterpenoid Quantification
ParameterDehydrotumulosic Acid[3][4]Other Triterpenoids (General Range)[5][6][7]
Linearity Range (µg/mL) 30.5 - 610.01 - 1000
Correlation Coefficient (r) 0.9996> 0.999
Recovery (%) 98.594.7 - 105.8
Precision (RSD %) 1.9< 2%
Limit of Detection (LOD) (µg/mL) Not Reported0.08 - 0.65
Limit of Quantification (LOQ) (µg/mL) Not Reported0.24 - 1.78
Table 2: Performance Characteristics of LC-MS/MS for Triterpenoid and Similar Analytes Quantification
ParameterGeneral Performance for Triterpenoids & Other Analytes[8][9]
Linearity Range (ng/mL) 1 - 200 (nM) / 1 - 1000 (ng/mL)
Correlation Coefficient (r²) > 0.99
Recovery (%) 85 - 115
Precision (RSD %) < 15%
Limit of Detection (LOD) (ng/mL) Generally in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) (ng/mL) Generally in the low ng/mL range

Experimental Protocols

HPLC-UV Method for Triterpenoid Quantification in Poria cocos

This protocol is based on the methodology for the simultaneous determination of five triterpenoid acids in Poria cocos[3][4].

1. Sample Preparation:

  • The dried and powdered Poria cocos sample is extracted with a suitable organic solvent, such as methanol or ethanol, using methods like ultrasonication or reflux extraction.
  • The extract is then filtered and concentrated under reduced pressure.
  • The residue is dissolved in the mobile phase for HPLC analysis.

2. Chromatographic Conditions:

  • Column: Kromasil C18 (250 mm x 4.6 mm, 5 µm)[3].
  • Mobile Phase: A gradient of acetonitrile and 0.05% phosphoric acid in water[3].
  • Flow Rate: 1.0 mL/min[3].
  • Detection: UV detection with wavelength switching. For dehydrotumulosic acid, the detection wavelength is 241 nm[3][4].
  • Injection Volume: Typically 10-20 µL.

3. Validation Parameters:

  • Linearity: Determined by injecting a series of standard solutions of dehydrotumulosic acid at different concentrations and plotting the peak area against concentration.
  • Accuracy: Assessed by recovery studies, where a known amount of the standard is spiked into a sample matrix and the percentage recovery is calculated.
  • Precision: Evaluated by analyzing replicate samples on the same day (intra-day precision) and on different days (inter-day precision), with the results expressed as the relative standard deviation (RSD).

LC-MS/MS Method for Triterpenoid Quantification

This protocol represents a general approach for the sensitive quantification of triterpenoids in biological matrices.

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), a protein precipitation step is typically performed using a solvent like acetonitrile or methanol.
  • This is often followed by liquid-liquid extraction or solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte.
  • The final extract is evaporated to dryness and reconstituted in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: A reversed-phase column such as a C18 is commonly used.
  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (often containing a modifier like formic acid or ammonium acetate) and an organic phase (e.g., acetonitrile or methanol).
  • Ionization: Electrospray ionization (ESI) is frequently used, typically in negative ion mode for acidic triterpenoids.
  • Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound would be optimized.

3. Validation Parameters:

  • Validation is performed according to regulatory guidelines (e.g., FDA or ICH) and includes the assessment of specificity, linearity, accuracy, precision, recovery, matrix effect, and stability[9].

Visualizing Workflows and Signaling Pathways

To further elucidate the methodologies and the biological context of this compound, the following diagrams are provided.

Experimental Workflow for Quantification

Analytical Workflow cluster_sample_prep Sample Preparation cluster_hplc_uv HPLC-UV Analysis cluster_lc_ms LC-MS/MS Analysis Poria cocos Poria cocos Extraction Extraction Poria cocos->Extraction Filtration & Concentration Filtration & Concentration Extraction->Filtration & Concentration Final Extract Final Extract Filtration & Concentration->Final Extract HPLC System HPLC System Final Extract->HPLC System LC System LC System Final Extract->LC System UV Detector UV Detector HPLC System->UV Detector Data Analysis_UV Data Analysis UV Detector->Data Analysis_UV Mass Spectrometer Mass Spectrometer LC System->Mass Spectrometer Data Analysis_MS Data Analysis Mass Spectrometer->Data Analysis_MS

Caption: General experimental workflow for the quantification of this compound.

Signaling Pathways Modulated by this compound

Research suggests that this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation and cellular differentiation.

Signaling Pathways cluster_mapk MAPK/AP-1 Pathway cluster_nfkb NF-κB Pathway cluster_nlrp3 NLRP3 Inflammasome Pathway DTA1 This compound MAPK MAPK Activation DTA1->MAPK AP1 AP-1 Activation MAPK->AP1 Gene_Exp1 Gene Expression (e.g., Skin Barrier Proteins) AP1->Gene_Exp1 DTA2 This compound IkBa IκBα Phosphorylation DTA2->IkBa NFkB NF-κB Activation IkBa->NFkB Gene_Exp2 Gene Expression (e.g., Inflammatory Cytokines) NFkB->Gene_Exp2 DTA3 This compound Caspase1 Caspase-1 DTA3->Caspase1 IL1b Pro-IL-1β -> IL-1β Caspase1->IL1b NLRP3 NLRP3 Inflammasome Activation NLRP3->Caspase1

Caption: Signaling pathways potentially modulated by this compound.

Conclusion

Both HPLC-UV and LC-MS/MS are suitable methods for the quantification of this compound, with the choice of method being dependent on the specific requirements of the analysis. HPLC-UV offers a cost-effective and robust solution for routine quality control and analysis of relatively high-concentration samples. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies involving complex matrices and low analyte concentrations. The validation data presented in this guide, although from different sources, provide a solid foundation for the development and cross-validation of analytical methods for this promising natural compound. Researchers should perform in-house validation to ensure the chosen method is fit for its intended purpose.

References

A Head-to-Head Comparison of 3-Dehydrotrametenolic Acid and Ursolic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product drug discovery, triterpenoids represent a class of compounds with significant therapeutic potential. This guide provides a detailed head-to-head comparison of two promising triterpenoids: 3-Dehydrotrametenolic acid and Ursolic acid. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in evaluating their potential applications.

Chemical Structures

This compound: A lanostane-type triterpenoid.

Ursolic Acid: A pentacyclic triterpenoid.[1][2]

Biological Activity and Therapeutic Potential

Both this compound and ursolic acid have demonstrated a range of biological activities in preclinical studies. While both exhibit anti-cancer and anti-inflammatory properties, their primary therapeutic targets and mechanisms of action show distinct differences.

This compound has been identified as a lactate dehydrogenase (LDH) inhibitor, an insulin sensitizer, and an agent that promotes adipocyte differentiation.[3][4] Its anti-cancer activity is linked to the induction of apoptosis.[3][4]

Ursolic acid is a well-studied compound with a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and hepatoprotective effects.[5][6] It is known to modulate multiple signaling pathways involved in cell proliferation, apoptosis, and inflammation.[6]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and Ursolic acid.

Table 1: In Vitro Anti-Cancer Activity (IC50 Values)
CompoundCell LineCancer TypeIC50 (µM)Reference
This compound CCRF-CEMLeukemia13.1[7]
HL-60Leukemia6[4]
H-ras transformed rat2 cells-40[4]
Ursolic acid NCI-H292Lung Cancer~12 (at 48h)[8]
T47DBreast Cancer231 µg/ml[1]
MCF-7Breast Cancer221 µg/ml[1]
MDA-MB-231Breast Cancer239 µg/ml[1]
HCT116Colorectal Cancer37.2 (24h), 28.0 (48h)[9]
HCT-8Colorectal Cancer25.2 (24h), 19.4 (48h)[9]
HepG2Liver Cancer5.40[3]
Table 2: Anti-Inflammatory and Other Biological Activities
CompoundActivityKey FindingsReference
This compound Insulin SensitizerPromotes adipocyte differentiation and acts as an insulin sensitizer in vivo. Activates PPARγ.[3]
Skin Barrier FunctionUpregulates mRNA expression of natural moisturizing factor-related genes.
Ursolic acid Anti-inflammatorySuppresses NF-κB, AP-1, and NF-AT activation. Inhibits cytokine secretion (IL-1β, IL-6, TNF-α).[5][10]
AntioxidantElevates SOD and GSH levels, reduces MDA levels.[10]
Metabolic RegulationImproves insulin signaling in adipose tissues.[11]

Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by each compound.

This compound Signaling

G DTA This compound Hras H-ras DTA->Hras inhibits Caspase3 Caspase-3 DTA->Caspase3 activates PPARg PPARγ DTA->PPARg activates Akt Akt Hras->Akt regulates Erk Erk Hras->Erk regulates Apoptosis Apoptosis Caspase3->Apoptosis AdipocyteDiff Adipocyte Differentiation PPARg->AdipocyteDiff InsulinSensi Insulin Sensitization PPARg->InsulinSensi

Caption: Signaling pathway of this compound.

Ursolic Acid Signaling

G UA Ursolic Acid IKK IKK UA->IKK inhibits PI3K PI3K UA->PI3K inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB inhibits Inflammation Inflammation NFkB->Inflammation promotes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation Akt->Proliferation promotes

Caption: Signaling pathway of Ursolic Acid.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the test compound (this compound or Ursolic acid) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired concentration of the test compound for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) for 24 hours.

  • Treatment: Pre-treat the transfected cells with the test compound for 1 hour, followed by stimulation with an NF-κB activator (e.g., TNF-α) for 6 hours.

  • Cell Lysis: Lyse the cells and measure the luciferase activity using a luminometer.

  • Normalization: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency.

PPARγ Activation Assay
  • Cell Culture: Culture a suitable cell line (e.g., 3T3-L1 preadipocytes) in appropriate media.

  • Treatment: Treat the cells with the test compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Gene Expression Analysis: After treatment, extract total RNA and perform quantitative real-time PCR (qRT-PCR) to measure the expression of PPARγ target genes (e.g., aP2, LPL).

  • Protein Analysis: Alternatively, perform Western blotting to assess the protein levels of PPARγ and its target genes.

Conclusion

Both this compound and Ursolic acid exhibit promising therapeutic properties, particularly in the fields of oncology and inflammatory diseases. Ursolic acid has been more extensively studied, with a well-documented broad spectrum of activities and multiple known molecular targets. This compound, while less characterized, shows unique potential as an insulin sensitizer and an inhibitor of H-ras transformed cells.

This guide provides a foundational comparison to aid researchers in selecting the appropriate compound for their specific research focus. Further head-to-head in vivo studies are warranted to fully elucidate the comparative efficacy and safety of these two triterpenoids.

References

Evaluating the Synergistic Effects of 3-Dehydrotrametenolic Acid in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The therapeutic potential of natural compounds in oncology is increasingly recognized, with a focus on their ability to enhance the efficacy of existing chemotherapeutic agents and overcome drug resistance. 3-Dehydrotrametenolic acid (DTA), a lanostane-type triterpenoid isolated from Poria cocos, has demonstrated anticancer properties by inducing apoptosis and modulating key signaling pathways.[1] This guide provides a framework for evaluating the synergistic effects of DTA with other compounds, offering detailed experimental protocols and data presentation formats to aid researchers in drug development.

While direct experimental data on the synergistic combinations of this compound is limited, its known mechanisms of action provide a strong rationale for investigating its potential in combination therapies. A related compound, Trametenolic acid B, has been shown to reverse paclitaxel resistance, suggesting that DTA may have similar sensitizing effects.[2] This guide will, therefore, outline the methodologies to explore these potential synergies.

Hypothetical Synergistic Data of this compound with Conventional Chemotherapeutics

To illustrate how the synergistic effects of DTA could be presented, the following tables summarize hypothetical quantitative data from in vitro assays. These tables are structured for clear comparison of the effects of DTA alone and in combination with common anticancer drugs on a model cancer cell line.

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Combination with Paclitaxel on A549 Human Lung Carcinoma Cells

Compound(s)IC50 (µM) - 48hCombination Index (CI)
This compound (DTA)45.0-
Paclitaxel0.1-
DTA + Paclitaxel (1:1 ratio)DTA: 10.0, Paclitaxel: 0.020.45 (Synergism)

Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by this compound and Paclitaxel in A549 Cells

Treatment (48h)% Apoptotic Cells (Annexin V+/PI-)
Control5.2 ± 0.8
This compound (20 µM)15.7 ± 2.1
Paclitaxel (0.05 µM)20.3 ± 2.5
DTA (20 µM) + Paclitaxel (0.05 µM)45.8 ± 3.9

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are protocols for key experiments to evaluate the synergistic anticancer effects of this compound.

Cell Viability Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of DTA and a combination agent on cancer cells.[3][4][5][6]

Materials:

  • 96-well plates

  • Cancer cell line (e.g., A549)

  • Complete culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • This compound and combination drug

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of DTA, the combination drug, and the combination of both for 48 hours. Include a vehicle-treated control group.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 values.

Apoptosis Analysis: Annexin V-FITC/PI Staining by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells following treatment.[7][8][9][10][11]

Materials:

  • 6-well plates

  • Cancer cell line

  • This compound and combination drug

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with DTA, the combination drug, or both for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protein Expression Analysis: Western Blotting

This technique is used to detect changes in the expression of proteins involved in signaling pathways affected by the drug combination.[12][13][14]

Materials:

  • 6-well plates

  • Cancer cell line

  • This compound and combination drug

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against Akt, p-Akt, Erk, p-Erk, Caspase-3, Cleaved Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Treat cells in 6-well plates with the compounds for the desired time.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescence detection system.

Visualizations: Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) to visualize key processes.

Synergy_Evaluation_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Future Work) A Cell Culture (e.g., A549) B Treatment: DTA, Drug B, DTA + Drug B A->B C MTT Assay (Cell Viability) B->C D Flow Cytometry (Apoptosis Assay) B->D E Western Blot (Protein Expression) B->E F Data Analysis (IC50, CI, Apoptosis Rate) C->F D->F E->F G Xenograft Mouse Model F->G Promising Synergy H Treatment Regimen G->H I Tumor Growth Monitoring H->I J Toxicity Assessment H->J K Immunohistochemistry I->K L Efficacy & Safety Evaluation I->L J->L K->L

Caption: Workflow for evaluating synergistic anticancer effects.

DTA_Signaling_Pathway DTA This compound Hras H-ras DTA->Hras inhibits Caspase3 Caspase-3 DTA->Caspase3 activates Akt Akt Hras->Akt activates Erk Erk Hras->Erk activates Proliferation Cell Proliferation & Survival Akt->Proliferation promotes Erk->Proliferation promotes Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Known signaling pathways of this compound.

Apoptosis_Assay_Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest resuspend Resuspend in Binding Buffer harvest->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

Caption: Experimental workflow for the apoptosis assay.

References

Replicating Published Findings on 3-Dehydrotrametenolic Acid's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reported bioactivities of 3-Dehydrotrametenolic acid with commercially available alternatives. The information is presented to facilitate the replication of published findings and to assist in the evaluation of this natural compound for further research and development. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the underlying mechanisms.

Anticancer Activity

This compound has demonstrated selective cytotoxicity against various cancer cell lines. Its anticancer mechanism is attributed to the induction of apoptosis, mediated through the activation of caspase-3 and the modulation of the H-ras signaling pathway, leading to cell cycle arrest.

Table 1: Comparison of Anticancer Activity of this compound and Alternatives

CompoundTarget Cell LineIC50/GI50 (µM)Mechanism of ActionCommercial Availability
This compound H-ras transformed rat2 cells40 (GI50)[1]Induces apoptosis via caspase-3 pathway, modulates H-ras, Akt, and Erk signaling[1]Yes
CCRF-CEM (Human acute lymphoblastic leukemia)13.1[2]Not specifiedYes
HL-60 (Human promyelocytic leukemia)20[2]Not specifiedYes
Salirasib (FTS) H-ras transformed cells~10Ras inhibitor, disrupts Ras membrane associationYes
Tipifarnib Various cancer cell linesVaries (nM to µM range)Farnesyltransferase inhibitor, blocks Ras processingYes
Lonafarnib Various cancer cell linesVaries (nM to µM range)Farnesyltransferase inhibitor, blocks Ras processingYes
Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard methodologies to determine the cytotoxic effects of this compound.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound or alternative compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.

2. Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Treat cells with the test compound, harvest, and lyse them using a chilled lysis buffer.

  • Substrate Addition: Add the caspase-3 substrate, DEVD-pNA, to the cell lysate.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase-3 activity.

3. Western Blot Analysis for H-ras, Akt, and Erk Signaling

This protocol outlines the steps to analyze the protein expression levels involved in the H-ras signaling pathway.

  • Protein Extraction: Extract total protein from treated and untreated cells using RIPA buffer.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against H-ras, Akt, p-Akt, Erk, and p-Erk, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

anticancer_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Bioassays cluster_data Data Analysis Cancer Cell Lines Cancer Cell Lines 3-DHTA Treatment 3-DHTA Treatment Cancer Cell Lines->3-DHTA Treatment MTT Assay MTT Assay 3-DHTA Treatment->MTT Assay Assess Viability Caspase-3 Assay Caspase-3 Assay 3-DHTA Treatment->Caspase-3 Assay Measure Apoptosis Western Blot Western Blot 3-DHTA Treatment->Western Blot Analyze Proteins IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis Induction Apoptosis Induction Caspase-3 Assay->Apoptosis Induction Signaling Pathway Modulation Signaling Pathway Modulation Western Blot->Signaling Pathway Modulation

Caption: Experimental workflow for assessing the anticancer activity of this compound (3-DHTA).

hras_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Akt Akt PI3K->Akt Akt->Proliferation & Survival This compound This compound This compound->Ras This compound->ERK This compound->Akt

Caption: H-ras signaling pathway modulated by this compound.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines. This effect is mediated through the suppression of the MAPK/AP-1 and NF-κB signaling pathways, as well as the inhibition of the NLRP3 inflammasome.

Table 2: Comparison of Anti-inflammatory Activity of this compound and Alternatives

CompoundTargetIC50 (µM)Mechanism of ActionCommercial Availability
This compound NO production (LPS-stimulated RAW264.7 cells)Not specifiedDownregulates iNOS and COX-2 expressionYes
TNF-α, IL-6, IL-1β secretionNot specifiedInhibits MAPK/AP-1 and NF-κB signalingYes
NLRP3 InflammasomeNot specifiedTargets Caspase-1Yes
MCC950 NLRP3 Inflammasome~0.01Potent and selective NLRP3 inhibitorYes (for research)
BAY 11-7082 NF-κB pathway~10Inhibits IκB-α phosphorylationYes (for research)
Parthenolide NF-κB pathway~5Inhibits IKK complexYes (for research)
Experimental Protocols

1. Griess Assay for Nitric Oxide Production

This assay measures the production of nitric oxide by quantifying its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture and Treatment: Seed RAW264.7 macrophages and treat with this compound or alternatives for 1 hour before stimulating with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

  • Assay Procedure: Mix 50 µL of cell supernatant with 50 µL of Griess reagent and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used to determine the nitrite concentration.

2. ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

This protocol is for the quantification of cytokines in cell culture supernatants.

  • Sample Collection: Collect supernatants from treated and stimulated macrophage cultures.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β). This typically involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, and then a substrate for colorimetric detection.

  • Data Analysis: Measure the absorbance and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways

anti_inflammatory_pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK/AP-1 Pathway LPS/TLR4 LPS/TLR4 IKK IKK LPS/TLR4->IKK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB Pro-inflammatory Genes Pro-inflammatory Genes NF-κB->Pro-inflammatory Genes 3-DHTA_NFKB This compound 3-DHTA_NFKB->IκBα Inhibits Degradation LPS/TLR4_MAPK LPS/TLR4 MAPKs (p38, JNK, ERK) MAPKs (p38, JNK, ERK) LPS/TLR4_MAPK->MAPKs (p38, JNK, ERK) AP-1 AP-1 MAPKs (p38, JNK, ERK)->AP-1 Pro-inflammatory Genes_MAPK Pro-inflammatory Genes AP-1->Pro-inflammatory Genes_MAPK 3-DHTA_MAPK This compound 3-DHTA_MAPK->MAPKs (p38, JNK, ERK) Inhibits Phosphorylation

Caption: NF-κB and MAPK/AP-1 signaling pathways in inflammation.

nlrp3_pathway PAMPs/DAMPs PAMPs/DAMPs Signal 1 (Priming) Signal 1 (Priming) PAMPs/DAMPs->Signal 1 (Priming) Signal 2 (Activation) Signal 2 (Activation) PAMPs/DAMPs->Signal 2 (Activation) pro-IL-1β & NLRP3 expression pro-IL-1β & NLRP3 expression Signal 1 (Priming)->pro-IL-1β & NLRP3 expression NLRP3 Inflammasome Assembly NLRP3 Inflammasome Assembly Signal 2 (Activation)->NLRP3 Inflammasome Assembly Pro-Caspase-1 Pro-Caspase-1 NLRP3 Inflammasome Assembly->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β (active) IL-1β (active) Pro-IL-1β->IL-1β (active) Inflammation Inflammation IL-1β (active)->Inflammation This compound This compound This compound->Caspase-1

Caption: NLRP3 inflammasome signaling pathway.

Insulin-Sensitizing Activity

This compound has been reported to act as an insulin sensitizer by activating peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of glucose and lipid metabolism.

Table 3: Comparison of Insulin-Sensitizing Activity of this compound and Alternatives

CompoundTargetEC50 (µM)Mechanism of ActionCommercial Availability
This compound PPARγNot specifiedPPARγ agonist, promotes adipocyte differentiationYes
Rosiglitazone PPARγ~0.04Potent and selective PPARγ agonistYes (for research)
Pioglitazone PPARγ~0.5Selective PPARγ agonistYes (for research)

Signaling Pathway

ppar_pathway This compound This compound PPARγ PPARγ This compound->PPARγ PPARγ/RXR Heterodimer PPARγ/RXR Heterodimer PPARγ->PPARγ/RXR Heterodimer RXR RXR RXR->PPARγ/RXR Heterodimer PPRE PPRE (DNA Binding) PPARγ/RXR Heterodimer->PPRE Target Gene Transcription Target Gene Transcription PPRE->Target Gene Transcription Increased Insulin Sensitivity Increased Insulin Sensitivity Target Gene Transcription->Increased Insulin Sensitivity Adipocyte Differentiation Adipocyte Differentiation Target Gene Transcription->Adipocyte Differentiation Glucose Uptake Glucose Uptake Target Gene Transcription->Glucose Uptake

Caption: PPARγ signaling pathway activated by this compound.

Antiviral Activity

Currently, there is limited published data specifically quantifying the antiviral activity of this compound against common viruses. Further research is required to establish its efficacy and mechanism of action in this area. The following protocol is a standard method used to evaluate the antiviral activity of natural products.

Experimental Protocol

Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in 6-well plates.

  • Virus Infection: Infect the cells with a known titer of the virus for 1-2 hours.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., methylcellulose).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • IC50 Calculation: The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

This guide is intended to be a starting point for researchers interested in the bioactivity of this compound. The provided information and protocols should aid in the design and execution of experiments to replicate and expand upon the existing findings.

References

Comparative Analysis of the Structure-Activity Relationship of 3-Dehydrotrametenolic Acid and its Analogs in Cancer Cell Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 3-Dehydrotrametenolic acid and its naturally occurring analogs, focusing on their cytotoxic effects against various cancer cell lines. The information is compiled from preclinical studies to offer insights into the therapeutic potential of this class of lanostane-type triterpenoids.

Introduction to this compound

This compound is a lanostane-type triterpenoid isolated from the sclerotium of the fungus Poria cocos.[1][2] It has garnered attention in cancer research due to its pro-apoptotic and anticancer properties.[1][2] One of its notable mechanisms of action is the selective inhibition of the growth of H-ras transformed cells, suggesting a potential targeted therapeutic application.[3][4][5] This compound induces apoptosis through the activation of caspase-3 and is also known to be an inhibitor of lactate dehydrogenase (LDH).[1][2][3][4][5]

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of this compound and its analogs, providing a basis for understanding their structure-activity relationships. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values against various human cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
This compound H-ras transformed rat2Not SpecifiedGI50: 40[3][4][5]
CCRF-CEM (Leukemia)MTTIC50: 13.1
HL-60 (Leukemia)MTTIC50: 20
Poricolide A A549 (Lung)Not SpecifiedIC50: 16.19 ± 0.38[6]
SMMC-7721 (Hepatocellular)Not SpecifiedIC50: 18.45 ± 0.51[6]
MCF-7 (Breast)Not SpecifiedIC50: 20.33 ± 0.62[6]
SW480 (Colon)Not SpecifiedIC50: 22.14 ± 0.88[6]
Poricolide B A549 (Lung)Not SpecifiedIC50: 18.27 ± 0.45[6]
SMMC-7721 (Hepatocellular)Not SpecifiedIC50: 20.11 ± 0.73[6]
MCF-7 (Breast)Not SpecifiedIC50: 25.62 ± 0.97[6]
SW480 (Colon)Not SpecifiedIC50: 27.74 ± 1.12[6]
3β-acetoxy-24-methyllanosta-8,16,24(31)-trien-21-oic acid A549 (Lung)Not SpecifiedIC50: 17.54 ± 0.41[6]
SMMC-7721 (Hepatocellular)Not SpecifiedIC50: 19.89 ± 0.69[6]
MCF-7 (Breast)Not SpecifiedIC50: 23.48 ± 0.85[6]
SW480 (Colon)Not SpecifiedIC50: 26.31 ± 1.04[6]
3β-acetoxylanosta-7,9(11),16,23-tetraen-21-oic acid A549 (Lung)Not SpecifiedIC50: 19.36 ± 0.58[6]
SMMC-7721 (Hepatocellular)Not SpecifiedIC50: 21.05 ± 0.77[6]
MCF-7 (Breast)Not SpecifiedIC50: 24.81 ± 0.91[6]
SW480 (Colon)Not SpecifiedIC50: 28.92 ± 1.23[6]
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Pachymic acid A549 (Lung)MTT24.0[1]
DU145 (Prostate)MTT25.3[1]
Dehydropachymic acid A549 (Lung)MTT56.8[1]
DU145 (Prostate)MTT418.6[1]

Structure-Activity Relationship Insights

  • Core Structure: The lanostane skeleton is a common feature among these cytotoxic compounds, indicating its importance for their anticancer activity.

  • Side Chain Modifications: The diverse side chains observed in the analogs from Poria cocos epidermis, such as the δ-lactone ring in poricolides A and B, contribute to potent antiproliferative effects.[6]

  • Acetoxylation: The presence of a 3β-acetoxy group in some analogs is associated with significant cytotoxicity, as seen in 3β-acetoxy-24-methyllanosta-8,16,24(31)-trien-21-oic acid and 3β-acetoxylanosta-7,9(11),16,23-tetraen-21-oic acid.[6]

Signaling Pathways and Mechanisms of Action

This compound has been shown to exert its anticancer effects through the modulation of specific signaling pathways, primarily by inducing apoptosis and inhibiting the H-Ras signaling pathway.

H-Ras Signaling Pathway Inhibition

This compound selectively inhibits the growth of H-ras transformed cells.[3][4][5] The H-Ras signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. The inhibition of this pathway by this compound suggests a targeted mechanism of action.

H_Ras_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Grb2_SOS Grb2/SOS RTK->Grb2_SOS Ras H-Ras Raf Raf Ras->Raf PI3K PI3K Ras->PI3K Grb2_SOS->Ras Activates MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., Myc, AP-1) ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Transcription_Factors->Survival Cell_Cycle_Progression->Proliferation DTA 3-Dehydrotrametenolic acid DTA->Ras Inhibits

H-Ras signaling pathway and the inhibitory action of this compound.
Caspase-3 Mediated Apoptosis

A key mechanism of action for this compound and its analogs is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases, with caspase-3 being a crucial executioner caspase. The activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in the dismantling of the cell.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound and its analogs

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound or its analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding end End incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with compounds incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Add solubilization solution incubation_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data analyze_data->end

Workflow for the MTT cytotoxicity assay.
Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner of apoptosis. The assay utilizes a synthetic substrate that, when cleaved by active caspase-3, releases a chromophore or fluorophore that can be quantified.

Materials:

  • Treated and untreated cells

  • Cell lysis buffer

  • Caspase-3 substrate (e.g., DEVD-pNA for colorimetric assay)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with the test compounds, harvest the cells and lyse them using a cell lysis buffer to release the cellular contents, including caspases.

  • Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the caspase-3 substrate and assay buffer.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow the active caspase-3 to cleave the substrate.

  • Measurement: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells to determine the fold-increase in activity.

Caspase3_Assay_Workflow start Start cell_treatment Treat cells with compounds start->cell_treatment end End cell_lysis Lyse cells cell_treatment->cell_lysis protein_quantification Quantify protein concentration cell_lysis->protein_quantification assay_setup Set up assay in 96-well plate (lysate + substrate + buffer) protein_quantification->assay_setup incubation Incubate at 37°C for 1-2h assay_setup->incubation read_signal Read absorbance/fluorescence incubation->read_signal analyze_data Calculate fold-increase in caspase-3 activity read_signal->analyze_data analyze_data->end

Workflow for the Caspase-3 activity assay.

Conclusion

This compound and its naturally occurring analogs represent a promising class of lanostane-type triterpenoids with significant cytotoxic activity against a range of cancer cell lines. Their mechanism of action, involving the induction of apoptosis via caspase-3 activation and the targeted inhibition of the H-Ras signaling pathway, provides a strong rationale for their further development as anticancer agents. The structure-activity relationship data, although preliminary and based on naturally occurring analogs, suggests that modifications at the C-3 position and the side chain can significantly impact cytotoxic potency. Further studies involving the synthesis and biological evaluation of a broader range of analogs are warranted to fully elucidate the SAR and to optimize the therapeutic potential of this compound class.

References

A Comparative Guide to the In Vivo Insulin-Sensitizing Effects of 3-Dehydrotrametenolic Acid and Standard Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo insulin-sensitizing effects of 3-Dehydrotrametenolic acid against two widely used antidiabetic drugs, Rosiglitazone and Metformin. The data presented is primarily from studies conducted in diabetic db/db mice, a well-established model of type 2 diabetes. This document is intended to serve as a resource for researchers and professionals in the field of metabolic disease and drug development.

Executive Summary

This compound, a natural triterpenoid, has demonstrated promising insulin-sensitizing properties in vivo.[1] Studies indicate that it can reduce hyperglycemia in db/db mice, a model for non-insulin-dependent diabetes mellitus (NIDDM), and improve glucose tolerance.[1][2] The mechanism of action for this compound appears to involve the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), a pathway it shares with the thiazolidinedione class of drugs, such as Rosiglitazone.[1] This guide presents available quantitative data to contextualize the efficacy of this compound alongside the established therapeutic agents Rosiglitazone and Metformin.

Comparative Efficacy: Glucose and Insulin Tolerance Tests

The following tables summarize the effects of this compound, Rosiglitazone, and Metformin on blood glucose levels during glucose tolerance tests (GTT) and insulin tolerance tests (ITT) in db/db mice. While direct head-to-head comparative studies are limited, the data has been compiled from studies with similar experimental designs to provide a useful comparison.

Note on Data for this compound: While studies confirm the insulin-sensitizing effects of this compound in db/db mice through glucose tolerance tests, specific quantitative data from these tests were not available in the public domain at the time of this publication. The compound has been shown to significantly decrease blood glucose levels in this animal model.[2]

Table 1: Effect of Rosiglitazone and Metformin on Intraperitoneal Glucose Tolerance Test (IPGTT) in db/db Mice

Treatment GroupTime 0 (mg/dL)Time 15 min (mg/dL)Time 30 min (mg/dL)Time 60 min (mg/dL)Time 120 min (mg/dL)
db/db Control~550~700~750~700~600
Rosiglitazone~200~350~450~350~250
Metformin~450~600~650~550~400

Data compiled from multiple sources and represent approximate values for illustrative comparison.

Table 2: Effect of Rosiglitazone and Metformin on Insulin Tolerance Test (ITT) in db/db Mice

Treatment GroupTime 0 (Baseline)Time 15 min (% of Baseline)Time 30 min (% of Baseline)Time 60 min (% of Baseline)
db/db Control100%~95%~90%~85%
Rosiglitazone100%~70%~50%~40%
Metformin100%~85%~70%~60%

Data compiled from multiple sources and represent approximate values for illustrative comparison.

Signaling Pathways

The insulin-sensitizing effects of these compounds are mediated through distinct signaling pathways.

This compound and Rosiglitazone: PPARγ Activation Pathway

This compound and Rosiglitazone are both agonists of PPARγ, a nuclear receptor that plays a critical role in adipocyte differentiation and glucose metabolism. Activation of PPARγ leads to the transcription of genes that enhance insulin sensitivity.

PPAR_gamma_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular 3-DTA 3-Dehydrotrametenolic Acid PPARg PPARγ 3-DTA->PPARg Rosiglitazone Rosiglitazone Rosiglitazone->PPARg RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (DNA) RXR->PPRE Binds to TargetGenes Target Genes (e.g., Adiponectin, GLUT4) PPRE->TargetGenes Activates Transcription InsulinSensitivity Increased Insulin Sensitivity TargetGenes->InsulinSensitivity

Caption: PPARγ activation by 3-DTA and Rosiglitazone.

Metformin: AMPK Activation and PI3K/Akt Pathway

Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor. This leads to the inhibition of hepatic gluconeogenesis and increased glucose uptake in peripheral tissues, partly through the PI3K/Akt signaling pathway.

Metformin_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Metformin Metformin AMPK AMPK Metformin->AMPK Activates PI3K PI3K AMPK->PI3K Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4

Caption: Metformin's mechanism via AMPK activation.

Insulin Signaling Pathway (PI3K/Akt)

A key downstream pathway for insulin action is the PI3K/Akt pathway. Both PPARγ agonists and Metformin ultimately enhance the signaling through this pathway to promote glucose uptake and utilization.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates GLUT4 GLUT4 Vesicle Translocation Akt->GLUT4 GlucoseUptake Glucose Uptake GLUT4->GlucoseUptake

Caption: The PI3K/Akt insulin signaling pathway.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the ability of an organism to clear a glucose load from the bloodstream.

Procedure:

  • Animal Model: Male db/db mice (8-10 weeks old).

  • Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • Fasting: Fast the mice for 6 hours prior to the glucose challenge, with free access to water.

  • Baseline Glucose: At time 0, obtain a baseline blood glucose measurement from a tail snip using a glucometer.

  • Glucose Administration: Administer a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels from tail blood at 15, 30, 60, and 120 minutes post-glucose injection.

  • Data Analysis: Plot the mean blood glucose concentration at each time point for each treatment group. The area under the curve (AUC) is calculated to quantify total glycemic excursion.

IPGTT_Workflow Fasting 6-hour Fasting Baseline Baseline Glucose (t=0 min) Fasting->Baseline Injection IP Glucose Injection (2 g/kg) Baseline->Injection Measurement1 Measure Glucose (t=15 min) Injection->Measurement1 Measurement2 Measure Glucose (t=30 min) Measurement1->Measurement2 Measurement3 Measure Glucose (t=60 min) Measurement2->Measurement3 Measurement4 Measure Glucose (t=120 min) Measurement3->Measurement4 Analysis Data Analysis (AUC) Measurement4->Analysis

Caption: Workflow for the IPGTT experiment.

Insulin Tolerance Test (ITT)

Objective: To assess the systemic response to insulin, indicating insulin sensitivity.

Procedure:

  • Animal Model: Male db/db mice (8-10 weeks old).

  • Acclimatization: As described for IPGTT.

  • Fasting: Fast the mice for 4-6 hours prior to insulin injection, with free access to water.

  • Baseline Glucose: At time 0, obtain a baseline blood glucose measurement.

  • Insulin Administration: Administer human regular insulin intraperitoneally at a dose of 0.75 U/kg body weight.

  • Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, and 60 minutes post-insulin injection.

  • Data Analysis: Express blood glucose levels as a percentage of the baseline value for each mouse. Plot the mean percentage of baseline glucose at each time point for each treatment group.

ITT_Workflow Fasting 4-6 hour Fasting Baseline Baseline Glucose (t=0 min) Fasting->Baseline Injection IP Insulin Injection (0.75 U/kg) Baseline->Injection Measurement1 Measure Glucose (t=15 min) Injection->Measurement1 Measurement2 Measure Glucose (t=30 min) Measurement1->Measurement2 Measurement3 Measure Glucose (t=60 min) Measurement2->Measurement3 Analysis Data Analysis (% of Baseline) Measurement3->Analysis

Caption: Workflow for the ITT experiment.

Conclusion

This compound demonstrates significant potential as an insulin-sensitizing agent, with a mechanism of action likely involving PPARγ activation. While further studies providing direct, quantitative comparisons with established drugs like Rosiglitazone and Metformin are needed, the existing evidence warrants continued investigation into its therapeutic utility for type 2 diabetes. This guide provides a framework for understanding the comparative efficacy and mechanisms of these compounds, and the experimental protocols necessary for their in vivo validation.

References

Comparative study of the apoptotic pathways induced by different triterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Apoptotic Pathways Triggered by Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Triterpenoids, a diverse class of naturally occurring compounds, have garnered significant attention in oncology research for their potent anti-cancer properties. A primary mechanism underlying their therapeutic potential is the induction of apoptosis, or programmed cell death, in cancer cells. However, the specific signaling cascades activated can vary considerably between different triterpenoids, influencing their efficacy and potential for therapeutic application. This guide provides a comparative overview of the apoptotic pathways induced by four well-studied triterpenoids: Asiatic Acid, Betulinic Acid, Celastrol, and Ursolic Acid, supported by experimental data and detailed methodologies.

Comparative Summary of Apoptotic Induction

The following table summarizes the key characteristics of apoptosis induced by the selected triterpenoids across various cancer cell lines. This quantitative data provides a basis for comparing their potency and the cellular contexts in which they are effective.

TriterpenoidCancer Cell Line(s)IC50 Value(s)Key Apoptotic EventsCitations
Asiatic Acid Cisplatin-resistant nasopharyngeal carcinoma (cisNPC-039, cisNPC-BM)~75 µMActivation of intrinsic and extrinsic pathways; increased Bax expression; activation of caspases-3, -8, and -9; phosphorylation of p38 MAPK.[1][2]
Human colon carcinomaNot specifiedInhibition of proliferation and migration; induction of apoptosis via regulation of Pdcd4 through the PI3K/Akt/mTOR/p70S6K signaling pathway.[3]
Betulinic Acid Human cervical cancer (HeLa)~30 µmol/lRegulation of PI3K/Akt signaling and mitochondrial pathways; generation of ROS.[4]
Human leukemia (U937)Not specifiedROS-dependent G2/M phase cell cycle arrest and apoptosis; increased Bax/Bcl-2 ratio; cytosolic release of cytochrome c; activation of caspases-9 and -3.[5]
Microglia (BV-2)~2.0 µMDecreased Bcl-2 levels; activation of caspase-3; PARP cleavage; inhibition of autophagic flux.[6]
Celastrol Human osteosarcoma (U-2OS)Dose-dependent inhibitionUpregulation of Bax and cytochrome c; altered Bax/Bcl-2 ratio; activation of caspases-3 and -9; PARP cleavage.[7]
Human osteosarcomaNot specifiedActivation of both extrinsic and intrinsic pathways; activation of caspases-3, -8, and -9.[8]
Gastric cancerNot specifiedDirect binding to peroxiredoxin-2 (Prdx2), leading to increased ROS, ER stress, mitochondrial dysfunction, and apoptosis.[9]
Ursolic Acid Human lung cancer (NCI-H292)IC50 ~12 µM (at 24h)Mitochondria-dependent pathway involving AIF and Endo G release.[10]
Human cervical cancer (HeLa)Not specifiedMitochondrial intrinsic pathway; release of cytochrome c; activation of caspases-9 and -3; suppression of ERK1/2 MAPK signaling.[11]
Human breast cancer (MDA-MB-231)Not specifiedActivation of both mitochondrial and extrinsic death receptor pathways; increased Fas receptor expression; cleavage of caspases-8, -3, and -9; PARP cleavage.[12]

Signaling Pathways of Triterpenoid-Induced Apoptosis

The intricate signaling networks governing apoptosis are key to understanding the differential effects of these compounds. The following diagrams, generated using the DOT language, illustrate the primary pathways activated by each triterpenoid.

Asiatic Acid-Induced Apoptosis

Asiatic acid has been shown to induce apoptosis through both the intrinsic and extrinsic pathways, often involving the activation of MAPK signaling.[1][2]

Asiatic_Acid_Apoptosis AA Asiatic Acid DR Death Receptors (Fas, DR5) AA->DR Mito Mitochondrion AA->Mito p38 p38 MAPK AA->p38 Bcl2 Bcl-2 AA->Bcl2 inhibits Casp8 Caspase-8 DR->Casp8 activates CytC Cytochrome c Mito->CytC releases Bax Bax p38->Bax activates Casp3 Caspase-3 Casp8->Casp3 activates Bax->Mito promotes Bcl2->Mito inhibits Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Asiatic Acid induced apoptosis via death receptors and mitochondria.

Betulinic Acid-Induced Apoptosis

Betulinic acid primarily triggers the mitochondrial apoptotic pathway, often linked to the generation of reactive oxygen species (ROS) and modulation of the PI3K/Akt signaling pathway.[4][5]

Betulinic_Acid_Apoptosis BA Betulinic Acid PI3K_Akt PI3K/Akt Pathway BA->PI3K_Akt inhibits ROS ROS BA->ROS induces Bax Bax BA->Bax upregulates Bcl2 Bcl-2 BA->Bcl2 downregulates PI3K_Akt->Bcl2 activates Mito Mitochondrion ROS->Mito damages CytC Cytochrome c Mito->CytC releases Bax->Mito promotes Bcl2->Mito inhibits Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Betulinic Acid triggers mitochondria-mediated apoptosis.

Celastrol-Induced Apoptosis

Celastrol is known to induce apoptosis through both intrinsic and extrinsic pathways and can also directly target proteins involved in redox homeostasis, such as peroxiredoxin-2 (Prdx2).[7][8][9]

Celastrol_Apoptosis Celastrol Celastrol Prdx2 Peroxiredoxin-2 Celastrol->Prdx2 inhibits DR Death Receptors Celastrol->DR Bax_Bcl2 Bax/Bcl-2 Ratio Celastrol->Bax_Bcl2 increases ROS ROS Prdx2->ROS scavenges Mito Mitochondrion ROS->Mito induces stress Casp8 Caspase-8 DR->Casp8 activates CytC Cytochrome c Mito->CytC releases Casp3 Caspase-3 Casp8->Casp3 activates Bax_Bcl2->Mito Casp9 Caspase-9 CytC->Casp9 activates Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Celastrol induces apoptosis via multiple pathways.

Ursolic Acid-Induced Apoptosis

Ursolic acid predominantly activates the mitochondrial pathway of apoptosis and has been shown to suppress survival signals such as the ERK1/2 MAPK pathway.[10][11][12]

Ursolic_Acid_Apoptosis UA Ursolic Acid ERK ERK1/2 MAPK UA->ERK suppresses Bax_Bak Bax/Bak UA->Bax_Bak increases Bcl2_BclxL Bcl-2/Bcl-xL UA->Bcl2_BclxL decreases Mito Mitochondrion CytC Cytochrome c Mito->CytC releases AIF_EndoG AIF/Endo G Mito->AIF_EndoG releases Bax_Bak->Mito Bcl2_BclxL->Mito Casp9 Caspase-9 CytC->Casp9 activates Apoptosis Apoptosis AIF_EndoG->Apoptosis caspase-independent Casp3 Caspase-3 Casp9->Casp3 activates Casp3->Apoptosis

Caption: Ursolic Acid-induced mitochondrial-dependent apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate triterpenoid-induced apoptosis.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Experimental Workflow:

MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with Triterpenoid (various concentrations) Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 AddMTT Add MTT solution (e.g., 0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 AddSolvent Add solubilizing agent (e.g., DMSO) Incubate3->AddSolvent Measure Measure absorbance at 570 nm AddSolvent->Measure

Caption: Workflow of the MTT cell viability assay.

  • Procedure:

    • Seed cells (e.g., 1x10^5 cells/well) in a 96-well plate and allow them to adhere overnight.[10]

    • Treat the cells with various concentrations of the triterpenoid for the desired time periods (e.g., 24, 48, 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Experimental Workflow:

Annexin_V_PI_Workflow Start Treat cells with Triterpenoid Harvest Harvest and wash cells with PBS Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate in the dark (15 min, room temp) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

  • Procedure:

    • Treat cells with the triterpenoid for the indicated time.

    • Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are quantified.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.

  • Procedure:

    • After treatment with the triterpenoid, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-p38) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assay

This colorimetric or fluorometric assay measures the activity of key executioner caspases.

  • Procedure:

    • Treat cells with the triterpenoid and prepare cell lysates.

    • Incubate the lysates with a caspase-specific substrate conjugated to a chromophore (e.g., p-nitroanilide, pNA) or a fluorophore.

    • Cleavage of the substrate by the active caspase releases the chromophore or fluorophore.

    • Measure the absorbance or fluorescence using a microplate reader. The activity is proportional to the amount of released reporter molecule.[8]

This guide provides a foundational comparison of the apoptotic mechanisms of Asiatic Acid, Betulinic Acid, Celastrol, and Ursolic Acid. The variations in their signaling pathways highlight the importance of selecting appropriate molecular targets and cellular contexts for the development of novel triterpenoid-based cancer therapies. Further research into the nuanced interactions of these compounds with cellular machinery will continue to illuminate their full therapeutic potential.

References

Benchmarking the Antioxidant Capacity of 3-Dehydrotrametenolic Acid Against Known Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant capacity of 3-Dehydrotrametenolic acid against established antioxidants: Vitamin C, Vitamin E, and Trolox. Due to the limited availability of direct comparative studies on this compound's antioxidant activity in standardized assays, this guide presents a framework for such a comparison, including detailed experimental protocols and data presentation structures. The quantitative data for this compound in the summary table is hypothetical and serves as a placeholder to illustrate how experimental findings would be presented.

Introduction to Antioxidant Capacity

Antioxidants are molecules that inhibit the oxidation of other molecules. Oxidation is a chemical reaction that can produce free radicals, leading to chain reactions that may damage cells. Antioxidants terminate these chain reactions by removing free radical intermediates and inhibit other oxidation reactions. They are essential for preventing cellular damage, which is implicated in a range of diseases and aging. The evaluation of antioxidant capacity is crucial in the development of new therapeutic agents and nutraceuticals.

This compound: A Triterpenoid of Interest

This compound is a lanostane-type triterpenoid, a class of compounds known for their diverse biological activities. Triterpenoids isolated from various natural sources, including fungi of the Ganoderma genus, have demonstrated antioxidant properties. While the primary focus of research on this compound has been on its anti-inflammatory and anti-cancer effects, its structural features suggest potential antioxidant activity that warrants further investigation and direct comparison with well-established antioxidants.

Quantitative Comparison of Antioxidant Capacity

To provide a clear and concise comparison, the antioxidant capacities of this compound and the reference antioxidants would be determined using standardized in vitro assays such as DPPH, ABTS, and ORAC. The results would be summarized in the table below.

Disclaimer: The antioxidant capacity values for this compound in the following table are hypothetical and for illustrative purposes only. Currently, there is a lack of published data directly comparing its antioxidant activity against Vitamin C, Vitamin E, and Trolox using these standardized assays.

AntioxidantDPPH Radical Scavenging Activity (IC₅₀, µM)ABTS Radical Scavenging Activity (TEAC, Trolox Equivalents)Oxygen Radical Absorbance Capacity (ORAC, µmol TE/g)
This compound Hypothetical ValueHypothetical ValueHypothetical Value
Vitamin C 8.8 - 451.0 - 1.5~2,000 - 2,200
Vitamin E (α-tocopherol) 40 - 600.5 - 1.0~1,300 - 1,500
Trolox 5 - 101.0 (by definition)1.0 (by definition)

Note on Data Interpretation:

  • DPPH IC₅₀ (Inhibitory Concentration 50%): Represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value indicates higher antioxidant activity.

  • ABTS TEAC (Trolox Equivalent Antioxidant Capacity): Compares the antioxidant capacity of a compound to that of the standard, Trolox. A higher TEAC value signifies stronger antioxidant activity.

  • ORAC (Oxygen Radical Absorbance Capacity): Measures the ability of an antioxidant to neutralize peroxyl radicals. The results are expressed as Trolox equivalents (TE).

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to ensure reproducibility and standardization of results.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compounds (this compound, Vitamin C, Vitamin E, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of sample solutions: Prepare a series of concentrations for each test compound in methanol.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the sample solutions at various concentrations to the wells.

    • For the control, add 100 µL of methanol instead of the sample solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

  • Preparation of working solution: Dilute the ABTS•⁺ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.

    • Add 10 µL of the sample solutions at various concentrations.

    • Incubate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance of the sample with that of a Trolox standard curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compounds

  • 96-well black microplate

  • Fluorescence microplate reader with temperature control

Procedure:

  • Preparation of reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a fresh solution of AAPH in phosphate buffer before use.

    • Prepare a series of Trolox standards in phosphate buffer.

  • Assay:

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to the wells of a black 96-well microplate.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every minute for at least 60 minutes.

  • Calculation: Calculate the area under the curve (AUC) for each sample, standard, and blank. The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The ORAC value is then determined by comparing the net AUC of the sample to the Trolox standard curve and is expressed as µmol of Trolox equivalents per gram or mole of the compound.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the mechanisms of antioxidant action and the experimental design.

cluster_workflow DPPH Assay Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Sample (1:1 ratio in microplate) A->C B Prepare Sample Solutions (Varying Concentrations) B->C D Incubate in Dark (30 minutes at RT) C->D E Measure Absorbance (517 nm) D->E F Calculate % Inhibition and IC50 Value E->F

A simplified workflow for the DPPH antioxidant assay.

cluster_pathway Nrf2-ARE Antioxidant Response Pathway ROS Oxidative Stress (e.g., Free Radicals) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Translocates to Nucleus) Keap1_Nrf2->Nrf2 ARE Antioxidant Response Element (ARE) (DNA) Nrf2->ARE binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cell_Protection Cellular Protection Against Oxidative Damage Antioxidant_Enzymes->Cell_Protection leads to

The Nrf2-ARE signaling pathway, a key cellular defense mechanism against oxidative stress.

Conclusion

This guide outlines a comprehensive framework for benchmarking the antioxidant capacity of this compound against the well-established antioxidants Vitamin C, Vitamin E, and Trolox. While direct comparative data for this compound is currently limited, the provided experimental protocols for DPPH, ABTS, and ORAC assays offer a standardized approach for researchers to generate this crucial data. The elucidation of its antioxidant potential through these methods will provide valuable insights for its potential application in drug development and as a nutraceutical. Future studies should focus on performing these direct comparative assays to populate the data table and provide a conclusive assessment of this compound's standing among known antioxidants.

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.